Eltrombopag olamine
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4.2C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;2*3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);2*4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMJHIKGMVJYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N.C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496775-62-3 | |
| Record name | Eltrombopag olamine [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid - 2-aminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELTROMBOPAG OLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U07F515LG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eltrombopag Olamine: A Deep Dive into its Mechanism of Action on Megakaryopoiesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag (B601689) olamine, a small non-peptide thrombopoietin (TPO) receptor agonist, has emerged as a significant therapeutic agent for the treatment of thrombocytopenia in various clinical settings, including immune thrombocytopenia (ITP), hepatitis C virus-related thrombocytopenia, and aplastic anemia.[1][2][3] Unlike endogenous TPO or other TPO-mimetics like romiplostim, eltrombopag possesses a unique mechanism of action that stimulates megakaryopoiesis and subsequent platelet production. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning eltrombopag's effects on megakaryocyte development, from receptor interaction to downstream signaling and cellular responses.
Interaction with the c-Mpl Receptor: A Distinct Binding Mode
Eltrombopag exerts its biological effects by binding to the thrombopoietin receptor, also known as c-Mpl, which is expressed on the surface of hematopoietic stem cells and megakaryocyte precursors.[4][5] However, its interaction with c-Mpl is fundamentally different from that of endogenous TPO. While TPO binds to the extracellular domain of the receptor, eltrombopag, being a small molecule, traverses the cell membrane and binds to the transmembrane domain of c-Mpl, specifically at histidine 499 (H499).[6][7] This non-competitive binding induces a conformational change in the receptor, leading to its dimerization and the initiation of intracellular signaling cascades.[6]
Activation of Downstream Signaling Pathways
Upon binding to c-Mpl, eltrombopag triggers the activation of several key intracellular signaling pathways that are crucial for the proliferation and differentiation of megakaryocytes.[1][2][8] The primary pathways activated include the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[4][7]
The JAK/STAT Pathway
The activation of the c-Mpl receptor by eltrombopag leads to the recruitment and phosphorylation of Janus kinase 2 (JAK2).[6] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][2][6] Once docked, STAT3 and STAT5 are themselves phosphorylated by JAK2. These phosphorylated STAT proteins then dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes involved in megakaryocyte survival, proliferation, and differentiation.[1][2] Studies have shown that eltrombopag leads to a significant increase in the phosphorylation of both STAT3 and STAT5.[1][2]
References
- 1. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 3. Revealing eltrombopag's promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The non-peptide thrombopoietin receptor agonist eltrombopag stimulates megakaryopoiesis in bone marrow cells from patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Eltrombopag Olamine: A Deep Dive into JAK/STAT Signaling Pathway Activation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Eltrombopag (B601689) olamine is an orally administered, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist. It is a critical therapeutic agent for managing thrombocytopenia in various clinical settings, including chronic immune thrombocytopenia (ITP), hepatitis C virus-related thrombocytopenia, and severe aplastic anemia.[1][2] Unlike endogenous thrombopoietin (TPO), eltrombopag activates its receptor, c-Mpl, through a distinct mechanism, initiating a cascade of intracellular signaling events that are pivotal for megakaryopoiesis and platelet production. This guide provides a detailed examination of the core mechanism: the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.
Core Mechanism: Receptor Binding and Activation
The fundamental difference between eltrombopag and endogenous TPO lies in their binding sites on the TPO receptor (c-Mpl). While TPO, a large glycoprotein, binds to the extracellular domain of the receptor, eltrombopag, a small molecule, selectively interacts with the transmembrane domain.[3][4][5] This unique binding mode circumvents competition with endogenous TPO and can even lead to synergistic effects.[6]
Eltrombopag's binding induces a conformational change in the TPO-R, promoting the formation of receptor dimers. This dimerization is the critical first step that brings the intracellularly-associated JAK2 proteins into close proximity, enabling their trans-phosphorylation and subsequent activation.[7][8]
The JAK/STAT Signaling Cascade
The activation of JAK2 serves as the primary catalyst for the downstream signaling cascade. The JAK/STAT pathway provides a direct route for transmitting signals from the cell surface to the nucleus to modulate gene expression.[9][10]
Steps in the Pathway:
-
JAK2 Activation: Upon TPO-R dimerization, the pre-associated JAK2 molecules phosphorylate each other, becoming fully active.[7]
-
STAT Recruitment and Phosphorylation: Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular tail of the TPO-R. These phosphorylated sites act as docking stations for latent, cytoplasmic STAT proteins, primarily STAT3 and STAT5.[1][7][8]
-
STAT Dimerization and Nuclear Translocation: Once docked, the STAT proteins are themselves phosphorylated by JAK2. This phosphorylation event causes them to detach from the receptor and form stable homo- or heterodimers.[10]
-
Gene Transcription Regulation: These STAT dimers translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes. This binding initiates the transcription of genes responsible for the proliferation, differentiation, and maturation of megakaryocytes, the precursor cells to platelets.[3][11]
In addition to the primary JAK/STAT pathway, eltrombopag-induced TPO-R activation also stimulates other important signaling cascades, including the phosphatidylinositol 3-kinase/AKT (PI3K/AKT) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[1][7][12] The balanced activation of these pathways is crucial for regulating the full process of thrombopoiesis, from megakaryocyte expansion to proplatelet formation.[1][7]
Quantitative Data Summary
The cellular response to eltrombopag is dose-dependent. Studies have shown that eltrombopag not only promotes normal megakaryocyte differentiation but also increases the overall output of these cells, often to a greater extent than recombinant human TPO (rHuTPO).[1][2]
Table 1: Comparative Phosphorylation of Signaling Proteins
| Treatment | Concentration | p-STAT3 Activation | p-STAT5 Activation | p-AKT Activation | p-ERK1/2 Activation | Reference |
|---|---|---|---|---|---|---|
| rHuTPO | 10 ng/mL | Baseline | Baseline | Baseline | Baseline | [1] |
| Eltrombopag | 200 ng/mL | Increased | Increased | Increased | Increased | [1] |
| Eltrombopag | 500 ng/mL | Further Increased | Further Increased | Further Increased | Further Increased | [1] |
| Eltrombopag | 2000 ng/mL | Sustained High | Sustained High | Sustained High | Sustained High | [1] |
| Eltrombopag | (Not specified) | No effect on pSTAT3 | Induced pSTAT5 | No effect on pAKT | Not specified |[13] |
Data derived from densitometric analysis of Western blots on lysates from hematopoietic progenitors or megakaryocytes. "Increased" indicates a higher level of phosphorylation compared to the rHuTPO control.
Table 2: Effect of Eltrombopag on Megakaryopoiesis
| Treatment | Concentration | Effect on Megakaryocyte (MK) Differentiation | Effect on Megakaryocyte Output | Reference |
|---|---|---|---|---|
| rHuTPO | 10 ng/mL | Optimal MK maturation (control) | Baseline | [2] |
| Eltrombopag | 50-100 ng/mL | Failed to promote differentiation | - | [2] |
| Eltrombopag | 200 ng/mL | Efficient differentiation (>90% mature MKs) | Baseline | [1][2] |
| Eltrombopag | 500 ng/mL | Efficient differentiation | ~2-fold increase vs 200 ng/mL | [2] |
| Eltrombopag | 2000 ng/mL | Efficient differentiation | ~3-fold increase vs 200 ng/mL | [2] |
| Eltrombopag | 0.1 µM (approx. 44 ng/mL) | Dose-dependent increase in CD41+ MKs | EC₅₀ of 0.1 µM |[14] |
Key Experimental Protocols
The elucidation of the JAK/STAT pathway's role in eltrombopag's mechanism of action relies on several key laboratory techniques.
Objective: To detect and quantify the phosphorylation state of key signaling proteins (JAK2, STAT3, STAT5, AKT, ERK) following stimulation with eltrombopag.
Methodology:
-
Cell Culture and Stimulation: Human hematopoietic stem cells (e.g., cord blood-derived CD34+ cells) or TPO-dependent cell lines (e.g., N2C-Tpo) are cultured.[1][14] Cells are typically starved of cytokines before being stimulated with various concentrations of eltrombopag or rHuTPO for specific time points (e.g., 0-60 minutes).[14]
-
Cell Lysis: After stimulation, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the phosphorylated forms of the target proteins (e.g., anti-pSTAT5) and total forms of the proteins for normalization.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software. The level of phosphorylated protein is typically normalized to the total amount of that protein or a loading control like β-actin.[1]
Objective: To identify and quantify megakaryocyte populations based on the expression of cell surface markers.
Methodology:
-
Cell Culture: Human CD34+ progenitor cells are cultured in media supplemented with cytokines and varying concentrations of eltrombopag for an extended period (e.g., 13 days) to allow for differentiation.[1]
-
Cell Staining: Harvested cells are incubated with fluorescently-conjugated antibodies specific for megakaryocyte surface markers, such as CD41 (integrin αIIb) and CD42b (glycoprotein Ibα).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which passes cells single-file through a laser beam and detects the fluorescence emitted from each cell.
-
Analysis: The data is analyzed to determine the percentage of cells expressing the megakaryocyte markers, providing a quantitative measure of differentiation efficiency.
Objective: To assess the ability of eltrombopag to stimulate the proliferation and differentiation of megakaryocyte progenitor cells.
Methodology:
-
Cell Preparation: CD34+ cells are isolated from human bone marrow or cord blood.
-
Plating: Cells are plated in a semi-solid methylcellulose (B11928114) or collagen-based medium (e.g., MegaCult™) containing appropriate cytokines and varying concentrations of eltrombopag.
-
Incubation: Plates are incubated for 10-14 days in a humidified incubator to allow for colony formation.
-
Staining and Counting: The colonies are stained using an antibody against a megakaryocyte-specific marker (e.g., CD41). The number of positive colonies (CFU-Mk) is then counted under a microscope. An increase in the number of colonies indicates a stimulatory effect on progenitor cells.[15]
Broader Context and TPO-R-Independent Effects
While activation of the JAK/STAT pathway is central, it is important to note that eltrombopag also has effects that are independent of the TPO receptor. Eltrombopag is a potent iron chelator.[8] This iron-chelating activity is believed to contribute to its efficacy in stimulating hematopoietic stem cells and promoting multilineage hematopoiesis, particularly in bone marrow failure syndromes like aplastic anemia, through a mechanism independent of TPO-R signaling.[16][17]
Conclusion
Eltrombopag olamine effectively stimulates megakaryopoiesis and platelet production by activating the TPO receptor through a unique transmembrane binding mechanism. This initiates a robust intracellular signaling cascade dominated by the JAK/STAT pathway, primarily involving the activation of JAK2 and the subsequent phosphorylation and nuclear translocation of STAT3 and STAT5. This leads to the transcriptional regulation of key genes involved in megakaryocyte development. A comprehensive understanding of this signaling pathway, supported by quantitative cellular and molecular data, is essential for optimizing its clinical use and for the development of future thrombopoietic agents.
References
- 1. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 7. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 11. scholarly.unair.ac.id [scholarly.unair.ac.id]
- 12. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of the nonpeptide thrombopoietin receptor agonist eltrombopag on megakaryopoiesis of patients with lower risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eltrombopag irons out kinks in hematopoiesis | MDedge [mdedge.com]
- 17. Thrombopoietin receptor-independent stimulation of hematopoietic stem cells by eltrombopag - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Eltrombopag on Hematopoietic Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltrombopag (B601689) is an orally bioavailable, small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that has demonstrated significant efficacy in treating various forms of thrombocytopenia and bone marrow failure syndromes.[1][2] Its mechanism of action on hematopoietic stem cells (HSCs) is multifaceted, extending beyond simple TPO mimetic activity. In vitro studies have been crucial in elucidating these mechanisms, revealing a dual action involving both TPO-receptor (c-Mpl) dependent signaling and a unique, receptor-independent function related to intracellular iron chelation.[1][3] Eltrombopag stimulates the expansion and differentiation of HSCs and hematopoietic progenitor cells (HPCs), particularly promoting megakaryopoiesis.[4][5][6] It activates key signaling pathways, including JAK/STAT, PI3K/AKT, and MAPK/ERK, to drive cell proliferation and maturation.[2][3] Furthermore, Eltrombopag exhibits protective effects on HSCs under inflammatory stress and enhances DNA repair, highlighting its complex and potent activity.[7][8] This guide provides an in-depth technical overview of the in vitro effects of Eltrombopag on HSCs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Mechanisms of Action
Eltrombopag exerts its effects on hematopoietic stem cells through two primary, distinct mechanisms: direct, TPO-receptor dependent signaling and an indirect, TPO-receptor independent pathway mediated by iron chelation.
TPO-Receptor (c-Mpl) Dependent Signaling
Eltrombopag binds to the transmembrane domain of the TPO receptor, c-Mpl, at a site distinct from that of endogenous TPO.[3][7][9] This interaction induces a conformational change in the receptor, leading to the activation of the associated Janus kinase 2 (JAK2).[10][11] Activated JAK2 then phosphorylates downstream signaling molecules, initiating cascades that regulate cell survival, proliferation, and differentiation.[5][10] The principal pathways activated include:
-
JAK/STAT Pathway: Eltrombopag robustly induces the phosphorylation of STAT5 and, in some contexts, STAT3.[2][5][12] This pathway is critical for promoting megakaryocyte differentiation and expansion.[5][6] Compared to recombinant human TPO (rhTPO), Eltrombopag induces a more sustained, albeit slower, phosphorylation of STAT5.[7]
-
PI3K/AKT Pathway: Activation of the PI3K/AKT pathway is essential for cell survival and anti-apoptotic processes.[5][10]
-
MAPK/ERK Pathway: The activation of ERK1/2, part of the MAPK pathway, is also observed.[5][6] Studies suggest that a balanced, parallel activation of both the AKT and ERK pathways by Eltrombopag is crucial for promoting the maturation of megakaryocytes and subsequent proplatelet formation.[5][6]
TPO-Receptor Independent Action: Iron Chelation
Eltrombopag also functions as a potent intracellular iron chelator.[1][7] This activity stimulates HSCs through a mechanism that is independent of the TPO receptor.[1][12][13] By reducing the intracellular labile iron pool, Eltrombopag triggers a molecular and metabolic reprogramming in HSCs.[1][12] This response includes decreased glycolysis and enhanced activation of lipid and protein catabolic pathways, which collectively reinforce stem cell identity and promote self-renewal.[12][13] This iron-chelating property is thought to be clinically relevant in bone marrow failure syndromes where iron overload can be a contributing factor to hematopoietic dysfunction.[1][13]
In Vitro Effects on Hematopoietic Stem and Progenitor Cells
Expansion of HSCs and Progenitors
In vitro studies consistently demonstrate that Eltrombopag enhances the expansion of primitive hematopoietic cell populations. It significantly augments the proliferation of human umbilical cord blood (UCB)-derived CD34+CD38- primitive progenitors, as well as the broader CD34+ immature progenitor population.[4][14] This expansion contributes to its ability to promote multi-lineage hematopoiesis.[4]
| Cell Population | Treatment Conditions | Key Finding | Reference |
| Human UCB CD34+CD38- HSCs/HPCs | Eltrombopag (3µg/ml) in serum-free media with SCF and FL | Significant expansion of the primitive progenitor pool. | [4] |
| Human UCB CD34+ Cells | Eltrombopag (3µg/ml) in serum-free media with SCF and FL | Significant expansion of immature progenitors. | [4] |
| Human UCB CD41+ Cells | Eltrombopag (3µg/ml) in serum-free media with SCF and FL | Significant expansion of megakaryocytic progenitors. | [4] |
| Total CD34+ Cells | Comparison with Romiplostim | Expansion effect is less than that of Romiplostim, particularly on CD34+CD38- immature cells. | [15] |
Promotion of Megakaryopoiesis and Differentiation
A primary effect of Eltrombopag is the potent stimulation of megakaryopoiesis. It promotes the differentiation and maturation of HSCs into megakaryocytes in a dose-dependent manner, ultimately leading to increased platelet production.[5][6] This effect is closely linked to the balanced activation of AKT and ERK signaling pathways.[5]
| Parameter | Eltrombopag Concentration | Key Finding | Reference |
| Megakaryocyte Differentiation | 50 - 2000 ng/mL | Dose-dependent increase in megakaryocyte differentiation and maturation from human cord blood HSCs. | [5][6] |
| Proplatelet Formation | 50 - 2000 ng/mL | Dose-dependent promotion of proplatelet formation. | [5][6] |
| AKT & ERK Phosphorylation | 500 and 2000 ng/mL | Significantly increased activation of both pathways compared to 10 ng/mL of rhTPO. | [5][6] |
Activity Under Inflammatory Conditions
Chronic inflammation, often mediated by cytokines like interferon-gamma (IFN-γ), can suppress hematopoiesis.[7] IFN-γ has been shown to perturb TPO-induced signaling in human HSPCs.[7][16] Eltrombopag can bypass this inhibition because it binds to a different site on the c-Mpl receptor that is not affected by IFN-γ's interference with TPO binding.[7][17] This allows Eltrombopag to maintain HSPC survival and function even in a pro-inflammatory environment.[7]
| Condition | Cell Type | Measurement | Key Finding | Reference |
| IFN-γ Treatment | Human CD34+ HSPCs | Absolute CD34+ cell counts after 7 days | Eltrombopag maintained higher cell counts compared to TPO in the presence of IFN-γ. | [7] |
| IFN-γ Treatment | Human CD34+ HSPCs | Colony-Forming Units (CFU) | Eltrombopag treatment resulted in enhanced progenitor activity (CFU) despite IFN-γ. | [7] |
| IFN-γ Treatment | Human CD34+ HSPCs | Long-term repopulating potential | Eltrombopag preserved long-term HSPC potential in the presence of IFN-γ. | [7] |
Enhancement of DNA Repair
Recent studies have uncovered a role for Eltrombopag in promoting DNA repair within HSCs. Following exposure to ionizing radiation, a potent DNA-damaging agent, HSPCs cultured with Eltrombopag showed enhanced repair and functional recovery.[8]
| Condition | Cell Type | Assay | Key Finding | Reference |
| Post-Irradiation (IR) | Human HSPCs | Colony-Forming Unit (CFU) Assay | Irradiated HSPCs cultured with Eltrombopag yielded 3- to 4-fold more colonies than controls. | [8] |
| Post-Irradiation (IR) | Human HSPCs | Xenograft Assay (NSG mice) | A 2-fold increase in human cell engraftment was observed from IR-exposed HSPCs cultured with Eltrombopag. | [8] |
Key Experimental Protocols
The following are generalized protocols for key in vitro assays used to study the effects of Eltrombopag on HSCs. Specific antibody clones, concentrations, and incubation times should be optimized for individual experimental systems.
HSC Isolation and Culture Workflow
Protocol:
-
Source Material: Obtain fresh human umbilical cord blood or bone marrow aspirate.
-
Mononuclear Cell (MNC) Isolation: Dilute the sample with PBS. Carefully layer the diluted sample over a density gradient medium (e.g., Ficoll-Paque). Centrifuge according to the manufacturer's instructions to separate MNCs.
-
CD34+ Cell Enrichment: Isolate CD34+ cells from the MNC fraction using immunomagnetic bead selection (e.g., MACS CD34 MicroBead Kit) following the manufacturer's protocol.[3]
-
Culture: Resuspend purified CD34+ cells in a serum-free expansion medium (e.g., StemSpan™) supplemented with appropriate cytokines such as Stem Cell Factor (SCF) and Flt3-Ligand (FL).[4]
-
Treatment: Add Eltrombopag (at desired concentrations, e.g., 50 ng/mL to 3 µg/mL) or vehicle control to the cultures.[4][5]
-
Incubation: Culture cells at 37°C in a humidified incubator with 5% CO2 for the desired experimental duration (e.g., 7-14 days).
Phospho-Flow Cytometry for Signaling Analysis
This protocol allows for the measurement of intracellular signaling protein phosphorylation at a single-cell level.[7]
-
Cell Preparation: Culture and rest CD34+ cells in a cytokine-free medium to establish a baseline state.
-
Stimulation: Treat cells with Eltrombopag or TPO for various short time points (e.g., 5, 15, 30, 60 minutes). Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., BD Cytofix) to crosslink proteins and preserve the phosphorylation state.
-
Permeabilization: Wash the cells and then permeabilize them with a methanol-based or detergent-based buffer (e.g., Perm Buffer III) to allow antibody access to intracellular targets.
-
Staining: Incubate the permeabilized cells with fluorescently-conjugated antibodies against phosphorylated proteins (e.g., anti-pSTAT5, anti-pAKT, anti-pERK) and cell surface markers (e.g., anti-CD34).
-
Acquisition & Analysis: Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the phospho-specific antibody within the gated CD34+ cell population to quantify signaling activation.[7]
Colony-Forming Unit (CFU) Assay
The CFU assay is a functional assay to determine the frequency and differentiation potential of hematopoietic progenitor cells.[3][8]
-
Cell Preparation: Harvest cells after in vitro culture with Eltrombopag or control conditions.
-
Plating: Resuspend a known number of cells (e.g., 1x10³ to 2x10³) in a methylcellulose-based semi-solid medium (e.g., MethoCult™) that contains a cocktail of cytokines to support multi-lineage colony growth.[3]
-
Incubation: Plate the cell/methylcellulose mixture into petri dishes and incubate for 14-16 days at 37°C, 5% CO2 in a high-humidity environment.
-
Colony Scoring: Enumerate and classify the different types of hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid, and CFU-GEMM for multi-lineage) based on their morphology using an inverted microscope.
Conclusion
The in vitro effects of Eltrombopag on hematopoietic stem cells are extensive and complex. It not only acts as a potent TPO-receptor agonist, stimulating HSC expansion and megakaryocytic differentiation through the activation of canonical signaling pathways, but also possesses a unique TPO-receptor independent activity via intracellular iron chelation.[1][2] This dual mechanism allows it to promote hematopoiesis even under adverse inflammatory conditions and to enhance the functional recovery of damaged stem cells.[7][8] The detailed understanding of these in vitro effects, derived from the experimental approaches outlined in this guide, is fundamental for optimizing its clinical application and for the development of novel therapies targeting hematopoietic stem cell biology.
References
- 1. Thrombopoietin receptor-independent stimulation of hematopoietic stem cells by eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eltrombopag increases the hematopoietic supporting ability of mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 7. Eltrombopag maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eltrombopag Promotes DNA Repair in Human Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eltrombopag: Role in Cytopenias Following Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Genetic Alterations of the Thrombopoietin/MPL/JAK2 Axis Impacting Megakaryopoiesis [frontiersin.org]
- 12. Thrombopoietin receptor-independent stimulation of hematopoietic stem cells by eltrombopag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eltrombopag irons out kinks in hematopoiesis | MDedge [mdedge.com]
- 14. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expansion effect of romiplostim on hematopoietic stem and progenitor cells versus thrombopoietin and eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Eltrombopag can promote platelet implantation after allogeneic hematopoietic stem cell transplantation as safely and similarly to thrombopoietin [frontiersin.org]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
Eltrombopag Olamine: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of Eltrombopag (B601689) olamine, a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist. The information herein is intended to support research and development activities by providing detailed data, experimental methodologies, and a summary of its mechanism of action.
Core Chemical and Physical Properties
Eltrombopag olamine is the bis-monoethanolamine salt form of eltrombopag. It is an orally active agent that stimulates megakaryopoiesis, leading to increased platelet production.[1][2] It presents as a red to brown crystalline powder.[3] While a specific melting point is not consistently reported in publicly available literature, its solid crystalline nature is well-established. This compound exhibits polymorphism, with Form I being the consistently manufactured crystalline form.[3][4]
Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | bis(2-aminoethanol);3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | [5] |
| Molecular Formula | C29H36N6O6 | [1] |
| Molecular Weight | 564.63 g/mol | [1] |
| CAS Number | 496775-62-3 | [6] |
| Appearance | Red to brown crystalline powder | [3] |
| Solubility | - DMSO: ≥14.12 mg/mL (with gentle warming)[1], 62.5 mg/mL[7] - Methanol: Insoluble[3] - Ethanol: Insoluble[1] - Water: Sparingly soluble[8] - Aqueous Buffers (pH 1.2-6.8): Insoluble (<0.02 mg/mL)[3][4] | Multiple |
| pKa (Strongest Acidic) | 3.99 | [8] |
| LogP | 6.3 | [8] |
| Polymorphism | Exhibits polymorphism; Form I is the stable, manufactured form. | [3][4] |
Mechanism of Action and Signaling Pathways
Eltrombopag functions as a thrombopoietin receptor (TPO-R, or c-Mpl) agonist. Unlike endogenous thrombopoietin, which binds to the extracellular domain of the receptor, eltrombopag interacts with the transmembrane domain of the human TPO-receptor.[8] This binding initiates intracellular signaling cascades that stimulate the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to an increase in platelet production.[1]
The primary signaling pathways activated by eltrombopag binding to the TPO-receptor are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. It also stimulates the phosphorylation of components in the PI3K and ERK signaling pathways.[9]
Caption: Eltrombopag signaling pathway via the TPO-receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.
Stability-Indicating RP-UPLC Method
This protocol is designed for the quantitative determination of this compound in the presence of its degradation products, making it suitable for stability studies.
3.1.1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Formic acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
3.1.2. Chromatographic Conditions
-
Instrument: Ultra Performance Liquid Chromatography (UPLC) system with a photodiode array detector.
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[10]
-
Mobile Phase: Isocratic mixture of water (pH adjusted to 3.0 with formic acid) and acetonitrile in a 30:70 (v/v) ratio.[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Injection Volume: 3 µL.[10]
-
Column Temperature: 30 °C.[10]
-
Detection Wavelength: 244 nm.[10]
-
Run Time: 2 minutes.[10]
3.1.3. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water in a 70:30 (v/v) ratio.
-
Standard Stock Solution (200 µg/mL): Accurately weigh 25.6 mg of this compound (equivalent to 20 mg of eltrombopag free acid) and dissolve in the diluent in a 100 mL volumetric flask.[10]
-
Working Standard Solution (50 µg/mL): Dilute the standard stock solution appropriately with the diluent to achieve a final concentration of 50 µg/mL.[10]
-
Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 20 mg of eltrombopag and transfer to a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Further dilute to a final concentration of 50 µg/mL with the diluent.[10]
3.1.4. Forced Degradation Study Protocol
-
Acid Degradation: Treat the sample solution with 1 N HCl at 60 °C for 2.5 hours. Neutralize the solution before injection.[10]
-
Base Degradation: Treat the sample solution with 0.05 N NaOH at room temperature for 24 hours. Neutralize the solution before injection.[10]
-
Oxidative Degradation: Treat the sample solution with 0.3% H2O2 at room temperature for 1 hour.[10]
-
Thermal Degradation: Expose the solid drug substance to 60 °C for 1 hour.[10]
-
Photolytic Degradation: Expose the solid drug substance to UV light as per ICH guidelines.[10]
Prepare the stressed samples to a final concentration of 50 µg/mL before analysis. This compound has been shown to degrade significantly under acidic, basic, and oxidative conditions, while being relatively stable to thermal and photolytic stress.[10][11]
Caption: General workflow for RP-UPLC analysis of this compound.
Dissolution Testing Method for Tablets
This protocol is based on methods developed for the in vitro release testing of this compound from tablet dosage forms.
3.2.1. Materials and Reagents
-
This compound tablets
-
Polysorbate 80 (Tween 80)
-
Potassium phosphate (B84403) monobasic
-
Sodium hydroxide
-
HPLC grade water
-
HPLC analysis reagents (as per section 3.1)
3.2.2. Dissolution Conditions
-
Apparatus: USP Apparatus II (Paddle).[8]
-
Dissolution Medium: 900 mL of 0.5% Polysorbate 80 in pH 6.8 phosphate buffer.[8]
-
Paddle Speed: 50 RPM.[8]
-
Temperature: 37 ± 0.5 °C.[8]
-
Sampling Time: 45 minutes.[8]
3.2.3. Procedure
-
Prepare the dissolution medium and bring it to the required temperature in the dissolution vessels.
-
Place one this compound tablet in each vessel.
-
Start the paddle rotation.
-
At the 45-minute time point, withdraw a sample from each vessel. Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtered samples for this compound content using a validated HPLC or UPLC method (refer to section 3.1 for a suitable method).
-
Calculate the percentage of drug released based on the label claim.
3.2.4. HPLC Analysis of Dissolution Samples A suitable HPLC method for analyzing the dissolution samples can be adapted from the stability-indicating method. One such reported method uses an Xbridge C18 column (50 mm × 4.6 mm, 5 µm) with a mobile phase of 25% ammonium (B1175870) formate (B1220265) buffer (pH 3.0) and 75% acetonitrile, at a flow rate of 1.0 mL/min and detection at 230 nm.[8]
Stability Profile
Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions. It is found to be stable under thermal and photolytic conditions.[10][11] The primary degradation pathways identified through LC-MS/MS analysis include demethylation and decarboxylation reactions, particularly during oxidation.[12] Researchers should consider these instabilities when designing experiments and formulating this compound. Long-term stability data indicates that the drug substance is stable for up to 60 months when stored at 25°C/60% RH.[3]
References
- 1. iajps.com [iajps.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. ema.europa.eu [ema.europa.eu]
- 5. sciensage.info [sciensage.info]
- 6. This compound | CAS#:496775-62-3 | Chemsrc [chemsrc.com]
- 7. This compound | Thrombin | TargetMol [targetmol.com]
- 8. zenodo.org [zenodo.org]
- 9. Stability Indicating UHPLC Method Development and Validation for Estimation of Eltrombopag and its Related Impurities in Tablet Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. QBD-driven HPLC method of this compound: Degradation pathway proposal, structure elucidation, and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltrombopag Olamine's Impact on Megakaryocyte Differentiation and Proliferation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eltrombopag (B601689) olamine is an orally administered, small-molecule, non-peptide thrombopoietin (TPO) receptor agonist.[1][2] It is designed to mimic the effects of endogenous thrombopoietin, the primary regulator of megakaryopoiesis and platelet production.[3][4] Clinically, eltrombopag is approved for the treatment of thrombocytopenia in various conditions, including immune thrombocytopenia (ITP), hepatitis C virus-related thrombocytopenia, and aplastic anemia.[5][6] This technical guide provides an in-depth overview of the molecular mechanisms, cellular effects, and experimental methodologies related to eltrombopag's impact on megakaryocyte differentiation and proliferation.
Core Mechanism of Action: TPO Receptor Activation and Downstream Signaling
Eltrombopag stimulates megakaryopoiesis by binding to and activating the thrombopoietin receptor (TPO-R), also known as c-Mpl.[2][7] Unlike endogenous TPO, which binds to the extracellular domain of the receptor, eltrombopag interacts with the transmembrane domain.[1][8] This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades that are crucial for the proliferation and differentiation of megakaryocyte precursors.[4][8]
The primary signaling pathways activated by eltrombopag include:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Upon receptor activation, JAK family kinases (primarily JAK2) are phosphorylated, which in turn phosphorylate STAT proteins (STAT3 and STAT5).[5][6][8] Activated STATs dimerize, translocate to the nucleus, and act as transcription factors to promote megakaryocyte differentiation, survival, and expansion.[5][6]
-
Phosphoinositide 3-Kinase/AKT (PI3K/AKT) Pathway: This pathway is also activated downstream of c-Mpl and plays a significant role in cell survival and anti-apoptotic processes.[5][8]
-
Extracellular Signal-Regulated Kinase (ERK/MAPK) Pathway: The activation of the ERK1/2 (p44/42 MAPK) pathway is crucial for regulating physiologic thrombopoiesis, particularly influencing megakaryocyte maturation and proplatelet formation.[5][9]
Studies have shown that eltrombopag activates all these major c-Mpl downstream signaling pathways in a dose-dependent manner, leading to a balanced activation that favors megakaryocyte maturation and subsequent platelet production.[5][6][8]
Quantitative Effects on Megakaryopoiesis
In vitro studies using human hematopoietic stem cells (HSCs) have demonstrated that eltrombopag promotes megakaryocyte differentiation and proliferation in a dose-dependent fashion.[5][6] Concentrations between 200 and 2000 ng/mL are effective, which correspond to the therapeutic serum concentrations observed in patients.[5][6] Lower concentrations (50-100 ng/mL) have been shown to be ineffective in promoting differentiation.[5][6]
Table 1: Dose-Dependent Effect of Eltrombopag on Megakaryocyte Output Data summarized from studies using human cord blood-derived HSCs cultured for 13 days.[5][6]
| Treatment Condition | Megakaryocyte Output (Fold Increase vs. 200 ng/mL Eltrombopag) | Key Observations |
| Control (rHuTPO 10 ng/mL) | Normalized to 1.0 | Standard positive control for optimal maturation.[5][6] |
| Eltrombopag 200 ng/mL | 1.0 | Effective concentration for inducing maturation.[5] |
| Eltrombopag 500 ng/mL | ~2.0 | Significant increase in the absolute number of megakaryocytes.[5][6] |
| Eltrombopag 2000 ng/mL | ~3.0 | Further significant increase in megakaryocyte numbers.[5][6] |
Table 2: Effect of Eltrombopag on Proplatelet Formation Proplatelet formation is a hallmark of mature, functional megakaryocytes. Data is relative to rHuTPO control.[5]
| Treatment Condition | Proplatelet-Forming Megakaryocytes (Fold Increase vs. rHuTPO) |
| Eltrombopag 200 ng/mL | ~1.0 |
| Eltrombopag 500 ng/mL | ~2.0 |
| Eltrombopag 2000 ng/mL | ~4.0 |
Table 3: Impact on Megakaryocyte Maturation Markers Observations from cultures treated with effective concentrations of Eltrombopag (200-2000 ng/mL).[5][6][8]
| Parameter | Observation | Significance |
| Surface Markers | Increased expression of CD61 and CD42b.[5][8] | Indicates differentiation towards mature megakaryocyte lineage. |
| Ploidy | >90% of mature megakaryocytes display increased DNA content (polyploidization).[5][6] | A critical step in megakaryocyte maturation allowing for increased cytoplasm and platelet production machinery. |
| Transcription Factors | Expression of RUNX-1 and NF-E2 comparable to rHuTPO control.[5][8] | Confirms induction of late-stage megakaryocyte differentiation programs. |
| CFU-Mk Colonies | Significant increase in the number of megakaryocyte colonies.[10][11][12] | Demonstrates a proliferative effect on megakaryocyte progenitor cells. |
Detailed Experimental Protocols
Reproducibility in studying megakaryopoiesis requires standardized protocols. The following sections detail the methodologies commonly cited in research involving eltrombopag.
This protocol describes the generation of mature megakaryocytes from hematopoietic stem cells, a foundational method for studying eltrombopag's effects.
Methodology:
-
Cell Isolation: Isolate CD34+ hematopoietic stem cells from human umbilical cord blood or bone marrow using magnetic-activated cell sorting (MACS).[13][14]
-
Cell Culture: Seed purified CD34+ cells at a density of approximately 0.5 x 10⁶ cells/mL in a serum-free medium (e.g., IMDM) supplemented with cytokines such as Stem Cell Factor (SCF) and thrombopoietin (TPO) to support initial expansion and commitment.[14]
-
Treatment: Culture the cells for 13-14 days.[5][14] During this period, add eltrombopag at desired concentrations (e.g., 200, 500, 2000 ng/mL) or recombinant human TPO (rHuTPO, 10 ng/mL) as a positive control.[5][6]
-
Monitoring: Monitor differentiation by assessing morphology and the expression of megakaryocyte-specific markers (e.g., CD41, CD61, CD42b) at various time points (e.g., Day 7, Day 14) via flow cytometry.[14]
-
Harvesting: At the end of the culture period, harvest mature megakaryocytes for further analysis.
A. Surface Marker Analysis:
-
Cell Preparation: Harvest approximately 1-2 x 10⁵ cells per sample.
-
Staining: Incubate cells with fluorochrome-conjugated monoclonal antibodies against megakaryocyte-specific surface markers, such as CD61 (Integrin beta-3) and CD42b (Glycoprotein Ib alpha).[5][15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash cells with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibodies.
-
Acquisition: Analyze the stained cells on a flow cytometer. Gate on the megakaryocyte population based on forward and side scatter properties and quantify the percentage of cells positive for the markers.[14][15]
B. Ploidy Analysis:
-
Fixation: Fix harvested cells overnight at -20°C in 70% ethanol.[16]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase to prevent staining of double-stranded RNA.[16][17] Simultaneously, stain for a surface marker like CD41a to specifically gate on the megakaryocyte population.[16]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Acquisition: Analyze on a flow cytometer. Gate on the CD41a-positive cells and analyze the DNA content based on PI fluorescence intensity to determine the distribution of ploidy levels (2N, 4N, 8N, 16N, etc.).[17]
This assay quantifies the number of megakaryocyte progenitor cells.
Methodology:
-
Cell Preparation: Use purified progenitor cells (e.g., CD34+ cells from bone marrow).[10][18]
-
Culture Setup: Suspend cells in a collagen-based semi-solid medium, such as MegaCult™-C, which allows for subsequent immunocytochemical staining.[19] Plate the cell suspension into double-chamber slides.[18] Add eltrombopag or other growth factors as required by the experiment.[10][18]
-
Incubation: Incubate the cultures for 10-12 days at 37°C in a humidified incubator with 5% CO₂ to allow for colony formation.[18][20]
-
Staining: Dehydrate the collagen gel. Perform immunocytochemical staining to identify megakaryocyte colonies using an antibody against a specific marker like CD41 (GPIIb/IIIa).[18][19] A secondary antibody system is often used for signal amplification.[20]
-
Quantification: Enumerate the stained colonies (defined as clusters of three or more megakaryocytes) using a light microscope.[19]
This functional assay assesses the ability of mature megakaryocytes to form proplatelets, the immediate precursors to platelets.
Methodology:
-
Coating: Coat glass coverslips with an extracellular matrix component like fibrinogen (100 µg/mL) to support proplatelet formation.[5][6]
-
Cell Plating: Plate mature megakaryocytes (harvested from Day 13 liquid cultures) onto the coated coverslips and incubate for 16 hours at 37°C.[5][6]
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain for β1-tubulin, a key component of the microtubule structures that form the proplatelet shafts.[5][6] Use a nuclear counterstain like Hoechst.
-
Analysis: Visualize the cells using immunofluorescence microscopy. Identify and count proplatelet-forming megakaryocytes, characterized by long, β1-tubulin-positive filamentous extensions ending in platelet-sized tips.[5][6] Calculate the percentage of cells forming proplatelets.[5][16]
This technique is used to detect the phosphorylation (activation) of key signaling proteins.
Methodology:
-
Cell Stimulation: Starve mature megakaryocytes of cytokines, then stimulate them with eltrombopag (e.g., 2000 ng/mL) or rHuTPO for various time points (e.g., 20 and 60 minutes).[5][16]
-
Lysis: Lyse the cells to extract total protein.
-
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., pSTAT3, pSTAT5, pAKT, pERK1/2).[5][8][16] Subsequently, probe with antibodies for the total forms of these proteins and a loading control (e.g., β-actin) to ensure equal protein loading.[5][16]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Conclusion
Eltrombopag olamine is a potent agonist of the TPO receptor that effectively stimulates both the proliferation of megakaryocyte progenitors and the differentiation and maturation of megakaryocytes. It achieves this by activating a balanced cascade of intracellular signaling pathways, including JAK/STAT, PI3K/AKT, and ERK/MAPK. The dose-dependent increase in megakaryocyte output, maturation (indicated by high ploidy and surface marker expression), and functional capacity (proplatelet formation) underscores its mechanism for increasing platelet counts in clinical settings. The detailed protocols provided herein offer a standardized framework for researchers to investigate the nuanced effects of eltrombopag and other TPO-R agonists on the complex process of megakaryopoiesis.
References
- 1. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Assays of Megakaryocyte Development | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 7. Table 2, Key Characteristics of Eltrombopag - this compound (Revolade) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Effect of the nonpeptide thrombopoietin receptor agonist eltrombopag on megakaryopoiesis of patients with lower risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The non-peptide thrombopoietin receptor agonist eltrombopag stimulates megakaryopoiesis in bone marrow cells from patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. haematologica.org [haematologica.org]
- 17. Flow cytometric analysis of megakaryocyte ploidy in chronic myeloproliferative disorders and reactive thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2.6. Assay for colony forming unit‐megakaryocyte (CFU‐MK) [bio-protocol.org]
- 19. stemcell.com [stemcell.com]
- 20. cdn.stemcell.com [cdn.stemcell.com]
The Renaissance of Hematopoiesis: A Technical Guide to Eltrombopag Olamine's Trilineage Effect in Aplastic Anemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired aplastic anemia (AA) is a severe and life-threatening bone marrow failure disorder characterized by a hypocellular marrow and pancytopenia.[1][2] The cornerstone of its pathophysiology is the immune-mediated destruction of hematopoietic stem and progenitor cells (HSPCs).[1][2] While immunosuppressive therapy (IST) is a standard treatment, a significant portion of patients have refractory disease or relapse, highlighting the need for novel therapeutic strategies that not only suppress the immune attack but also stimulate the residual hematopoietic stem cell pool.[1][2] Eltrombopag (B601689) olamine, an oral, small-molecule thrombopoietin (TPO) receptor agonist, has emerged as a promising agent that can restore trilineage hematopoiesis.[3] This technical guide provides an in-depth analysis of eltrombopag's mechanism of action, its clinical efficacy in promoting trilineage hematopoiesis, and the key experimental protocols used to evaluate its effects in aplastic anemia.
Mechanism of Action: Stimulating the Hematopoietic Engine
Eltrombopag's primary mechanism of action is the stimulation of the c-Mpl (TPO) receptor on hematopoietic stem and progenitor cells.[4][5] Unlike endogenous TPO, which binds to the extracellular domain of the receptor, eltrombopag interacts with the transmembrane domain.[2][4][5] This unique binding site allows for a synergistic effect with endogenous TPO and is crucial for its efficacy in aplastic anemia, where endogenous TPO levels are already high.[6]
Upon binding, eltrombopag activates downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.[4][5] This signaling cascade promotes the proliferation and differentiation of HSPCs, leading to an increase in the production of megakaryocytes, and subsequently platelets, as well as erythroid and myeloid precursors, ultimately resulting in trilineage hematopoiesis.[4][5] Studies have shown that eltrombopag can specifically expand the pool of multipotent progenitor cells within the bone marrow.[7][8]
Beyond its direct stimulatory effect on HSPCs, there is evidence to suggest that eltrombopag may also have immunomodulatory properties and can chelate intracellular iron, which may further contribute to the recovery of hematopoiesis.[4]
Data Presentation: Quantitative Analysis of Trilineage Hematopoiesis
Clinical trials have demonstrated the efficacy of eltrombopag in restoring trilineage hematopoiesis in patients with aplastic anemia, both as a single agent in the refractory setting and in combination with IST as a first-line treatment.
Table 1: Hematological Response in Refractory Aplastic Anemia
| Study / Cohort | Number of Patients | Treatment | Overall Response Rate (at 3-4 months) | Trilineage Response (Best Response) | Reference |
| Olnes et al. (Initial Cohort) | 25 | Eltrombopag (dose escalation) | 44% (11/25) | N/A | [9][10] |
| Desmond et al. (Expanded Cohort) | 43 | Eltrombopag (dose escalation) | 40% (17/43) | 50% (7/14) of responders on extension | [1][3] |
| Winkler et al. (Fixed Dose) | 39 | Eltrombopag (150 mg) | 49% (19/39) at 6 months | N/A | [10] |
Table 2: Hematological Response in First-Line Therapy (in combination with IST)
| Study / Cohort | Number of Patients | Treatment | Overall Response Rate (at 6 months) | Complete Response Rate (at 6 months) | Reference |
| Townsley et al. (Cohort 1) | 30 | h-ATG/CsA + Eltrombopag (Day 14-6 months) | 80% | 33% | [11][12] |
| Townsley et al. (Cohort 2) | 31 | h-ATG/CsA + Eltrombopag (Day 14-3 months) | 87% | 26% | [11][12] |
| Townsley et al. (Cohort 3) | 31 | h-ATG/CsA + Eltrombopag (Day 1-6 months) | 94% | 58% | [11][12] |
| Historical Control | N/A | h-ATG/CsA alone | 66% | 10% | [11][12] |
Table 3: Lineage-Specific Responses in Refractory Aplastic Anemia (Olnes et al., N=25)
| Lineage | Number of Responders | Median Increase in Responders | Transfusion Independence | Reference |
| Platelets | 9 | 44,000/mm³ | 9 patients became transfusion independent | [9] |
| Erythroid (Hemoglobin) | 6 | 4.4 g/dL | 3 patients became transfusion independent | [9] |
| Neutrophils | 9 | 1,350/mm³ | N/A | [9] |
Experimental Protocols: A Methodological Overview
The evaluation of eltrombopag's effect on trilineage hematopoiesis relies on a series of well-defined experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Bone Marrow Aspirate and Trephine Biopsy [redbook.streamliners.co.nz]
- 3. leukemia-net.org [leukemia-net.org]
- 4. jwatch.org [jwatch.org]
- 5. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Diagnosis and Treatment of Aplastic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. Eltrombopag and improved hematopoiesis in refractory aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. jwatch.org [jwatch.org]
- 11. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 12. islh.org [islh.org]
An In-depth Technical Guide on the Molecular Structure of Eltrombopag Olamine and its Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag olamine is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist utilized in the treatment of thrombocytopenia associated with various medical conditions, including chronic immune thrombocytopenia (ITP), chronic hepatitis C virus infection, and severe aplastic anemia.[1][2] Unlike endogenous thrombopoietin (TPO) or recombinant TPO, which are protein-based therapies, Eltrombopag is an orally bioavailable compound that stimulates megakaryopoiesis and subsequent platelet production.[3] This guide provides a detailed examination of the molecular structure of this compound, its unique mechanism of receptor binding, and the downstream signaling cascades it initiates.
Molecular Structure of this compound
This compound is the diethanolamine (B148213) salt of Eltrombopag.[4][5] The chemical name is 3'-{(2Z)-2-[1-(3,4-dimethyl-phenyl)-3-methyl-5-oxo-1,5- dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid-2- aminoethanol (1:2).[6] The molecular formula of the olamine salt is C29H36N6O6, with a molecular weight of 564.6 g/mol .[7] The active moiety, Eltrombopag free acid, has the chemical formula C25H22N4O4.[8]
This compound is a red to brown crystalline powder.[9] It is sparingly soluble in dimethyl sulfoxide (B87167) and insoluble in methanol (B129727) and aqueous buffers within the physiological pH range.[9] The structure of Eltrombopag is distinct from that of endogenous TPO, which is a key factor in its non-competitive binding mechanism.[10]
Receptor Binding and Mechanism of Action
Eltrombopag exerts its therapeutic effect by binding to and activating the thrombopoietin receptor (TPO-R), also known as c-Mpl.[11] However, its mode of interaction with the receptor is fundamentally different from that of endogenous TPO.
Binding Site: While endogenous TPO binds to the extracellular domain of the TPO-R, Eltrombopag is a non-peptide agonist that selectively interacts with the transmembrane domain of the receptor.[3][12] This distinct binding site means that Eltrombopag does not compete with endogenous TPO for binding, allowing for a potential additive or synergistic effect in stimulating platelet production.[13][14] The species-specificity of Eltrombopag, which is active on human and chimpanzee TPO-R, is conferred by its interaction with this transmembrane domain.[11]
Activation Mechanism: Upon binding, Eltrombopag induces a conformational change in the TPO-R, leading to its dimerization and the initiation of intracellular signaling cascades. This activation stimulates the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, ultimately resulting in an increased production of platelets.[12][15]
Downstream Signaling Pathways
Activation of the TPO-R by Eltrombopag triggers a cascade of intracellular signaling events that are crucial for megakaryopoiesis. The primary pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[3][13]
-
JAK/STAT Pathway: This is a critical pathway for TPO-R signaling. Upon Eltrombopag binding, the receptor-associated Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2) are activated.[13] These kinases then phosphorylate specific tyrosine residues on the TPO-R, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[11][16] Once phosphorylated, STAT proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation and differentiation.[12][17]
-
MAPK/ERK Pathway: Eltrombopag has also been shown to activate the p42/44 mitogen-activated protein kinase (MAPK), also known as extracellular signal-regulated kinase (ERK), pathway with kinetics similar to recombinant human TPO (rhTPO).[13][16] This pathway is also involved in regulating cell proliferation and differentiation.
-
PI3K/AKT Pathway: The activation of the phosphatidylinositol 3-kinase (PI3K)/AKT pathway by Eltrombopag is less consistent across studies and may be cell-type dependent. Some studies suggest that, unlike TPO, Eltrombopag does not activate the AKT pathway.[11][18] However, other research indicates that Eltrombopag can induce the phosphorylation of AKT, which is crucial for regulating thrombopoiesis.[16][19]
It is noteworthy that Eltrombopag has also been found to have off-target effects, such as acting as an iron chelator, which may contribute to some of its observed anti-proliferative effects in certain cancer cell lines.[20][21]
Quantitative Data
The following table summarizes key quantitative data related to the activity of Eltrombopag from various studies.
| Parameter | Cell Line/System | Value | Reference |
| EC50 (Megakaryocyte Differentiation) | Primary human CD34+ bone marrow cells | 30–300 nM | [13] |
| IC50 (Cell Proliferation) | OVCAR3 (ovarian cancer) | 4.8 μg/mL | [22] |
| OVCAR4 (ovarian cancer) | 11.0 μg/mL | [22] | |
| SKOV-3 (ovarian cancer) | 49.7 μg/mL | [22] | |
| Ewing sarcoma cell lines | 2.7 μM - 10.6 μM | [23] | |
| Binding Affinity (Kd) | SDC4 (Syndecan-4) | ~2 µM | [24] |
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol is a generalized representation and would require optimization for specific laboratory conditions.
-
Cell Culture: Culture a human cell line endogenously expressing TPO-R (e.g., N2C-Tpo cells) under standard conditions.[13]
-
Preparation of Labeled Ligand: Radiolabel or fluorescently label recombinant human TPO (rhTPO).
-
Competition Assay:
-
Incubate a fixed concentration of labeled rhTPO with the TPO-R expressing cells.
-
In parallel incubations, add increasing concentrations of unlabeled Eltrombopag.
-
Incubate at 4°C for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the cells from the incubation medium by centrifugation through an oil layer to minimize non-specific binding.
-
Quantification: Measure the amount of labeled ligand bound to the cells using a scintillation counter or fluorometer.
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the concentration of Eltrombopag. Since Eltrombopag binds to a different site, a lack of displacement of labeled TPO would be expected, demonstrating non-competitive binding.[13]
Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of Eltrombopag on cell proliferation.
-
Cell Seeding: Plate a TPO-dependent cell line (e.g., N2C-Tpo) or primary human CD34+ cells in a 96-well plate at a predetermined optimal density.[13][23]
-
Compound Treatment: Treat the cells with a range of concentrations of Eltrombopag for 72 hours.[23] Include a vehicle control (e.g., DMSO) and a positive control (e.g., rhTPO).
-
Proliferation Measurement: Add a proliferation reagent such as AlamarBlue (resazurin) or MTS to each well and incubate for a specified time according to the manufacturer's instructions.[23][25]
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) by plotting the percentage of cell proliferation against the log concentration of Eltrombopag and fitting the data to a dose-response curve.[23]
Western Blot for STAT Phosphorylation
This protocol outlines the key steps for detecting the phosphorylation of STAT proteins following Eltrombopag treatment.
-
Cell Treatment and Lysis:
-
Culture TPO-R expressing cells and starve them in a serum-free medium for 4-6 hours.[26]
-
Treat the cells with Eltrombopag (e.g., 30 µM) or rhTPO (e.g., 75 ng/ml) for various time points (e.g., 0, 15, 30, 60 minutes).[13]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[27]
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[26]
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[26]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C.[13][17]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[26]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total STAT5 and a loading control like β-actin.[26]
-
Quantify the band intensities using image analysis software.[26]
-
References
- 1. emergencydrug.com [emergencydrug.com]
- 2. This compound | C29H36N6O6 | CID 135449331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tga.gov.au [tga.gov.au]
- 7. This compound | C29H36N6O6 | CID 135449331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. researchgate.net [researchgate.net]
- 11. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pardon Our Interruption [revolade.com]
- 15. This compound | Thrombin | TargetMol [targetmol.com]
- 16. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 20. onclive.com [onclive.com]
- 21. Eltrombopag inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Eltrombopag inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Eltrombopag binds SDC4 directly and enhances MAPK signaling and macropinocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. haematologica.org [haematologica.org]
Eltrombopag Olamine's Immunomodulatory Effects in ITP Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the immunomodulatory effects of eltrombopag (B601689) olamine in the context of Immune Thrombocytopenic Purpura (ITP). Beyond its primary role as a thrombopoietin receptor agonist (TPO-RA) that stimulates platelet production, eltrombopag exhibits significant off-target effects on the immune system, contributing to the restoration of immune tolerance in ITP. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical and clinical research, and provides comprehensive experimental protocols for investigating these immunomodulatory actions.
Core Immunomodulatory Mechanisms of Eltrombopag in ITP
Eltrombopag's immunomodulatory functions are multifaceted, primarily targeting T-cell and macrophage-mediated autoimmune responses that drive platelet destruction in ITP. The core mechanisms include:
-
Restoration of T-cell Homeostasis: Eltrombopag has been shown to correct the imbalance between T helper (Th) cell subsets and enhance the function of regulatory T cells (Tregs). This leads to a suppression of pro-inflammatory responses and a shift towards a more tolerogenic immune environment.
-
Macrophage Polarization: The drug promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This shift reduces platelet phagocytosis and the secretion of inflammatory cytokines.
-
Cytokine Profile Modulation: Eltrombopag treatment is associated with a significant alteration in the cytokine milieu, characterized by a decrease in pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), and an increase in anti-inflammatory cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta 1 (TGF-β1).
-
Modulation of Regulatory B cells (Bregs): Emerging evidence suggests that TPO-RAs like eltrombopag may also restore the function of regulatory B cells (Bregs), which are crucial for maintaining immune tolerance.[1]
Signaling Pathways Involved in Immunomodulation
The immunomodulatory effects of eltrombopag are mediated through complex signaling cascades. While the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is the primary route for its thrombopoietic effects, it also plays a role in its influence on immune cells.
JAK/STAT Signaling Pathway
Eltrombopag binds to the transmembrane domain of the TPO receptor (c-Mpl), activating the JAK/STAT pathway.[2] In immune cells, this can lead to the phosphorylation of STAT proteins, such as STAT3 and STAT5, which are critical for the differentiation and function of various lymphocyte populations, including Tregs.[3]
TGF-β Signaling Pathway
Eltrombopag treatment has been shown to increase the levels of TGF-β1, a potent anti-inflammatory cytokine.[4] TGF-β1 plays a crucial role in promoting the differentiation of Tregs and suppressing the activity of effector T cells. The increased TGF-β1 may be a downstream effect of JAK/STAT signaling or could involve other cellular mechanisms.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data on the immunomodulatory effects of eltrombopag from various studies.
Table 1: Effect of Eltrombopag on T-cell Populations in ITP
| Parameter | Patient Population | Treatment | Change Observed | p-value | Reference |
| Treg Frequency (% of CD4+ T-cells) | Pediatric cITP | Eltrombopag | Baseline Treg <4.5% associated with better initial response | Not specified | [5] |
| Treg Activity | Chronic ITP | TPO-RAs | Improved suppressive function of Tregs | p=0.001 (1:1 ratio) | [1] |
| IFN-γ/IL-4 Ratio | Adult ITP | Eltrombopag (4 weeks) | Significant decrease | <0.05 | [6] |
Table 2: Effect of Eltrombopag on Macrophage Polarization and Cytokine Production in ITP
| Parameter | Model | Treatment | Change Observed | p-value | Reference |
| M1 Marker (iNOS) | In vitro (Pediatric ITP Macrophages) | Eltrombopag (6 µM) | Significant decrease in protein expression | <0.05 | [7] |
| M2 Marker (CD206) | In vitro (Pediatric ITP Macrophages) | Eltrombopag (6 µM) | Significant increase in protein expression | <0.05 | [7] |
| TNF-α Release (pg/mL) | In vitro (Pediatric ITP Macrophages) | Eltrombopag (6 µM) | Decrease from ~120 to ~60 | <0.05 | [7] |
| IFN-γ Release (pg/mL) | In vitro (Pediatric ITP Macrophages) | Eltrombopag (6 µM) | Decrease from ~80 to ~40 | <0.05 | [7] |
| IL-10 Release (pg/mL) | In vitro (Pediatric ITP Macrophages) | Eltrombopag (6 µM) | Increase from ~40 to ~80 | <0.05 | [7] |
| IL-4 Release (pg/mL) | In vitro (Pediatric ITP Macrophages) | Eltrombopag (6 µM) | Increase from ~25 to ~50 | <0.05 | [7] |
| TGF-β1 Levels | ITP Patients | Eltrombopag | Significant increase from baseline | <0.05 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of eltrombopag.
In Vitro Macrophage Polarization Assay
This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages and their subsequent polarization in the presence of eltrombopag.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood of ITP patients and healthy controls using Ficoll-Paque density gradient centrifugation.
-
Macrophage Differentiation: Culture PBMCs for 15 days in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 25 ng/mL recombinant human macrophage colony-stimulating factor (rh-MCSF). Replace the culture medium twice a week.[8]
-
Eltrombopag Treatment: For the treatment group, add eltrombopag (e.g., 6 µM) to the culture medium starting from the second medium change until the final day of differentiation.[8]
-
Analysis of Macrophage Polarization:
-
Western Blot: Lyse the differentiated macrophages and perform Western blot analysis to determine the protein expression levels of the M1 marker inducible nitric oxide synthase (iNOS) and the M2 marker CD206.[7]
-
Flow Cytometry: Stain macrophages with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206) for flow cytometric analysis.
-
-
Cytokine Analysis: Collect the culture supernatants and measure the concentrations of pro-inflammatory (TNF-α, IFN-γ, IL-6) and anti-inflammatory (IL-10, IL-4) cytokines using commercially available ELISA kits according to the manufacturer's instructions.[7]
Regulatory T-cell (Treg) Analysis by Flow Cytometry
This protocol outlines the procedure for identifying and quantifying Tregs in peripheral blood of ITP patients treated with eltrombopag.
Methodology:
-
Sample Preparation: Isolate PBMCs from whole blood of ITP patients before and after eltrombopag treatment.
-
Surface Staining: Resuspend 1x10^6 PBMCs in FACS buffer and incubate with a cocktail of fluorescently labeled monoclonal antibodies against surface markers: CD4 (e.g., FITC), and CD25 (e.g., APC).[9]
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available FoxP3 staining buffer set according to the manufacturer's protocol.[9]
-
Intracellular Staining: Incubate the fixed and permeabilized cells with a fluorescently labeled monoclonal antibody against the intracellular transcription factor FoxP3 (e.g., PE).[9]
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the CD4+ T-cell population and subsequently identify the Treg population as CD25+FoxP3+.
Conclusion
Eltrombopag olamine demonstrates significant immunomodulatory effects in ITP that extend beyond its primary thrombopoietic function. By restoring T-cell homeostasis, promoting anti-inflammatory macrophage polarization, and modulating the cytokine profile, eltrombopag contributes to the re-establishment of immune tolerance. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimal clinical application of this and other TPO-RAs in the treatment of ITP and potentially other autoimmune disorders. Further research into its effects on regulatory B cells and the intricate details of the involved signaling pathways will continue to elucidate the full therapeutic potential of eltrombopag.
References
- 1. Eltrombopag-based combination treatment for immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eltrombopag modulates the phenotypic evolution and potential immunomodulatory roles of monocytes/macrophages in immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Eltrombopag on In Vitro Macrophage Polarization in Pediatric Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Eltrombopag on In Vitro Macrophage Polarization in Pediatric Immune Thrombocytopenia | MDPI [mdpi.com]
- 9. Regulatory T Cells in Patients with Idiopathic Thrombocytopenic Purpura - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Eltrombopag Olamine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltrombopag (B601689) olamine, a small-molecule thrombopoietin receptor (TPO-R) agonist, is a well-established therapeutic for thrombocytopenia. Its primary mechanism involves stimulating megakaryopoiesis through the JAK-STAT signaling pathway. However, a comprehensive understanding of its in vitro off-target effects is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the known in vitro off-target interactions of Eltrombopag olamine, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. The documented off-target activities include iron chelation, inhibition of drug transporters, and interactions with other cellular proteins and pathways, which may have clinical implications.
Introduction
This compound is an orally bioavailable, non-peptide TPO-R agonist that interacts with the transmembrane domain of the human TPO-R (c-Mpl). This interaction initiates signaling cascades that mimic the effects of endogenous thrombopoietin, leading to the proliferation and differentiation of megakaryocytes and a subsequent increase in platelet production.[1] While its on-target efficacy is well-documented, the potential for off-target activities is an important consideration in drug development and clinical use. This guide focuses on the in vitro characterization of these off-target effects to provide a resource for researchers in pharmacology and drug development.
On-Target Activity: TPO-R Activation
Eltrombopag's primary pharmacological activity is the activation of the TPO-receptor, which subsequently stimulates the JAK-STAT pathway, as well as the MAPK/ERK and Akt signaling pathways, to promote megakaryocyte proliferation and differentiation.
Quantitative Data: TPO-R Dependent Proliferation and Differentiation
| Cell Line/System | Assay Type | Endpoint | EC50/IC50 | Reference |
| BAF3/IRF-1/hTpoR | Luciferase Reporter | STAT-activated IRF-1 promoter | EC50: 0.27 µM | [Selleck Chemicals data] |
| BAF3/hTpoR | BrdU Incorporation | Proliferation | EC50: 0.03 µM | [Selleck Chemicals data] |
| Human Bone Marrow CD34+ cells | Flow Cytometry (CD41+) | Megakaryocyte Differentiation | EC50: 0.1 µM | [Selleck Chemicals data] |
| N2C-Tpo cells | Thymidine Incorporation | Proliferation | EC50: 0.3 µM | [PMDA Japan report] |
| N2C-Tpo cells | Proliferation | Inhibition | IC50: 20.7 µg/mL | [Selleck Chemicals data] |
| HEL92.1.7 cells | Proliferation | Inhibition | IC50: 2.3 µg/mL | [Selleck Chemicals data] |
Experimental Protocol: In Vitro Megakaryocyte Differentiation
Objective: To assess the potency of Eltrombopag in inducing the differentiation of human bone marrow progenitor cells into megakaryocytes.
Materials:
-
Human bone marrow CD34+ progenitor cells
-
Megakaryocyte differentiation medium (e.g., StemSpan™ SFEM with Megakaryocyte Expansion Supplement)
-
This compound
-
Recombinant human thrombopoietin (rhTPO) as a positive control
-
Anti-CD41a antibody conjugated to a fluorophore (e.g., FITC or PE)
-
Flow cytometer
Procedure:
-
Thaw and culture human bone marrow CD34+ progenitor cells according to the supplier's protocol.
-
Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/mL in megakaryocyte differentiation medium.
-
Prepare a serial dilution of this compound in the differentiation medium to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Add the different concentrations of Eltrombopag or a positive control (e.g., 50 ng/mL rhTPO) to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 10-14 days at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, harvest the cells and wash them with PBS.
-
Stain the cells with a fluorescently labeled anti-CD41a antibody for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibody and resuspend them in a suitable buffer for flow cytometry.
-
Analyze the percentage of CD41a-positive cells using a flow cytometer.
-
Plot the percentage of CD41a-positive cells against the log of Eltrombopag concentration and determine the EC50 value using a non-linear regression analysis.
Off-Target Effects
Beyond its intended interaction with the TPO-receptor, Eltrombopag has been shown to exhibit several off-target activities in vitro.
Iron Chelation
Eltrombopag possesses iron-chelating properties, which can lead to a reduction in intracellular iron levels. This effect is independent of its action on the TPO-receptor.
| Cell Line | Assay | Effect | Concentration | Reference |
| THP-1 (AML cell line) | Iron Assay | Reduction in intracellular Fe3+ | 5 µM | [Eltrombopag and its iron chelating properties in pediatric acute myeloid leukemia] |
| Osteoclasts (from healthy donors) | Iron Assay | Reversal of iron overload | 6 µM | [Punzo et al., 2018] |
| Osteoclasts (from thalassemic patients) | Iron Assay | Reduction in intracellular iron | 6 µM | [Punzo et al., 2018] |
Objective: To quantify the intracellular iron chelation activity of Eltrombopag.
Materials:
-
Adherent cell line (e.g., HepG2)
-
Cell culture medium
-
This compound
-
Deferoxamine (DFO) as a positive control
-
Calcein-AM (acetoxymethyl ester)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Eltrombopag (e.g., 1 µM to 50 µM) or DFO for a specified period (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash the cells with a salt solution (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C. Calcein-AM is cell-permeable and becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein (B42510) is quenched by iron.
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
An increase in fluorescence intensity compared to the vehicle control indicates a reduction in intracellular labile iron.
-
Quantify the percentage of de-quenching relative to a positive control (e.g., a high concentration of DFO).
Inhibition of Drug Transporters
Eltrombopag has been identified as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (Breast Cancer Resistance Protein, BCRP) and the organic anion-transporting polypeptide 1B1 (OATP1B1).
| Transporter | Substrate | Cell System | IC50 | Reference |
| OATP1B1 | Rosuvastatin | OATP1B1-expressing cells | 0.1 µM | [Interaction of Novel Platelet-Increasing Agent Eltrombopag With Rosuvastatin via Breast Cancer Resistance Protein in Humans] |
| BCRP (ABCG2) | Rosuvastatin | MDCKII-BCRP cells | Inhibition observed | [Interaction of Novel Platelet-Increasing Agent Eltrombopag With Rosuvastatin via Breast Cancer Resistance Protein in Humans] |
Objective: To determine the inhibitory potential of Eltrombopag on BCRP-mediated transport.
Materials:
-
MDCKII cells stably expressing human BCRP (MDCKII-BCRP) and parental MDCKII cells.
-
A fluorescent BCRP substrate (e.g., Hoechst 33342 or pheophorbide A).
-
This compound.
-
A known BCRP inhibitor as a positive control (e.g., Ko143).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Seed MDCKII-BCRP and parental MDCKII cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of Eltrombopag or the positive control for 30 minutes at 37°C.
-
Add the fluorescent BCRP substrate to the wells and incubate for an appropriate time (e.g., 60 minutes) at 37°C.
-
Terminate the transport by washing the cells with ice-cold buffer.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Inhibition of BCRP will result in increased intracellular accumulation of the fluorescent substrate in MDCKII-BCRP cells, with minimal change in the parental cells.
-
Calculate the percentage of inhibition at each Eltrombopag concentration and determine the IC50 value.
Interaction with HuR Protein
Eltrombopag has been shown to interact with the Human antigen R (HuR) protein, an RNA-binding protein that regulates the stability of various mRNAs, including those involved in cancer progression.
| Interaction | Assay | IC50 | Reference |
| HuR RRM12 - ARE (Snail) | Fluorescence Polarization | 7.9 µM | [Eltrombopag inhibits metastasis via targeting HuR protein in breast carcinoma] |
| HuR RRM12 - ARE (Cox-2) | Fluorescence Polarization | 4.8 µM | [Eltrombopag inhibits metastasis via targeting HuR protein in breast carcinoma] |
| HuR RRM12 - ARE (Vegf-c) | Fluorescence Polarization | 4.4 µM | [Eltrombopag inhibits metastasis via targeting HuR protein in breast carcinoma] |
| HuR/pri-miR-7 | RP-CONA | 5.9 µM | [Eltrombopag disrupts HuR/pri-miR-7 interaction] |
Effects on Cancer Cell Lines
Eltrombopag has demonstrated anti-proliferative effects on various cancer cell lines, often independent of TPO-R expression. This activity is, in some cases, linked to its iron chelation properties or interaction with proteins like HuR.
| Cell Line | Cancer Type | IC50 | Reference |
| NCI-H460 | Lung | > 100 µM | [IC50 of proliferation of eltrombopag on breast, lung, and ovarian tumor cell lines] |
| A549 | Lung | > 100 µM | [IC50 of proliferation of eltrombopag on breast, lung, and ovarian tumor cell lines] |
| SK-OV-3 | Ovarian | > 100 µM | [IC50 of proliferation of eltrombopag on breast, lung, and ovarian tumor cell lines] |
| OVCAR-3 | Ovarian | > 100 µM | [IC50 of proliferation of eltrombopag on breast, lung, and ovarian tumor cell lines] |
| MDA-MB-231 | Breast | > 100 µM | [IC50 of proliferation of eltrombopag on breast, lung, and ovarian tumor cell lines] |
| MCF-7 | Breast | > 100 µM | [IC50 of proliferation of eltrombopag on breast, lung, and ovarian tumor cell lines] |
| 4T1 | Murine Breast Carcinoma | Inhibition of migration and invasion | 5 µmol/L |
Cardiac Ion Channel Inhibition
In vitro studies have assessed the potential for Eltrombopag to affect cardiac repolarization by examining its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.
| Channel | Cell System | IC50 | Reference |
| hERG | HEK-293 cells | 0.69 µM (0.31 µg/ml) | [Eltrombopag does not affect cardiac repolarization: results from a definitive QTc study in healthy subjects] |
Objective: To determine the inhibitory effect of Eltrombopag on the hERG potassium channel current.
Materials:
-
HEK-293 cells stably expressing the hERG channel.
-
Patch-clamp electrophysiology rig (manual or automated).
-
Extracellular and intracellular recording solutions.
-
This compound.
-
A known hERG blocker as a positive control (e.g., E-4031).
Procedure:
-
Culture HEK-293-hERG cells to an appropriate confluency for patch-clamp experiments.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current.
-
Perfuse the cell with increasing concentrations of Eltrombopag in the extracellular solution.
-
Record the hERG current at each concentration after a steady-state effect is reached.
-
Measure the amplitude of the hERG tail current at each concentration and normalize it to the baseline current.
-
Plot the percentage of current inhibition against the log of Eltrombopag concentration and fit the data to a Hill equation to determine the IC50 value.
Discussion and Conclusion
The in vitro data compiled in this guide demonstrate that this compound, in addition to its primary role as a TPO-R agonist, exhibits several off-target activities. The iron-chelating property of Eltrombopag is a significant finding, with potential implications for its anti-proliferative effects on certain cancer cell lines and its use in iron-overload conditions. The inhibition of drug transporters BCRP and OATP1B1 highlights the potential for drug-drug interactions, a critical consideration in clinical practice. The interaction with the HuR protein presents a novel mechanism that may contribute to its observed anti-metastatic effects in preclinical models.
While a comprehensive in vitro kinase screening panel for Eltrombopag is not publicly available, its effects on the MAPK/ERK and Akt pathways appear to be primarily downstream of TPO-R activation. The in vitro inhibition of the hERG channel occurs at a concentration that may be clinically relevant, although in vivo studies have not shown significant QT prolongation at therapeutic doses.
This technical guide provides a consolidated resource for researchers to understand and further investigate the off-target profile of this compound. The detailed protocols offer a starting point for reproducing and expanding upon these findings. A thorough understanding of both on-target and off-target effects is essential for the continued safe and effective use of this important therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for Eltrombopag Olamine in In Vitro Human Megakaryocyte Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Eltrombopag (B601689) olamine, a small molecule thrombopoietin (TPO) receptor agonist, for the in vitro culture and differentiation of human megakaryocytes from hematopoietic stem and progenitor cells (HSPCs).
Eltrombopag is an orally bioavailable, non-peptide TPO mimetic that binds to the transmembrane domain of the c-Mpl receptor (thrombopoietin receptor), stimulating the proliferation and differentiation of megakaryocytes, the precursors to platelets[1][2]. Its unique mechanism of action and efficacy make it a valuable tool for studying megakaryopoiesis, developing ex vivo platelet production systems, and investigating thrombocytopenia.
Mechanism of Action
Eltrombopag mimics the action of endogenous thrombopoietin by binding to and activating the c-Mpl receptor on the surface of hematopoietic stem cells and megakaryocytes[1]. This binding event triggers a conformational change in the receptor, leading to the activation of associated Janus kinase 2 (JAK2)[3]. The activation of JAK2 initiates a cascade of downstream intracellular signaling pathways crucial for megakaryocyte development:
-
JAK/STAT Pathway: Activated JAK2 phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT3 and STAT5. These phosphorylated STATs then dimerize, translocate to the nucleus, and promote the transcription of genes essential for cell proliferation and differentiation[1][3].
-
PI3K/AKT Pathway: The activation of the c-Mpl receptor also stimulates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is critical for cell survival, growth, and differentiation[1][3].
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade activated by Eltrombopag. This pathway plays a significant role in megakaryocyte maturation and platelet production[1][3].
Studies have shown that Eltrombopag promotes a balanced activation of the AKT and ERK1/2 signaling molecules, which is crucial for favoring human megakaryocyte differentiation and subsequent platelet production[4][5].
Signaling Pathway Diagram
Caption: Eltrombopag signaling cascade in megakaryopoiesis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Eltrombopag on in vitro human megakaryocyte culture as reported in the literature.
Table 1: Effect of Eltrombopag Concentration on Megakaryocyte Output
| Eltrombopag Concentration | Starting Cell Source | Culture Duration | Key Outcome | Reference |
| 50 ng/mL | Human Cord Blood HSCs | 13 days | Failed to promote megakaryocyte differentiation. | [4][5] |
| 100 ng/mL | Human Cord Blood HSCs | 13 days | Failed to promote megakaryocyte differentiation. | [4][5] |
| 200 ng/mL | Human Cord Blood HSCs | 13 days | Efficient megakaryocyte differentiation observed. | [4][5] |
| 500 ng/mL | Human Cord Blood HSCs | 13 days | 2-fold increase in megakaryocyte output compared to 200 ng/mL. | [4][5] |
| 2000 ng/mL | Human Cord Blood HSCs | 13 days | 3-fold increase in megakaryocyte output compared to 200 ng/mL. | [4][5] |
| 0.1 µg/mL (100 ng/mL) | MDS Patient Bone Marrow | Not specified | Significant increase in megakaryocytic colonies. | [6] |
| 1-10 µM | Multiple Myeloma Patient CD34+ cells | 11 days | Significant increase in megakaryocyte colonies, equivalent to 50 ng/mL rhTPO. | [2] |
HSCs: Hematopoietic Stem Cells, MDS: Myelodysplastic Syndromes, rhTPO: recombinant human Thrombopoietin.
Table 2: Comparison of Eltrombopag and rhTPO on Hematopoietic Colony Formation from CD34+ Cells
| Treatment | Colony Type | Fold Increase vs. Control | p-value | Reference |
| 10 µM Eltrombopag | CFU-E | 2.6 | < 0.01 | [2] |
| 10 µM Eltrombopag | BFU-E | 2.4 | < 0.01 | [2] |
| 10 µM Eltrombopag | CFU-GM | 2.0 | < 0.01 | [2] |
| 10 µM Eltrombopag | CFU-GEMM | 2.7 | < 0.01 | [2] |
| rhTPO | CFU-GEMM | 1.9 | < 0.01 | [2] |
| 10 µM Eltrombopag | CFU-MK | 3.8 | < 0.01 | [2] |
CFU: Colony-Forming Unit, E: Erythroid, BFU: Burst-Forming Unit, GM: Granulocyte-Macrophage, GEMM: Granulocyte, Erythrocyte, Monocyte, Megakaryocyte, MK: Megakaryocyte.
Experimental Protocols
Protocol 1: Differentiation of Human Megakaryocytes from Cord Blood CD34+ HSPCs
This protocol is adapted from methodologies demonstrating Eltrombopag's efficacy in promoting megakaryocyte differentiation[4][5].
Materials:
-
Human umbilical cord blood-derived CD34+ hematopoietic stem cells (HSCs)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Cytokine cocktail for initial expansion (e.g., SCF, TPO, IL-6)
-
Megakaryocyte differentiation medium (e.g., StemSpan™ SFEM II)
-
Eltrombopag olamine (stock solution prepared in a suitable solvent like DMSO, then diluted)
-
Recombinant human thrombopoietin (rhTPO) as a positive control
-
Tissue culture-treated plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Thawing and Initial Expansion of CD34+ Cells:
-
Thaw cryopreserved human cord blood CD34+ cells according to the supplier's instructions.
-
Culture the cells for an initial period (e.g., 2-3 days) in a serum-free expansion medium supplemented with a cytokine cocktail to promote proliferation.
-
-
Megakaryocyte Differentiation:
-
On day 0 of differentiation, wash the expanded cells and resuspend them in fresh megakaryocyte differentiation medium.
-
Plate the cells at a density of 1 x 10^5 cells/mL in tissue culture-treated plates.
-
Prepare different treatment groups:
-
Culture the cells for 13 days at 37°C and 5% CO2.
-
Replenish the medium every 3-4 days.
-
-
Harvesting and Analysis:
-
On day 13, harvest the cells by gentle pipetting.
-
Analyze the cells for megakaryocyte markers (CD41a, CD42b, CD61) by flow cytometry.
-
Assess cell ploidy by propidium (B1200493) iodide (PI) staining and flow cytometry.
-
Evaluate proplatelet formation by light microscopy.
-
Protocol 2: Analysis of c-Mpl Downstream Signaling
This protocol outlines the steps to analyze the phosphorylation of key signaling proteins following Eltrombopag stimulation[4][7].
Materials:
-
Mature megakaryocytes (generated as in Protocol 1, day 10-13 of culture)
-
Cytokine-free medium
-
This compound
-
rhTPO
-
Lysis buffer (e.g., Hepes-glycerol lysis buffer with protease and phosphatase inhibitors)[7]
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against: pSTAT3, pSTAT5, pAKT, pERK1/2, and total STAT3, STAT5, AKT, ERK1/2, and a loading control (e.g., β-actin).
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cytokine Starvation:
-
Harvest day 10-13 megakaryocytes and wash them with PBS.
-
Resuspend the cells in a cytokine-free medium and incubate for 4-6 hours to reduce basal signaling.
-
-
Stimulation:
-
After starvation, stimulate the cells with different concentrations of Eltrombopag (e.g., 2000 ng/mL) or rhTPO (e.g., 10 ng/mL) for various time points (e.g., 5, 20, 60 minutes)[7].
-
-
Cell Lysis:
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total signaling proteins.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro megakaryocyte culture with Eltrombopag.
References
- 1. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]
- 2. The non-peptide thrombopoietin receptor agonist eltrombopag stimulates megakaryopoiesis in bone marrow cells from patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 5. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the nonpeptide thrombopoietin receptor agonist eltrombopag on megakaryopoiesis of patients with lower risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
Application Notes and Protocols: Eltrombopag Olamine Dose-Response in CD34+ Progenitor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag (B601689) olamine is an orally bioavailable, small-molecule, non-peptide thrombopoietin (TPO) receptor agonist.[1][2][3] It functions by binding to the transmembrane domain of the c-Mpl receptor (also known as the TPO receptor), initiating downstream signaling cascades that stimulate the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs), particularly promoting megakaryopoiesis.[2][3][4] Unlike endogenous TPO, which binds to the extracellular domain, eltrombopag's unique binding site allows for synergistic effects and the ability to stimulate hematopoiesis even in the presence of factors that may inhibit TPO signaling.[5][6] These application notes provide a summary of dose-response studies and detailed protocols for evaluating the effects of eltrombopag on human CD34+ progenitor cells.
Mechanism of Action and Signaling Pathways
Eltrombopag activates the c-Mpl receptor, leading to the stimulation of several key intracellular signaling pathways.[2] The primary pathway activated is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly involving the phosphorylation of STAT3 and STAT5.[5][7] Additionally, eltrombopag has been shown to activate the PI3K/AKT and MAPK/ERK signaling pathways, which are crucial for cell survival, proliferation, and differentiation.[7][8][9] While both eltrombopag and TPO activate these pathways, they can do so with different kinetics and potency, leading to distinct effects on hematopoietic progenitor populations.[1][5] Some studies also suggest a c-Mpl-independent mechanism of action related to intracellular iron chelation, which may contribute to its stimulatory effects on HSPCs.[10]
Application Notes: Dose-Response Data
Eltrombopag demonstrates a dose-dependent effect on the expansion and differentiation of human CD34+ progenitor cells into megakaryocytes and subsequent platelet production.[8][9] The optimal concentration can vary depending on the source of CD34+ cells (e.g., umbilical cord blood, bone marrow, mobilized peripheral blood) and the specific experimental endpoint.
Table 1: Eltrombopag Dose-Response on Megakaryocyte Differentiation from CD34+ Cells
| Eltrombopag Conc. | Cell Source | Culture Duration | Key Findings | Reference |
| 50-100 ng/mL | Cord Blood HSCs | 13 days | Failed to promote significant megakaryocyte differentiation. | [8][9] |
| 200 ng/mL | Cord Blood HSCs | 13 days | Promoted megakaryocyte differentiation. | [8][9] |
| 500 ng/mL | Cord Blood HSCs | 13 days | 2-fold increase in megakaryocyte output compared to 200 ng/mL. | [8] |
| 2000 ng/mL (2 µg/mL) | Cord Blood HSCs | 13 days | 3-fold increase in megakaryocyte output compared to 200 ng/mL; stimulated proplatelet formation. | [7][8] |
| 3 µg/mL | Umbilical Cord Blood | 7 days | Significantly expanded CD34+CD38-, CD34+, and CD41+ cells in serum-free culture. | [1] |
| 0.1 µg/mL | MDS Patient BM | Not specified | Significant increase in the number of megakaryocytic colonies (CFU-Mk). | [11] |
| 0.1-10 µM | Multiple Myeloma Patient BM | 11 days | Stimulated megakaryopoiesis in CFU-Mk assays. | [12] |
Table 2: Eltrombopag Effect on Intracellular Signaling in CD34+ Cells
| Eltrombopag Conc. | Cell Source | Time Point | Pathway Activated (Phosphorylation) | Reference |
| 2000 ng/mL | Hematopoietic Progenitors | 1 hour / 1 day | Marked increase in pSTAT3, pSTAT5, pAKT, pERK1/2 compared to rhTPO. | [8][9] |
| Not Specified | Umbilical Cord Blood | Not Specified | Induced phosphorylation of STAT5 in CD34+CD41-, CD34-CD41+, and CD34-CD41- cells; no effect on pSTAT3. | [1] |
| Not Specified | Normal CD34+ Cells | Various | Activated JAK-STAT5 pathway. | [5] |
Experimental Protocols
The following protocols provide a framework for studying the effects of eltrombopag on CD34+ cells.
Protocol 1: Isolation of CD34+ Progenitor Cells
This protocol describes the isolation of CD34+ cells from human umbilical cord blood (UCB) using density gradient centrifugation followed by immunomagnetic selection.
Materials:
-
Heparinized human UCB
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque™ PLUS
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
CD34 MicroBead Kit, human (e.g., Miltenyi Biotec)
-
MACS Columns and Separator
Procedure:
-
Dilute UCB 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the mononuclear cell (MNC) layer (the "buffy coat") at the plasma-Ficoll interface.
-
Wash the MNCs twice with PBS containing 2% FBS.
-
Resuspend the cell pellet and count the cells.
-
Proceed with CD34+ cell selection using the immunomagnetic bead kit according to the manufacturer's instructions.
-
After selection, assess the purity of the CD34+ fraction using flow cytometry with an anti-CD34 antibody. Purity should typically be >90%.
-
Resuspend the purified CD34+ cells in an appropriate culture medium for downstream applications.
Protocol 2: In Vitro Megakaryocyte Differentiation
This protocol details the liquid culture of CD34+ cells to induce megakaryocyte differentiation in the presence of eltrombopag.
Materials:
-
Purified CD34+ cells
-
StemSpan™ SFEM or similar serum-free expansion medium
-
Cytokine cocktail (e.g., rhTPO, rhSCF, rhIL-6, rhIL-9)
-
Eltrombopag olamine stock solution (dissolved in DMSO, then diluted in media)
-
Tissue culture plates (non-treated for suspension culture)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare the base culture medium containing appropriate cytokines (e.g., 50 ng/mL TPO, 25 ng/mL SCF).
-
Prepare serial dilutions of eltrombopag to test a range of concentrations (e.g., 50, 100, 200, 500, 2000 ng/mL).[8][9] Include a vehicle control (DMSO equivalent) and a positive control (e.g., 10 ng/mL rhTPO).[8]
-
Seed purified CD34+ cells at a density of 1 x 10⁵ cells/mL in the culture plates.
-
Add the different concentrations of eltrombopag or control reagents to the respective wells.
-
Culture the cells for 10-14 days in a humidified incubator.
-
At the end of the culture period, harvest cells for analysis.
-
Analyze megakaryocyte differentiation by flow cytometry using markers such as CD41a and CD42b.
Protocol 3: Colony-Forming Unit (CFU) Assay for Megakaryocytes (CFU-Mk)
This assay assesses the ability of progenitor cells to form megakaryocyte colonies in a semi-solid medium.
Materials:
-
Purified CD34+ cells
-
MegaCult™-C Medium or similar collagen-based semi-solid medium
-
Cytokines (rhTPO, rhIL-3, rhIL-6)
-
This compound
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare the MegaCult™-C medium with cytokines and varying concentrations of eltrombopag (e.g., 0.1, 1, 10 µM) according to the manufacturer's protocol.[12]
-
Resuspend CD34+ cells in IMDM.
-
Add 5 x 10³ to 1 x 10⁴ CD34+ cells to the prepared semi-solid medium and vortex gently.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
Gently rotate the dish to ensure an even distribution of the medium.
-
Place the dishes in a larger petri dish with a small, open dish of sterile water to maintain humidity.
-
Incubate for 10-12 days.
-
Enumerate CFU-Mk colonies under an inverted microscope. Colonies can be confirmed by specific staining for megakaryocytes (e.g., anti-CD41a antibody).
Protocol 4: Analysis of Intracellular Signaling by Phospho-flow Cytometry
This protocol allows for the quantitative analysis of protein phosphorylation in response to eltrombopag stimulation.
Materials:
-
Purified CD34+ cells
-
Serum-free medium
-
This compound
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies against pSTAT5, pAKT, pERK, etc.
-
Flow cytometer
Procedure:
-
Starve the CD34+ cells in serum-free medium for 2-4 hours.
-
Stimulate the cells with eltrombopag (e.g., 2000 ng/mL) or rhTPO (positive control) for a short time course (e.g., 0, 5, 15, 30, 60 minutes).[5]
-
Immediately stop the stimulation by adding fixation buffer.
-
Fix the cells for 10-15 minutes at 37°C.
-
Permeabilize the cells according to the buffer manufacturer's protocol.
-
Stain the cells with phospho-specific antibodies (e.g., anti-pSTAT5, anti-pAKT) for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in staining buffer.
-
Analyze the median fluorescence intensity (MFI) of the phosphorylated proteins using a flow cytometer.
Experimental Workflow Visualization
References
- 1. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag: Role in Cytopenias Following Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promacta, Alvaiz (eltrombopag) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Eltrombopag maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eltrombopag increases the hematopoietic supporting ability of mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 9. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. community.the-hospitalist.org [community.the-hospitalist.org]
- 11. Effect of the nonpeptide thrombopoietin receptor agonist eltrombopag on megakaryopoiesis of patients with lower risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols: Flow Cytometry Analysis of Megakaryocyte Maturation with Eltrombopag
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes (MKs), the precursor cells to platelets.[1][2][3] It is a crucial therapeutic agent for the treatment of thrombocytopenia.[1][2][3] Understanding the cellular and molecular mechanisms of Eltrombopag-induced megakaryopoiesis is vital for optimizing its clinical use and for the development of novel thrombopoietic agents. Flow cytometry is a powerful tool for the detailed analysis of megakaryocyte maturation, allowing for the quantification of cell populations based on the expression of specific surface markers and DNA content (ploidy).[4][5]
These application notes provide a comprehensive overview and detailed protocols for the in vitro differentiation of megakaryocytes from hematopoietic stem cells (HSCs) in the presence of Eltrombopag and their subsequent analysis by flow cytometry.
Mechanism of Action of Eltrombopag
Eltrombopag binds to the transmembrane domain of the TPO receptor (c-Mpl) on hematopoietic stem cells and megakaryocytes.[3][6] This binding activates downstream signaling pathways, including the Janus kinase/signal transducers and activators of transcription (JAK/STAT), phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT), and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[1][2][3][6] The activation of these pathways promotes the survival, proliferation, and differentiation of megakaryocyte progenitors, leading to an increase in mature, platelet-producing megakaryocytes.[1][2][3] Studies have shown that Eltrombopag favors megakaryocyte differentiation and platelet production in a dose-dependent manner.[1][2]
Data Presentation: Eltrombopag's Effect on Megakaryocyte Maturation
The following tables summarize quantitative data on the effects of Eltrombopag on in vitro megakaryocyte differentiation.
| Eltrombopag Concentration | % CD61+ CD42b+ Megakaryocytes | Megakaryocyte Output (Fold Increase vs. Control) | Ploidy Distribution (% of Mature MKs) |
| 0 ng/mL (Control) | Variable (baseline) | 1.0 | Predominantly 2N/4N |
| 200 ng/mL | >90% | ~1.5 - 2.0 | Increased proportion of ≥8N cells |
| 500 ng/mL | >90% | ~2.0 - 3.0 | Significant increase in ≥16N cells |
| 2000 ng/mL | >90% | ~3.0 - 4.0 | Highest proportion of high ploidy (≥16N) cells |
Note: Data are compiled from multiple studies and represent approximate values. Actual results may vary depending on the specific experimental conditions, cell source, and culture duration.[1][6]
Experimental Protocols
Protocol 1: In Vitro Differentiation of Megakaryocytes from Human CD34+ Hematopoietic Stem Cells
This protocol describes the differentiation of megakaryocytes from human cord blood or peripheral blood-derived CD34+ HSCs.
Materials:
-
Human CD34+ Hematopoietic Stem Cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Cytokines: Thrombopoietin (TPO), Stem Cell Factor (SCF), IL-6, IL-9
-
Eltrombopag (various concentrations)
-
Cell culture plates
-
Flow cytometry buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD41, anti-CD42b, anti-CD61
-
Propidium Iodide (PI) or other DNA staining dye
-
RNase A
Procedure:
-
Isolation of CD34+ Cells: Isolate CD34+ cells from human cord blood or mobilized peripheral blood using magnetic-activated cell sorting (MACS).
-
Cell Seeding and Expansion (Days 0-7):
-
Seed purified CD34+ cells at a density of 5 x 10^5 cells/mL in a serum-free medium.
-
Supplement the medium with TPO (50 ng/mL), SCF (50 ng/mL), IL-6 (10 ng/mL), and IL-9 (10 ng/mL).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
-
-
Megakaryocyte Differentiation (Days 7-14):
-
On day 7, harvest the expanded cells and resuspend them in fresh serum-free medium.
-
Seed the cells at a density of 1 x 10^6 cells/mL.
-
Supplement the medium with TPO (50 ng/mL) and varying concentrations of Eltrombopag (e.g., 0, 200, 500, 2000 ng/mL).
-
Incubate for an additional 7 days.
-
-
Harvesting Cells for Analysis: On day 14, harvest the cells for flow cytometry analysis.
Protocol 2: Flow Cytometry Analysis of Megakaryocyte Maturation
Cell Surface Marker Staining:
-
Transfer 1-3 x 10^5 cells to a flow cytometry tube.
-
Wash the cells with 1 mL of ice-cold flow cytometry buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of flow cytometry buffer.
-
Add the appropriate amount of fluorochrome-conjugated antibodies against megakaryocyte surface markers (e.g., anti-CD41-FITC, anti-CD42b-PE, anti-CD61-APC).[4] The combination of CD41 and CD42b is recommended, with CD41 being an early marker and CD42b a late marker of megakaryocyte development.[4]
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of flow cytometry buffer.
-
Resuspend the cells in 300-500 µL of flow cytometry buffer for analysis.
Ploidy Analysis:
-
After surface staining and washing, fix the cells in 70% ice-cold ethanol (B145695) and store at -20°C overnight.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing Propidium Iodide (1 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Gate on the CD41+ or CD61+ population to specifically analyze the ploidy of megakaryocytes.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of Eltrombopag on megakaryocyte maturation. By utilizing flow cytometry, researchers can obtain detailed quantitative data on the expression of key maturation markers and changes in ploidy, providing valuable insights into the mechanism of action of this important therapeutic agent. This will aid in the ongoing research and development of drugs targeting thrombocytopenia.
References
- 1. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 3. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]
- 4. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of imaging flow cytometry to define intermediates of megakaryopoiesis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eltrombopag Olamine for Thrombocytopenia Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eltrombopag (B601689) olamine is an orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2] It is utilized in research and clinical settings to stimulate platelet production in various forms of thrombocytopenia, including Immune Thrombocytopenia (ITP), aplastic anemia, and chemotherapy-induced thrombocytopenia (CIT).[3][4][5] Eltrombopag functions by binding to the transmembrane domain of the human TPO-R (also known as c-Mpl), initiating downstream signaling cascades that promote the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to increased platelet counts.[1][6]
A critical consideration for researchers is the species-specificity of Eltrombopag; its binding site on the TPO-R is not conserved in common preclinical species like mice, rendering these models unsuitable for efficacy studies.[7][8] Consequently, research heavily relies on in vitro models using human cells and data from human clinical trials.
Mechanism of Action
Eltrombopag mimics the action of endogenous thrombopoietin (TPO) by activating the TPO receptor. Unlike TPO, which binds to the extracellular domain, Eltrombopag interacts with the transmembrane domain of the receptor.[9][10] This binding induces a conformational change in the receptor, leading to the activation of several intracellular signaling pathways. The primary pathway stimulated is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for megakaryocytopoiesis.[2][9][10] Additionally, Eltrombopag has been shown to activate the AKT and ERK signaling pathways, which also play a significant role in promoting megakaryocyte differentiation, maturation, and platelet production.[3][11] In the context of ITP, Eltrombopag may also exert immunomodulatory effects by promoting a shift in macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and clinical research studies.
Table 1: Eltrombopag Dosing and Efficacy in In Vitro Megakaryopoiesis Models
| Cell Source | Eltrombopag Concentration | Treatment Duration | Key Outcomes | Citation(s) |
| Human Cord Blood CD34+ HSCs | 50, 100 ng/mL | 13 days | Failed to promote megakaryocyte differentiation. | [3][11] |
| Human Cord Blood CD34+ HSCs | 200, 500, 2000 ng/mL | 13 days | Dose-dependent increase in megakaryocyte differentiation (CD61+/CD42b+ cells) and proplatelet formation. | [3][7][11] |
| Human CD34+ cells (Normal & Myeloma Patients) | 0.1 - 10 µM | 11 days | Stimulated megakaryocyte colony formation (CFU-Mk). | [14] |
| Myelodysplastic Syndromes (MDS) Patient Cells | 0.1 µg/mL (100 ng/mL) | Not specified | Significant increase in the number of megakaryocytic colonies. | [15] |
| ITP Patient Macrophages | 6 µM | 15 days | Promoted shift from M1 to M2 phenotype (decreased iNOS, increased CD206 expression). | [13][16] |
Table 2: Eltrombopag Olamine Dosing Regimens in Clinical Research Models (ITP & CIT)
| Condition | Starting Dose | Dose Adjustment | Target Platelet Count | Citation(s) |
| Chronic ITP (Adult) | 50 mg once daily | Increased by 25 mg increments (max 75 mg/day) if platelet count <50 x 10⁹/L. Decreased for counts >150-250 x 10⁹/L. | Maintain stable count ≥50 x 10⁹/L. | [10][17] |
| Chronic ITP (Adult, East/SE Asian) | 25 mg once daily | Adjusted as above. | Maintain stable count ≥50 x 10⁹/L. | [17] |
| Chemotherapy-Induced Thrombocytopenia (CIT) | 50 mg once daily | Adjusted up to 75 mg/day based on weekly platelet counts. | Avoid dose reductions of chemotherapy; maintain platelet count >100 x 10⁹/L. | [5][18] |
| Chronic HCV with Thrombocytopenia | 25 mg once daily | Adjusted in 25 mg increments every 2 weeks (max 100 mg/day) to initiate/maintain interferon therapy. | Achieve target platelet count required for antiviral therapy. | [1] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Megakaryocytes from Human CD34+ Cells
This protocol describes the induction of megakaryocyte differentiation from human hematopoietic stem cells (HSCs) to assess the efficacy of Eltrombopag.
Materials:
-
Cryopreserved human CD34+ cells (umbilical cord blood or bone marrow-derived)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Recombinant human cytokines: TPO, Stem Cell Factor (SCF), IL-6, IL-9
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well culture plates
Procedure:
-
Thawing and Expansion of CD34+ Cells:
-
Thaw cryopreserved CD34+ cells according to the supplier's protocol.
-
Culture cells for 3-4 days in expansion medium supplemented with early-acting cytokines such as TPO (50 ng/mL) and SCF (50 ng/mL) to expand the progenitor pool.[19]
-
-
Megakaryocyte Differentiation:
-
Harvest the expanded cells and resuspend them in fresh serum-free medium supplemented with a megakaryocyte differentiation cocktail (e.g., TPO 10-100 ng/mL, SCF 10 ng/mL, IL-6 50 ng/mL, IL-9 50 ng/mL).[19]
-
Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well.
-
Add Eltrombopag at various concentrations (e.g., 200, 500, 2000 ng/mL) or vehicle control to the appropriate wells.[3][11] Include a positive control with recombinant TPO (10 ng/mL).[3]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.[19]
-
-
Analysis:
-
At the end of the culture period, harvest cells for analysis of megakaryocyte maturation and ploidy as described in Protocol 2.
-
To assess proplatelet formation, cells can be plated on fibrinogen-coated slides and visualized by microscopy.[11]
-
Protocol 2: Analysis of Megakaryocyte Maturation and Ploidy by Flow Cytometry
This protocol allows for the quantitative assessment of megakaryocyte populations generated in in vitro cultures.
Materials & Reagents:
-
Harvested cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorescently-conjugated antibodies: anti-CD61, anti-CD42b (or anti-CD41a)[3][19]
-
Fixation/Permeabilization Kit
-
DNA-binding dye (e.g., Propidium Iodide, DAPI)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells from culture wells and wash once with cold PBS.
-
Resuspend the cell pellet in flow cytometry staining buffer.
-
-
Surface Marker Staining:
-
Aliquot approximately 1-5 x 10⁵ cells per tube.
-
Add fluorescently-conjugated antibodies against megakaryocyte surface markers (e.g., anti-CD61, anti-CD42b) at pre-titrated concentrations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer to remove unbound antibodies.
-
-
Ploidy Analysis:
-
Following surface staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Resuspend the permeabilized cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide with RNase A).
-
Incubate as recommended by the dye manufacturer.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer.
-
Acquire a sufficient number of events (e.g., 50,000-100,000) for robust analysis.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Identify the mature megakaryocyte population as double-positive for CD61 and CD42b.[3]
-
Within the mature megakaryocyte gate, analyze the DNA content histogram to determine the percentage of cells with ploidy levels of ≥4N, ≥8N, and ≥16N.
-
Protocol 3: In Vitro Macrophage Polarization Assay
This protocol is designed to investigate the immunomodulatory effects of Eltrombopag on macrophage phenotype, relevant for ITP models.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human M-CSF (25 ng/mL)[13]
-
Reagents for analysis (Western Blot, qPCR, or Flow Cytometry)
-
Antibodies for M1 marker (e.g., anti-iNOS) and M2 marker (e.g., anti-CD206)[16]
Procedure:
-
Macrophage Differentiation:
-
Isolate PBMCs from healthy donor or ITP patient blood samples.
-
Culture PBMCs in macrophage differentiation medium supplemented with rh-MCSF (25 ng/mL) for 15 days to obtain fully differentiated macrophages. Replace the medium twice a week.[13]
-
-
Eltrombopag Treatment:
-
For the treatment group, add Eltrombopag (e.g., 6 µM) to the culture medium starting from the second medium change until the end of the differentiation period.[13]
-
-
Cell Harvest and Analysis:
-
After 15 days, harvest the adherent macrophages.
-
Analyze the expression of M1 (e.g., iNOS) and M2 (e.g., CD206) markers using appropriate techniques:
-
Western Blot: Lyse cells to extract total protein and probe for iNOS and CD206.[16]
-
qPCR: Extract RNA to quantify the gene expression of M1/M2 markers.
-
Flow Cytometry: Stain cells with fluorescently-conjugated antibodies against surface markers like CD86 (M1) and CD206 (M2).
-
-
References
- 1. INTRODUCTION - this compound (Revolade) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Eltrombopag - Wikipedia [en.wikipedia.org]
- 3. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial in vivo testing of TPO-receptor agonist eltrombopag in osteosarcoma patient-derived xenograft models by the pediatric preclinical testing consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population PK/PD modeling of eltrombopag in subjects with advanced solid tumors with chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo effects of eltrombopag on platelet function in immune thrombocytopenia: no evidence of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eltrombopag in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 12. Effects of Eltrombopag on In Vitro Macrophage Polarization in Pediatric Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. Effect of the nonpeptide thrombopoietin receptor agonist eltrombopag on megakaryopoiesis of patients with lower risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Platelet Production Assays Using Eltrombopag Olamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag (B601689) olamine is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2][3][4] Unlike endogenous TPO, which binds to the extracellular domain of the c-Mpl receptor, Eltrombopag interacts with the transmembrane domain.[5][6][7] This interaction activates downstream signaling pathways, including JAK/STAT, AKT, and ERK, promoting megakaryopoiesis and thrombopoiesis.[1][2][5] These application notes provide detailed protocols for utilizing Eltrombopag olamine in in vitro assays to generate megakaryocytes and functional platelets from human hematopoietic stem cells (HSCs).
Data Summary
The following tables summarize quantitative data from studies investigating the effects of Eltrombopag on in vitro megakaryocyte differentiation and platelet production.
Table 1: Effect of Eltrombopag on In Vitro Megakaryocyte Differentiation from Human Cord Blood-Derived HSCs
| Eltrombopag Concentration (ng/mL) | % of CD61+CD42b+ Megakaryocytes (Day 13) | Megakaryocyte Ploidy (Day 13) | Reference |
| 200 | Comparable to 10 ng/mL rHuTPO | Increased DNA content, similar to rHuTPO | [1][2] |
| 500 | Significantly increased vs. 10 ng/mL rHuTPO | Increased DNA content, similar to rHuTPO | [1][2] |
| 2000 | Significantly increased vs. 10 ng/mL rHuTPO | Increased DNA content, similar to rHuTPO | [1][2] |
rHuTPO: recombinant Human Thrombopoietin, used as a positive control.
Table 2: Effect of Eltrombopag on Proplatelet Formation and Platelet Production
| Treatment | Proplatelet-Forming Megakaryocytes | Platelet Release (ex vivo 3D model) | Reference |
| 10 ng/mL rHuTPO | Baseline | Baseline | [1][8] |
| 200 ng/mL Eltrombopag | Increased | Demonstrated platelet release | [1] |
| 500-2000 ng/mL Eltrombopag | Up to 4-fold increase vs. 10 ng/mL rHuTPO | - | [8] |
Signaling Pathways
Eltrombopag stimulates megakaryopoiesis by activating key signaling pathways downstream of the c-Mpl receptor. A balanced activation of AKT and ERK pathways is crucial for megakaryocyte maturation and proplatelet formation.[1][2]
Caption: Eltrombopag signaling cascade in megakaryocytes.
Experimental Protocols
Protocol 1: In Vitro Megakaryocyte Differentiation from Human HSCs
This protocol describes the differentiation of human hematopoietic stem cells (HSCs) into mature megakaryocytes using Eltrombopag.
Caption: Workflow for in vitro megakaryocyte differentiation.
Materials:
-
Human CD34+ HSCs (from cord blood or peripheral blood)
-
StemSpan™ SFEM II medium
-
Cytokine cocktail (e.g., TPO, SCF, IL-6, IL-9)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Recombinant human TPO (rHuTPO) as a positive control
-
Culture plates
-
Flow cytometer
-
Antibodies: anti-CD61, anti-CD42b
-
Propidium Iodide (PI) for ploidy analysis
-
Microscope
Procedure:
-
Isolate CD34+ HSCs from human cord blood or peripheral blood using standard immunomagnetic selection methods.
-
Seed the HSCs in a culture plate with StemSpan™ SFEM II medium supplemented with a cytokine cocktail to support initial proliferation and commitment to the megakaryocytic lineage.
-
On day 0 of culture, add this compound to the culture medium at final concentrations ranging from 200 ng/mL to 2000 ng/mL.[1][2] A positive control group with 10 ng/mL rHuTPO should be included.[1][2]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 13 days.[1][2]
-
On day 13, harvest the cells for analysis.
-
Analysis of Megakaryocyte Maturation:
-
Immunophenotyping: Stain cells with fluorescently labeled antibodies against CD61 and CD42b and analyze by flow cytometry to determine the percentage of mature megakaryocytes.[1][2]
-
Ploidy Analysis: Fix and permeabilize the cells, then stain with Propidium Iodide (PI). Analyze the DNA content by flow cytometry to assess megakaryocyte ploidy.[1][2]
-
Proplatelet Formation: Observe the cell culture under a microscope to identify and quantify megakaryocytes extending proplatelets.
-
Protocol 2: Ex Vivo Platelet Generation in a 3D Silk-Based Bone Marrow Model
This protocol describes a more physiologically relevant system for generating platelets from HSC-derived megakaryocytes using a 3D silk sponge scaffold that mimics the bone marrow niche.
Materials:
-
Porous silk sponge scaffolds
-
Human CD34+ HSCs
-
Culture medium and cytokines as in Protocol 1
-
This compound (200 ng/mL) or rHuTPO (10 ng/mL)
Procedure:
-
Prepare and sterilize porous silk sponge scaffolds.[1]
-
Seed human cord blood-derived CD34+ HSCs into the silk sponges.[1]
-
Culture the seeded sponges for 13 days in the presence of 10 ng/mL rHuTPO or 200 ng/mL Eltrombopag.[1]
-
After the culture period, platelets can be harvested from the culture supernatant.
-
Analysis:
-
Confirm the presence of mature megakaryocytes within the silk sponge via immunofluorescence staining for markers like CD61.
-
Analyze the harvested platelets for number, size, and expression of platelet-specific markers (e.g., CD41/61, CD42b) by flow cytometry.
-
Protocol 3: Functional Assays for In Vitro-Generated Platelets
Assessing the function of in vitro-generated platelets is critical. While studies on the functionality of Eltrombopag-generated platelets are emerging, standard platelet function assays can be adapted.
Note: In vivo studies have shown that Eltrombopag treatment does not cause platelet hyper-reactivity and may even lower the response to high-dose ADP.[9]
1. Agonist-Induced Platelet Activation (Flow Cytometry):
-
Purpose: To measure the expression of activation markers on the platelet surface in response to agonists.
-
Procedure:
-
Harvest in vitro-generated platelets and adjust to a suitable concentration.
-
Incubate platelets with agonists such as ADP or Thrombin Receptor Activating Peptide (TRAP) at low and high concentrations.[9]
-
Stain with antibodies against activation markers like P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).[9][10]
-
Analyze by whole blood flow cytometry to minimize ex vivo activation.[9]
-
2. Platelet Aggregation:
-
Purpose: To measure the ability of platelets to aggregate in response to agonists.
-
Procedure:
-
Harvest and concentrate the in vitro-generated platelets.
-
Use a light transmission aggregometer or a flow cytometry-based aggregation assay.
-
Add an agonist (e.g., ADP, collagen) and monitor the change in light transmission or the formation of aggregates.
-
Conclusion
This compound is a potent stimulator of in vitro megakaryopoiesis and thrombopoiesis, promoting the differentiation of HSCs into mature, proplatelet-forming megakaryocytes. The protocols outlined above provide a framework for utilizing Eltrombopag in research and drug development settings to generate platelets for disease modeling, drug screening, and potentially future transfusion therapies. The provided data and pathway diagrams offer a comprehensive overview of its mechanism and effects.
References
- 1. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 3. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eltrombopag in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US11161821B2 - Process for the preparation of this compound and its intermediates - Google Patents [patents.google.com]
- 8. Eltrombopag, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]
- 9. In vivo effects of eltrombopag on platelet function in immune thrombocytopenia: no evidence of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of eltrombopag on platelet count and platelet activation in Wiskott-Aldrich syndrome/X-linked thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Eltrombopag Olamine in Severe Aplastic Anemia Research
References
- 1. youtube.com [youtube.com]
- 2. Current evidence and the emerging role of eltrombopag in severe aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eltrombopag in aplastic anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theaat.org.uk [theaat.org.uk]
- 5. Eltrombopag increases the hematopoietic supporting ability of mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eltrombopag maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombopoietin receptor-independent stimulation of hematopoietic stem cells by eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eltrombopag maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eltrombopag for the treatment of aplastic anemia: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validate User [ashpublications.org]
- 12. Activity of eltrombopag in severe aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hcplive.com [hcplive.com]
- 14. youtube.com [youtube.com]
- 15. novartis.com [novartis.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Plain language summary of RACE study results: addition of eltrombopag to standard treatment of severe aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. stemcell.com [stemcell.com]
- 21. stemcell.com [stemcell.com]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. Animal Models for Acquired Bone Marrow Failure Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-STAT5 Activation by Eltrombopag Olamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag olamine is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2] Its mechanism of action involves binding to the transmembrane domain of the c-Mpl receptor, which initiates intracellular signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4] A critical downstream event in this pathway is the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5). The activation of STAT5 is a key indicator of Eltrombopag's target engagement and biological activity. Western blot analysis is a fundamental technique to qualitatively and quantitatively assess the phosphorylation of STAT5 (p-STAT5) in response to Eltrombopag treatment. These application notes provide a comprehensive protocol for this analysis.
Signaling Pathway of Eltrombopag-Mediated STAT5 Activation
Eltrombopag binds to the transmembrane domain of the thrombopoietin receptor (c-Mpl). This binding induces a conformational change in the receptor, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for STAT5. STAT5 is subsequently recruited and phosphorylated by JAK2. Phosphorylated STAT5 (p-STAT5) dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes, regulating their transcription to promote megakaryocyte differentiation and proliferation.[3][5][6]
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effect of Eltrombopag on p-STAT5 levels in human hematopoietic stem cells (HSCs) after a 24-hour treatment. Data is presented as the relative band intensity of p-STAT5 normalized to total STAT5.
| Eltrombopag Concentration (ng/mL) | Relative p-STAT5 Levels (Normalized to Total STAT5) |
| 0 (Control) | 1.00 |
| 200 | 2.50 |
| 500 | 4.75 |
| 2000 | 8.20 |
Note: This data is representative and based on visual analysis of published Western blots. Actual results may vary.[7]
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-STAT5 activation by Eltrombopag.
Experimental Workflow
Materials and Reagents
-
Cell Lines: Human cord blood-derived hematopoietic stem cells (HSCs) or other suitable hematopoietic cell lines (e.g., UT-7/TPO).[7][8]
-
Culture Medium: Appropriate for the chosen cell line (e.g., IMDM supplemented with cytokines).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit or similar.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and rabbit anti-STAT5.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Detailed Procedure
-
Cell Culture and Treatment:
-
Culture human HSCs in appropriate medium and conditions.
-
Seed cells at a suitable density for protein extraction.
-
Treat cells with the desired concentrations of Eltrombopag (e.g., 0, 200, 500, 2000 ng/mL) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).[7]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT5 (Tyr694), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT5 and/or a housekeeping protein like β-actin or GAPDH.
-
Calculate the ratio of the p-STAT5 band intensity to the total STAT5 band intensity for each sample.[9]
-
Conclusion
This application note provides a framework for the analysis of Eltrombopag-induced STAT5 phosphorylation using Western blotting. The provided protocols and diagrams are intended to guide researchers in designing and executing experiments to assess the pharmacodynamic effects of Eltrombopag. Adherence to these detailed methods will facilitate the generation of reliable and reproducible data, which is crucial for both basic research and drug development applications.
References
- 1. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 7. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Eltrombopag Olamine for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag (B601689) olamine is an orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R, also known as c-Mpl) agonist.[1][2] It functions by binding to the transmembrane domain of the TPO-receptor, initiating intracellular signaling cascades that stimulate the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to increased platelet production.[3][4] The primary signaling pathways activated include Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), PI3K/AKT, and MAPK/ERK.[5][6][7]
Beyond its primary thrombopoietic activity, Eltrombopag has also been shown to exert TPO-R-independent effects, notably through intracellular iron chelation.[8][9] This secondary mechanism can lead to anti-proliferative effects in various cancer cell lines and has been investigated for its potential to rescue erythropoiesis in certain disease models.[9][10][11] These dual activities make Eltrombopag a valuable tool for a range of in vitro studies, from hematopoiesis and megakaryocyte development to cancer cell biology.
These application notes provide detailed protocols for the preparation and use of Eltrombopag olamine in common cell culture experiments.
Preparation of this compound Solutions
Proper preparation of this compound is critical for experimental reproducibility. The compound has low solubility in aqueous media at physiological pH.[12][13] Therefore, a stock solution is typically prepared in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then diluted to the final working concentration in cell culture medium.
Physicochemical Properties & Solubility
| Property | Value | References |
| Molecular Formula | C₂₉H₃₆N₆O₆ | [14] |
| Molecular Weight | 564.63 g/mol | [14] |
| Appearance | Red to brown crystalline powder | [12][15] |
| Solubility in DMSO | ≥ 50 mg/mL | [14][16] |
| Solubility in Ethanol | ~0.1 mg/mL | [17] |
| Aqueous Solubility | Practically insoluble in buffers (pH 1-7.4) | [13] |
Protocol: Preparing a 10 mM DMSO Stock Solution
Materials:
-
This compound powder (MW: 564.63 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh out 5.65 mg of this compound powder and place it into a sterile vial.
-
Dissolving: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear. Gentle warming may be required to fully dissolve the compound.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in light-protecting sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[16]
Protocol: Preparing Working Solutions
-
Thaw: Thaw a single aliquot of the 10 mM Eltrombopag stock solution at room temperature.
-
Dilution: Dilute the stock solution serially in pre-warmed, complete cell culture medium to achieve the desired final concentration for your experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.[16]
-
Use Immediately: Add the final working solution to your cell cultures immediately after preparation. Do not store diluted aqueous solutions.[17]
Mechanism of Action: Signaling Pathways
Eltrombopag exerts its biological effects through two main mechanisms: a primary TPO-R-dependent pathway that stimulates hematopoiesis and a secondary iron chelation pathway that can be anti-proliferative.
TPO-R Dependent Signaling
Eltrombopag binds to the transmembrane domain of the c-Mpl receptor, inducing a conformational change that activates the associated JAK2 kinase.[5] This initiates a cascade of downstream signaling through the STAT, AKT, and ERK pathways, promoting cell survival, proliferation, and differentiation.[5][6][18]
Caption: TPO-R dependent signaling cascade activated by Eltrombopag.
TPO-R Independent Action: Iron Chelation
Eltrombopag has the ability to chelate intracellular iron.[8] Iron is an essential cofactor for enzymes involved in DNA replication, such as ribonucleotide reductase. By reducing the availability of intracellular iron, Eltrombopag can impair DNA replication and induce cell cycle arrest, leading to an anti-proliferative effect in rapidly dividing cells, including various cancer cell lines.[8][9]
Caption: TPO-R independent anti-proliferative mechanism via iron chelation.
Application 1: Stimulation of Megakaryopoiesis
Eltrombopag is widely used to model and study the differentiation of hematopoietic stem and progenitor cells (HSPCs) into mature, platelet-producing megakaryocytes.
Effective Concentrations for Megakaryopoiesis
| Cell Type | Eltrombopag Concentration | Observed Effect | References |
| Human Cord Blood CD34⁺ Cells | 200 - 2000 ng/mL | Dose-dependent increase in megakaryocyte differentiation and maturation. | [18][19] |
| Human Cord Blood CD34⁺ Cells | 500 - 2000 ng/mL | ~4-fold stimulation of megakaryocyte output and proplatelet formation compared to TPO. | [5] |
| Lower-Risk MDS Patient Cells | 100 ng/mL (0.1 µg/mL) | Significant increase in megakaryocytic colonies. | [20] |
| Human Cord Blood CD34⁺ Cells | 50 - 100 ng/mL | Failed to promote megakaryocyte differentiation. | [18] |
Experimental Workflow: Megakaryocyte Differentiation
Caption: Workflow for in vitro megakaryocyte differentiation using Eltrombopag.
Protocol: In Vitro Megakaryocyte Differentiation from CD34⁺ Progenitors
Materials:
-
Isolated human CD34⁺ hematopoietic progenitor cells
-
StemSpan™ SFEM or similar hematopoietic expansion medium
-
Cytokine cocktail (e.g., TPO, SCF, FLT3L - optional, as Eltrombopag can replace TPO)
-
This compound working solutions
-
Tissue culture plates
Procedure:
-
Cell Seeding: Seed purified CD34⁺ cells at a density of 1-5 x 10⁴ cells/mL in culture medium supplemented with appropriate cytokines.
-
Treatment: Add Eltrombopag to the cultures at final concentrations ranging from 200 ng/mL to 2000 ng/mL.[18][19] Include a positive control (e.g., 10 ng/mL recombinant human TPO) and a negative control (no TPO or Eltrombopag).
-
Incubation: Culture the cells at 37°C in a 5% CO₂ incubator for 10 to 14 days.
-
Culture Maintenance: Every 3-4 days, perform a half-media change by removing 50% of the medium and replacing it with fresh medium containing the same concentration of cytokines and Eltrombopag.
-
Analysis: After 10-14 days, harvest the cells for analysis of megakaryocyte maturation and function.
Protocol: Analysis of Megakaryocyte Maturation by Flow Cytometry
Materials:
-
Harvested cells from differentiation culture
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD41a (or CD61) and anti-CD42b
-
Isotype control antibodies
Procedure:
-
Harvest and Wash: Harvest cells and wash once with cold FACS buffer.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of FACS buffer. Add the fluorescently-labeled antibodies against megakaryocyte surface markers (e.g., CD41a-FITC, CD42b-PE) at the manufacturer's recommended concentration.
-
Incubate: Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquire Data: Resuspend the cell pellet in 300-500 µL of FACS buffer and analyze on a flow cytometer. Mature megakaryocytes will be identifiable as CD41a⁺/CD42b⁺ cells.
Application 2: Anti-Proliferative Effects on Cancer Cells
The iron-chelating property of Eltrombopag can be exploited to study its anti-proliferative effects on various cancer cell lines, often independent of TPO-R expression.[8][21]
IC₅₀ Values of Eltrombopag in Cancer Cell Lines (72h Treatment)
| Cell Line Type | Example Cell Lines | IC₅₀ Range (µg/mL) | References |
| Hematologic | U937, ML-2, HL-60, K562 | 5.6 - 15.4 µg/mL | [22] |
| Solid Tumor | A549, HepG2, various breast, lung, ovarian | 3.7 - 49.7 µg/mL | [21][22][23] |
| Ewing Sarcoma | Multiple Ewing sarcoma lines | (Data reported as growth inhibition) | [9] |
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for assessing the anti-proliferative effects of Eltrombopag.
Protocol: Cell Proliferation (MTS) Assay
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well clear-bottom tissue culture plates
-
Eltrombopag working solutions (in a dose-response range)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium.
-
Adhesion: Incubate for 12-24 hours to allow cells to attach and resume growth.
-
Treatment: Prepare a 2x concentration series of Eltrombopag in culture medium. Remove the old medium from the wells and add 100 µL of the Eltrombopag dilutions. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[8][22]
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Application 3: Analysis of Cellular Signaling
Western blotting is a key technique to confirm that Eltrombopag is activating the expected downstream signaling pathways (p-STAT, p-AKT, p-ERK) in responsive cells.
Protocol: Western Blot for Pathway Activation
Materials:
-
TPO-R expressing cells (e.g., CD34⁺ progenitors, N2C-Tpo cells)
-
Serum-free or cytokine-free medium
-
Eltrombopag
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-phospho-AKT, anti-phospho-ERK1/2) and total protein controls
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Starvation: Culture cells in serum-free or cytokine-free medium for 4-6 hours to reduce basal signaling pathway activation.[24]
-
Stimulation: Treat the starved cells with Eltrombopag (e.g., 2000 ng/mL) for various time points (e.g., 0, 5, 20, 60 minutes) to observe the kinetics of phosphorylation.[24]
-
Cell Lysis: Immediately after stimulation, place plates on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Scrape and collect the lysates, centrifuge to pellet cell debris, and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature protein samples, run them on an SDS-PAGE gel, and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the phosphorylation status of target proteins relative to total protein levels.
References
- 1. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]
- 7. Eltrombopag, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]
- 8. Eltrombopag inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eltrombopag inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eltrombopag Improves Erythroid Differentiation in a Human Induced Pluripotent Stem Cell Model of Diamond Blackfan Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eltrombopag Improves Erythroid Differentiation in a Human Induced Pluripotent Stem Cell Model of Diamond Blackfan Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. Eltrombopag - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 20. Effect of the nonpeptide thrombopoietin receptor agonist eltrombopag on megakaryopoiesis of patients with lower risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. ascopubs.org [ascopubs.org]
- 23. researchgate.net [researchgate.net]
- 24. haematologica.org [haematologica.org]
Application Note: Quantification of Eltrombopag Olamine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Eltrombopag (B601689) olamine, a small molecule thrombopoietin (TPO) receptor agonist, is utilized in the treatment of thrombocytopenia.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed protocols for the quantitative analysis of eltrombopag in human plasma samples using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Eltrombopag stimulates the proliferation and differentiation of megakaryocytes by binding to the transmembrane domain of the TPO receptor, activating intracellular signaling pathways such as JAK/STAT and MAPK to increase platelet production.[2]
Mechanism of Action: Eltrombopag Signaling
Caption: Eltrombopag binds to the TPO receptor, initiating downstream signaling pathways.
Analytical Methods
Several analytical methods have been developed and validated for the determination of eltrombopag in human plasma, with UPLC-MS/MS being the most sensitive and specific.[1][3][4] HPLC-UV methods are also available for routine analysis.[2][3]
Method Performance Comparison
The following table summarizes the performance characteristics of various published methods for eltrombopag quantification in human plasma.
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) |
| UPLC-MS/MS [3] | 50 - 10,000 | 50 | 102.70 - 111.43 | < 15 | Not Reported |
| LC-MS/MS [1] | 50.0 - 10,007 | 50.0 | Within acceptance limits | Within acceptance limits | Not Reported |
| HPLC-MS | 10 - 6,750 | 10 | Validated | Validated | Not Reported |
| UPLC-MS/MS [4] | 50 - 10,000 | 50 | -6.6 to 7.5 (RE%) | 4.2 - 12.2 | Validated |
| HPLC-UV | 5,000 - 30,000 | 6,180 | 98 - 100 | < 2 | Not Reported |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method
This protocol is based on a rapid and sensitive method for the determination of eltrombopag in human plasma.[3]
1. Materials and Reagents:
-
Eltrombopag olamine reference standard
-
Internal Standard (IS): Eltrombopag-d4 or Eltrombopag 13C4[1]
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
2. Sample Preparation (Protein Precipitation):
Caption: Workflow for plasma sample preparation using protein precipitation.
3. UPLC-MS/MS Conditions:
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Column Temperature | 35°C |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (25:75, v/v) |
| Flow Rate | 400 µL/min |
| Injection Volume | 2 µL |
| Run Time | 2.0 min |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Eltrombopag: m/z 443.24 → 183.08 IS (Eltrombopag 13C4): m/z 447.18 → 183.08 |
4. Calibration Curve and Quality Control Samples:
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of eltrombopag.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Process calibration standards and QC samples along with the unknown samples.
Protocol 2: HPLC-UV Method
This protocol provides a simpler, alternative method for the quantification of eltrombopag, suitable for higher concentration ranges.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Ethanol
-
Orthophosphoric acid (AR grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 600 µL of methanol to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
3. HPLC-UV Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Orthophosphoric acid in water : Acetonitrile (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 423 nm[5] |
| Injection Volume | 20 µL |
4. Calibration and Analysis:
-
Prepare calibration standards in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of eltrombopag in the samples from the calibration curve.
Method Validation
All analytical methods used for the quantification of eltrombopag in plasma must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).[3]
Conclusion
The UPLC-MS/MS method offers high sensitivity and specificity for the quantification of eltrombopag in human plasma and is well-suited for pharmacokinetic studies where low concentrations are expected. The HPLC-UV method, while less sensitive, provides a cost-effective alternative for applications where higher concentrations are measured. Proper sample preparation and method validation are critical for obtaining reliable and accurate results.
References
- 1. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 4. Simultaneous analysis of avatrombopag, eltrombopag, and hetrombopag in human plasma by UPLC-MS/MS for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Experimental design for studying Eltrombopag in chemotherapy-induced thrombocytopenia
Introduction
Eltrombopag is an orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1] It is utilized in the treatment of thrombocytopenia associated with various conditions, including chemotherapy-induced thrombocytopenia (CIT).[2] Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO receptor (also known as c-Mpl), Eltrombopag interacts with the transmembrane domain of the receptor.[3][4] This interaction initiates a signaling cascade that stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to increased platelet production.[1][4] These application notes provide a comprehensive overview of the experimental design for studying Eltrombopag's efficacy and mechanism of action in the context of CIT.
Mechanism of Action & Signaling Pathways
Eltrombopag exerts its therapeutic effect by activating the TPO receptor, which in turn triggers several downstream signaling pathways crucial for megakaryopoiesis.[1] Upon binding to the transmembrane domain of c-Mpl, Eltrombopag induces a conformational change in the receptor, leading to the activation of the Janus kinase (JAK) family of tyrosine kinases, particularly JAK2.[5][6]
Activated JAK2 phosphorylates specific tyrosine residues on the intracellular domain of the TPO receptor. These phosphorylated sites serve as docking stations for various signaling proteins, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[7][8] This leads to the phosphorylation, dimerization, and translocation of STAT proteins to the nucleus, where they regulate the transcription of genes involved in megakaryocyte proliferation and differentiation.[1][5]
In addition to the canonical JAK/STAT pathway, Eltrombopag also activates other critical signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.[1][5][7] The balanced activation of the AKT and ERK1/2 pathways is considered crucial for promoting the maturation of megakaryocytes and subsequent proplatelet formation.[7][9]
References
- 1. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag binds SDC4 directly and enhances MAPK signaling and macropinocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 5. Eltrombopag, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]
- 6. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eltrombopag Olamine for Megakaryocyte Differentiation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Eltrombopag (B601689) olamine for in vitro megakaryocyte differentiation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments aimed at megakaryocyte differentiation using Eltrombopag olamine.
Q1: My primary hematopoietic stem cells (HSCs) are showing poor differentiation into megakaryocytes (MKs) with Eltrombopag treatment. What are the optimal concentrations?
A1: The concentration of Eltrombopag is critical for successful megakaryocyte differentiation. Based on in vitro studies using human cord blood-derived HSCs, concentrations of 200, 500, and 2000 ng/mL have been shown to effectively promote megakaryocyte differentiation.[1][2] In contrast, concentrations of 50 and 100 ng/mL were found to be insufficient to induce differentiation.[1][2] For a positive control, recombinant human thrombopoietin (rHuTPO) at 10 ng/mL is a commonly used standard that induces optimal megakaryocytic maturation.[1][2]
Table 1: this compound Concentration and its Effect on Megakaryocyte Differentiation
| Eltrombopag Conc. (ng/mL) | Observed Effect on Megakaryocyte Differentiation from human cord blood-derived HSCs | Reference |
| 50 | Failed to promote differentiation | [1][2] |
| 100 | Failed to promote differentiation | [1][2] |
| 200 | Efficiently induced differentiation | [1][2] |
| 500 | Efficiently induced differentiation and resulted in a 2-fold increase in MK output compared to 200 ng/mL | [1][3] |
| 2000 | Efficiently induced differentiation and resulted in a 3-fold increase in MK output compared to 200 ng/mL | [1][3] |
Q2: I'm observing increased apoptosis or decreased cell proliferation at higher concentrations of Eltrombopag. Is this expected?
A2: Yes, this can occur. While Eltrombopag generally promotes megakaryopoiesis, some studies have reported that at high concentrations (e.g., 30 µM or 13.2 µg/mL), it can impair megakaryocyte differentiation and cell expansion by reducing proliferation and increasing apoptosis.[4] This effect may be linked to the iron-chelating properties of Eltrombopag.[4] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q3: What is the recommended experimental protocol for inducing megakaryocyte differentiation with Eltrombopag?
A3: The following is a generalized protocol based on successful in vitro studies. Optimization for your specific cell source and laboratory conditions is recommended.
Experimental Protocol: In Vitro Megakaryocyte Differentiation from Human Cord Blood-Derived CD34+ Cells
-
Cell Isolation: Isolate CD34+ hematopoietic stem cells from human cord blood using standard immunomagnetic separation techniques.
-
Cell Culture Initiation: Culture the isolated CD34+ cells in a suitable serum-free medium supplemented with cytokines to promote initial proliferation and commitment to the megakaryocytic lineage. A common cytokine cocktail includes thrombopoietin (TPO), stem cell factor (SCF), and IL-6.
-
Eltrombopag Treatment: After an initial culture period (typically 3-5 days), introduce this compound to the culture medium at a final concentration of 200, 500, or 2000 ng/mL. A positive control group with 10 ng/mL of rHuTPO should be included.[1][2]
-
Culture Maintenance: Maintain the cultures for a total of 13-14 days, refreshing the medium with the appropriate concentration of Eltrombopag or rHuTPO every 2-3 days.[1][2][5]
-
Assessment of Differentiation: At the end of the culture period, assess megakaryocyte differentiation through various methods:
-
Flow Cytometry: Stain cells for megakaryocyte-specific surface markers such as CD41a (GPIIb/IIIa) and CD42b (GPIbα).[5]
-
Immunofluorescence Microscopy: Visualize mature megakaryocytes by staining for markers like CD61 and observing their characteristic large, polyploid morphology.[1]
-
Ploidy Analysis: Analyze the DNA content of the cells using propidium (B1200493) iodide staining and flow cytometry to identify polyploid megakaryocytes.[1]
-
Proplatelet Formation: Observe the formation of proplatelets, which are cytoplasmic extensions from mature megakaryocytes, as an indicator of terminal differentiation.[3][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist.[6][7] It binds to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their progenitors.[8] This binding activates intracellular signaling pathways, primarily the JAK-STAT and to some extent the AKT and ERK pathways, which in turn stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2][5]
Caption: Eltrombopag signaling pathway in megakaryocyte progenitors.
Q2: How should I prepare and store this compound for in vitro use?
A2: this compound is sparingly soluble in water but can be dissolved in DMSO to create a stock solution.[9] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. The stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: Can you provide a general workflow for an Eltrombopag experiment?
A3: The following diagram illustrates a typical experimental workflow for assessing the effect of Eltrombopag on megakaryocyte differentiation.
References
- 1. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 3. Eltrombopag, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]
- 4. Iron status influences the response of cord blood megakaryocyte progenitors to eltrombopag in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 2, Key Characteristics of Eltrombopag - this compound (Revolade) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eltrombopag in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Managing Eltrombopag Olamine Interference with Laboratory Tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Eltrombopag (B601689) olamine in laboratory tests.
Frequently Asked Questions (FAQs)
Q1: What is Eltrombopag olamine and how does it interfere with laboratory tests?
This compound is a small-molecule thrombopoietin receptor (TPO-R) agonist used to treat thrombocytopenia.[1] Its reddish-brown color can cause discoloration of serum and plasma, leading to spectral interference with laboratory tests that use spectrophotometric methods.[1] This interference is pH-dependent and can lead to falsely elevated or decreased results, depending on the specific assay and analyzer used.[1][2]
Q2: Which laboratory tests are most commonly affected by this compound interference?
The primary laboratory tests affected are spectrophotometric assays. Significant interference has been reported for:
-
Total Bilirubin (B190676): Eltrombopag and its metabolites have absorbance peaks (~450 nm and ~550 nm) that overlap with those used to measure bilirubin and diazo-bilirubin, often causing falsely elevated results.[2][3]
-
Cholesterol: Falsely elevated results have been observed.[4]
-
Triglycerides: Interference leading to inaccurate results has been noted.[4]
-
Inorganic Phosphate: Clinically significant interference has been reported.[4]
-
Creatinine (B1669602): Falsely high or normal results have been observed, which could incorrectly suggest renal deterioration.[1]
-
Uric Acid: A statistically significant negative bias has been reported.[5]
Some studies have also noted an increase in the lipemia index on certain analyzers.[5]
Q3: Does this compound interfere with immunoassays or coagulation tests?
The primary mechanism of interference is spectral, affecting colorimetric and spectrophotometric assays. While less common, the possibility of interference with other assay types should not be entirely dismissed, particularly those with a colorimetric or turbidimetric endpoint. There is limited specific data on widespread interference with immunoassays and coagulation panels. Long-term studies on patients have monitored coagulation assays, but specific interference has not been a prominent reported issue.[6]
Q4: Is the interference dependent on the this compound dose or concentration?
Yes, the degree of interference is concentration-dependent.[7][8] Higher doses of Eltrombopag lead to higher plasma concentrations, which in turn increases the likelihood and magnitude of interference.[7][9] For example, studies have shown that supra-physiologically high concentrations of Eltrombopag are more likely to cause significant errors in bilirubin measurements.[7][10]
Q5: Are certain laboratory analyzers more susceptible to this interference?
Yes, the extent of interference can vary between different analytical platforms.[2] Studies have shown discrepancies in bilirubin results when measured on different analyzers like the Roche Cobas and Beckman AU systems.[2][11] It is crucial for laboratories to be aware of the specific susceptibility of their instruments.
Troubleshooting Guides
Issue: Inconsistent or unexpected clinical chemistry results in a patient on this compound.
1. Initial Assessment and Communication:
-
Clinical Correlation: First, assess if the laboratory results are consistent with the patient's clinical presentation.[1] A significant change in renal function suggested by creatinine levels, for instance, should be clinically evident.
-
Notify the Laboratory: Inform the clinical laboratory that the patient is receiving this compound. This communication is critical for the correct interpretation of results and for triggering further investigation.
2. Methodological Solutions:
-
Alternative Analytical Methods: Request re-testing of the affected analytes using a method that is not susceptible to spectral interference.[1]
-
For bilirubin , High-Performance Liquid Chromatography (HPLC) is a reliable alternative that can physically separate Eltrombopag and its metabolites from bilirubin before quantification.[2][3]
-
For other affected analytes, consult with the laboratory to identify alternative methods available in-house or at a reference laboratory. The vanadate (B1173111) oxidation assay has been suggested as a potential alternative for total bilirubin measurement with less interference compared to enzymatic assays.[12]
-
-
Analyzer-Specific Considerations: If possible, and if validated by the laboratory, re-run the sample on a different analyzer that is known to have less interference from Eltrombopag.
3. Sample Pre-treatment (For Research Use Only - Methods require validation): If alternative analytical methods are not available, sample pre-treatment to remove the interfering substance can be explored. These are generalized methods and require thorough validation (assessment of recovery, matrix effects, and impact on analyte stability) before implementation.
-
Solid-Phase Extraction (SPE): This technique separates compounds based on their physical and chemical properties. A generic protocol for removing a small molecule drug like Eltrombopag from serum or plasma might involve:
-
Protocol: See "Experimental Protocols" section below.
-
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).
-
Protocol: See "Experimental Protocols" section below.
-
-
Protein Precipitation: This technique can be used to remove proteins and can also help to extract small molecules. A method using acetonitrile (B52724) has been described for extracting Eltrombopag for analysis.[13][14]
-
Protocol: See "Experimental Protocols" section below.
-
Data Presentation
Table 1: Summary of this compound Interference on a Roche Cobas 6000 Analyzer
| Analyte | Interference Observed (>10% change from baseline) | Clinically Significant Interference |
| Total Cholesterol | Yes | Yes |
| Triglycerides | Yes | No |
| Inorganic Phosphate | Yes | Yes |
| High-Density Lipoprotein (HDL) | Yes | Yes |
| Total & Direct Bilirubin | Previously reported | Noted in other studies |
| Other Analytes (Albumin, ALP, ALT, AST, Urea, Calcium, Glucose, Iron, Magnesium, Creatinine, Bicarbonate, Transferrin, Ferritin, Electrolytes) | No | No |
Source: Data synthesized from interference studies where Eltrombopag was spiked into serum pools at concentrations up to 500 µg/mL.[4]
Table 2: Impact of Eltrombopag Concentration on Bilirubin Measurement (Vitros 5600 Analyzer)
| Eltrombopag Concentration (µg/mL) | Error in Total Bilirubin with Low Baseline (>+0.6 mg/dL) | Error in Unconjugated Bilirubin with Low Baseline (>+0.7 mg/dL) |
| >100 | Observed | Observed |
Source: Data from a study spiking Eltrombopag into plasma samples.[7][8]
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Eltrombopag Removal (Requires Validation)
Objective: To remove Eltrombopag from serum/plasma samples prior to analysis.
Materials:
-
C8 or C18 SPE cartridge
-
SPE vacuum manifold
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Patient serum or plasma sample
-
Collection tubes
Methodology:
-
Sorbent Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent bed. Do not allow the sorbent to dry out between steps.
-
Sample Loading: Dilute the patient sample (e.g., 1:1 with water) and load it onto the conditioned SPE cartridge.[15] The hydrophobic Eltrombopag should retain on the C8 or C18 sorbent.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar matrix components while retaining Eltrombopag.[15] The eluate at this stage should contain the analytes of interest (e.g., bilirubin, cholesterol), now separated from Eltrombopag.
-
Analyte Collection: Collect the eluate from the washing step for analysis on the clinical chemistry platform.
-
Elution of Eltrombopag (Optional - for method validation): To confirm that Eltrombopag was retained, elute it from the cartridge with 1 mL of methanol and analyze the eluate if desired.
Protocol 2: Generic Liquid-Liquid Extraction (LLE) for Eltrombopag Removal (Requires Validation)
Objective: To partition Eltrombopag into an organic solvent, leaving the desired analytes in the aqueous phase.
Materials:
-
Patient serum or plasma sample
-
Immiscible organic solvent (e.g., ethyl acetate, hexane)[1]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Methodology:
-
Solvent Addition: In a centrifuge tube, add a volume of the organic solvent to the patient sample (e.g., a 1:1 ratio).
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of Eltrombopag into the organic phase.
-
Phase Separation: Centrifuge the tube at a sufficient speed and duration to achieve a clear separation of the aqueous and organic layers.
-
Analyte Collection: Carefully aspirate the aqueous (lower) layer, which contains the hydrophilic analytes, for analysis. Avoid disturbing the organic layer.
Protocol 3: Protein Precipitation for Eltrombopag Extraction (for LC-MS/MS analysis, adaptable for interference testing)
Objective: To precipitate proteins and extract Eltrombopag. This method is primarily for isolating Eltrombopag itself but demonstrates a principle of separation.
Materials:
-
Patient plasma sample
-
Acetonitrile
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Methodology:
-
Sample Aliquoting: Pipette a known volume of plasma (e.g., 50 µL) into a microcentrifuge tube.[14]
-
Precipitation: Add a larger volume of cold acetonitrile (e.g., 2 mL of mobile phase containing a high percentage of acetonitrile).[14][16]
-
Mixing: Vortex the mixture for approximately 30 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated proteins.[16]
-
Supernatant Collection: The supernatant contains the extracted Eltrombopag. For interference removal, the remaining pellet would need to be re-solubilized and analyzed, which may introduce other analytical challenges.
Mandatory Visualizations
Caption: Eltrombopag binds to the TPO-R, activating downstream signaling pathways.
Caption: Workflow for troubleshooting Eltrombopag interference in lab tests.
References
- 1. ijisrt.com [ijisrt.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Eltrombopag interference in routine chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Factors influencing the clinical efficacy of activated charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 14. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting inconsistent results in Eltrombopag olamine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with Eltrombopag (B601689) olamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Eltrombopag olamine?
A1: Eltrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist.[1] It works by binding to the transmembrane domain of the human TPO receptor (c-Mpl), stimulating the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, which in turn increases platelet production.[2][3] This action is primarily mediated through the activation of the JAK/STAT signaling pathway, specifically stimulating JAK2 and STAT phosphorylation.[1][4] Some studies suggest it may also activate AKT and ERK signaling pathways, which are crucial for megakaryocyte maturation and platelet production.[5]
Q2: What is the solubility and stability of this compound in experimental settings?
A2: this compound is a red to brown crystalline powder.[6] It is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and practically insoluble in aqueous buffers across a physiological pH range.[6][7] This low aqueous solubility is a critical factor to consider in experimental design to ensure consistent results. The compound is known to degrade under acidic, basic, and oxidative stress conditions, while it is relatively stable under thermal and photolytic stress.[8] For in vitro studies, it is typically dissolved in DMSO.[9]
Q3: Are there known off-target effects of Eltrombopag that could influence experimental outcomes?
A3: Yes, Eltrombopag has several reported off-target effects. It has been shown to possess immunomodulatory properties, such as increasing regulatory T-cells and decreasing pro-inflammatory cytokines like interferon-gamma and TNF-alpha.[4][10] Additionally, Eltrombopag can chelate intracellular iron, which may contribute to its effects on hematopoietic stem cells.[3] In some in silico and ex vivo models, it has also been suggested to have inhibitory effects on JAK2/STAT1,3 signaling at certain concentrations and may interact with apoptosis-related proteins from the Bcl-2 family.[3][11]
Q4: Can Eltrombopag interfere with common laboratory assays?
A4: Yes, due to its yellowish-brown color, Eltrombopag can interfere with spectrophotometric-based assays.[12] It has been reported to cause interference in the measurement of total bilirubin (B190676), cholesterol, triglycerides, and inorganic phosphate.[12][13] This interference is concentration-dependent and can lead to a positive bias in bilirubin measurements and a negative bias for uric acid.[12] Researchers should be aware of these potential artifacts and use appropriate controls or alternative measurement methods when possible.
Troubleshooting Guides
Inconsistent Cell Proliferation or Viability Assay Results
Q: We are observing high variability in our cell proliferation/viability assays (e.g., MTT, XTT) with Eltrombopag treatment. What could be the cause?
A: Inconsistent results in cell-based assays with Eltrombopag can stem from several factors related to its physicochemical properties and handling.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility and Precipitation | Eltrombopag has very low solubility in aqueous media.[6][7] Ensure the final DMSO concentration in your cell culture media is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%). Prepare fresh dilutions of Eltrombopag from a DMSO stock for each experiment. Visually inspect for any precipitation in the stock solution and final dilutions. |
| Drug Adsorption to Plastics | Hydrophobic compounds like Eltrombopag can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates). This can reduce the effective concentration of the drug in the media. Consider using low-adhesion plastics or pre-coating plates with a protein solution like bovine serum albumin (BSA) if compatible with your assay. |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to significant variability. Ensure you have a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the central wells of the plate to avoid edge effects. |
| Assay Interference | The color of Eltrombopag can interfere with colorimetric assays.[12] Run parallel control wells containing Eltrombopag in cell-free media to measure the background absorbance at the assay wavelength. Subtract this background from your experimental values. |
Variable Phosphorylation of Signaling Proteins (JAK2, STAT, ERK)
Q: Our Western blot results show inconsistent phosphorylation of JAK2, STAT3/5, or ERK1/2 in response to Eltrombopag. Why is this happening?
A: The phosphorylation state of signaling proteins is transient and sensitive to experimental conditions. Variability can be introduced at multiple steps.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Timing of Cell Lysis | The kinetics of phosphorylation can be rapid and transient. Perform a time-course experiment to determine the optimal time point for observing peak phosphorylation of your target proteins after Eltrombopag stimulation. Lysis at inconsistent time points will yield variable results. |
| Sub-optimal Drug Concentration | The dose-response to Eltrombopag can vary between cell types. Perform a dose-response study to identify the optimal concentration for activating the desired signaling pathway in your specific cell line.[5] |
| Cell Culture Conditions | The activation state of signaling pathways can be influenced by cell confluence, serum starvation conditions, and passage number. Standardize these parameters across all experiments. Serum starvation prior to stimulation is often necessary to reduce basal phosphorylation levels. |
| Phosphatase Activity | Endogenous phosphatases in your cell lysate can dephosphorylate your target proteins, leading to lower-than-expected signals. Ensure that your lysis buffer contains fresh and effective phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times after lysis. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated STAT5 (p-STAT5)
-
Cell Culture and Treatment: Plate cells (e.g., UT-7/TPO) at a density of 1 x 10^6 cells/mL in appropriate media. Serum starve the cells for 4-6 hours prior to stimulation. Treat cells with Eltrombopag (e.g., 1 µM in DMSO) or vehicle control for the predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis: Pellet the cells by centrifugation at 4°C. Wash once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-STAT5 (Tyr694) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT5.
Visualizations
Caption: Eltrombopag signaling pathway via the TPO receptor.
Caption: Troubleshooting workflow for inconsistent Eltrombopag results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. emergencydrug.com [emergencydrug.com]
- 3. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. tga.gov.au [tga.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. iajps.com [iajps.com]
- 10. onclive.com [onclive.com]
- 11. Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of eltrombopag on biochemical assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eltrombopag interference in routine chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eltrombopag Olamine in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of Eltrombopag olamine in long-term cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure the success of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Eltrombopag in cell culture?
A1: Eltrombopag is a non-peptide thrombopoietin (TPO) receptor agonist.[1][2][3] It binds to the transmembrane domain of the TPO receptor (also known as c-Mpl), stimulating the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[2][4][5] This binding activates several downstream intracellular signaling pathways, primarily the JAK/STAT pathway, as well as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and maturation.[2][6][7][8] Unlike native TPO, Eltrombopag does not compete for the same binding site, allowing for potential additive effects.[7]
Q2: What is a typical starting concentration range for Eltrombopag in long-term hematopoietic cell culture?
A2: The optimal concentration of Eltrombopag is highly cell-type dependent. For stimulating human megakaryocyte differentiation from hematopoietic stem cells (HSCs), effective concentrations typically range from 200 ng/mL to 2000 ng/mL.[6] Lower concentrations (50-100 ng/mL) have been reported to be insufficient for promoting megakaryocyte differentiation.[6] In studies with leukemia cell lines, inhibitory (off-target) effects were observed at concentrations between 0.5 µg/mL to 15 µg/mL.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: Does Eltrombopag have off-target effects that could influence my cell culture experiments?
A3: Yes. A significant off-target effect of Eltrombopag is its ability to chelate intracellular iron.[10][11] This can lead to the inhibition of cell proliferation and induce cell cycle arrest and differentiation in a manner independent of the TPO receptor.[10][11] This iron-chelating property has been observed to cause anti-proliferative effects in various cancer cell lines, including Ewing sarcoma and leukemia, that do not express the TPO receptor.[10][11] When designing experiments, it is crucial to consider whether these off-target effects could confound the interpretation of your results, especially in non-megakaryocytic lineages.
Q4: How long does it take to observe an effect after treating cells with Eltrombopag?
A4: The timeline for observing effects depends on the cell type and the endpoint being measured. Activation of signaling pathways like STAT, AKT, and ERK can be detected shortly after stimulation.[6] For differentiation of hematopoietic progenitors into mature megakaryocytes, significant changes in surface marker expression (e.g., CD41, CD42b) and cell morphology are typically observed over a period of 10 to 14 days in culture.[6][12] Proliferation or inhibition effects in cell lines can often be measured within 2 to 4 days.[13]
Troubleshooting Guide
This guide addresses common issues encountered during long-term cell culture with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on cell differentiation or proliferation. | 1. Sub-optimal Dose: The Eltrombopag concentration is too low.[6] 2. Cell Line Insensitivity: The target cells may not express the TPO receptor (c-Mpl).[10] 3. Degraded Compound: Improper storage or handling of the Eltrombopag stock solution. | 1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 100 ng/mL to 5 µg/mL) to find the optimal dose. 2. Verify TPO Receptor Expression: Confirm c-Mpl expression in your cell line via qPCR, Western blot, or flow cytometry.[14] 3. Prepare Fresh Stock: Prepare a new stock solution of this compound and store it in small aliquots at -20°C or -80°C, protected from light. |
| High levels of cell death or cytotoxicity observed. | 1. Dose Too High: Eltrombopag can induce apoptosis at high concentrations.[15] 2. Off-Target Effects: Iron chelation can lead to cytotoxicity in sensitive cell lines.[10][11] 3. Serum Concentration: The cytotoxic effects of Eltrombopag can be dependent on the serum concentration in the culture medium.[13][15] | 1. Lower the Concentration: Reduce the Eltrombopag dose based on a viability assay (e.g., MTT or Annexin V staining). A study on AML cells showed cytotoxicity between 2-5 µM in 2% serum.[13] 2. Supplement with Iron: To determine if cytotoxicity is due to iron chelation, co-treat cells with ferric ammonium (B1175870) citrate (B86180) (FAC) to see if it rescues the phenotype.[15] 3. Optimize Serum Levels: If possible for your cell type, test if increasing the serum concentration (e.g., from 2% to 10% FBS) mitigates the toxicity.[13] |
| Inconsistent results between experiments. | 1. Variable Cell Health: Initial cell density, passage number, or overall health of the cells can impact responsiveness. 2. Inconsistent Dosing: Inaccurate pipetting or variation in stock solution concentration. | 1. Standardize Cell Culture Practices: Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting experiments. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Prepare a large batch of Eltrombopag stock solution to use across multiple experiments to ensure consistency. |
| Unexpected changes in cell morphology unrelated to differentiation. | 1. Iron Depletion: Cellular stress due to iron chelation can alter morphology.[11] 2. Differentiation into an unintended lineage. | 1. Assess Iron-Related Markers: Check for changes in the expression of iron-responsive proteins. 2. Characterize Cell Phenotype: Use a broader panel of lineage-specific markers in your flow cytometry analysis to check for unexpected differentiation pathways. |
Dose Adjustment Workflow
The following diagram outlines a logical workflow for optimizing Eltrombopag dosage in your cell culture experiments.
Caption: Workflow for Eltrombopag dose optimization and troubleshooting.
Key Experimental Protocols
Protocol 1: Megakaryocyte Differentiation from Hematopoietic Progenitors
This protocol is adapted from established methods for in vitro megakaryocyte culture.[12][16]
-
Cell Seeding:
-
Thaw cryopreserved human CD34+ hematopoietic stem cells.
-
Seed the cells at a density of 0.5 x 10⁶ cells/mL in a suitable culture dish.
-
Use a serum-free expansion medium (e.g., IMDM) supplemented with cytokines like TPO (50 ng/mL) and SCF (20 ng/mL) to initiate the culture.[12]
-
-
Eltrombopag Treatment:
-
After an initial expansion phase (3-5 days), replace the medium with fresh medium containing the desired concentration of this compound (e.g., test range of 200, 500, and 2000 ng/mL).[6] Include a positive control (e.g., 10 ng/mL rhTPO) and a negative control (no growth factor).
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Long-Term Culture Maintenance:
-
Perform partial media changes every 3-4 days. Gently aspirate half the media and replace it with fresh media containing the same concentration of Eltrombopag.
-
Continue the culture for a total of 13-14 days to allow for full differentiation.[6]
-
-
Assessing Differentiation:
-
At desired time points (e.g., Day 7, Day 14), harvest a small aliquot of cells.
-
Stain cells with fluorescently conjugated antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.[17][18]
-
Analyze the stained cells using a flow cytometer to quantify the percentage of differentiated megakaryocytes (CD41a+/CD42b+ population).[16][17]
-
Protocol 2: Cell Viability and Proliferation Assay
This protocol determines the cytotoxic and anti-proliferative effects of Eltrombopag.
-
Cell Plating:
-
Seed your target cell line (e.g., a leukemia cell line) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and stabilize for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in your culture medium. A broad range is recommended for initial testing (e.g., 0.1 µM to 50 µM).
-
Remove the old medium and add 100 µL of the Eltrombopag-containing medium to each well. Include vehicle-only wells as a control.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experiment, typically 48 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Signaling Pathway Diagram
Eltrombopag activates key signaling cascades downstream of the TPO receptor (c-Mpl). Understanding this pathway is essential for interpreting experimental results.
References
- 1. onclive.com [onclive.com]
- 2. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]
- 3. emergencydrug.com [emergencydrug.com]
- 4. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Eltrombopag inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eltrombopag inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eltrombopag Modulates Reactive Oxygen Species and Decreases Acute Myeloid Leukemia Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Eltrombopag modulates reactive oxygen species and decreases acute myeloid leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Culture of Megakaryocytes from Human Peripheral Blood Mononuclear Cells [bio-protocol.org]
- 17. Thrombopoietin-independent Megakaryocyte Differentiation of Hematopoietic Progenitor Cells from Patients with Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preventing Eltrombopag olamine degradation in experimental setups
Welcome to the technical support center for Eltrombopag (B601689) olamine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Eltrombopag olamine in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the ethanolamine (B43304) salt of Eltrombopag, a small-molecule, nonpeptide thrombopoietin receptor (TPO-R) agonist. It works by binding to the transmembrane domain of the TPO receptor, initiating signaling cascades that lead to the proliferation and differentiation of megakaryocytes, ultimately increasing platelet production. This action is primarily mediated through the activation of the JAK-STAT and MAPK signaling pathways.
Q2: What are the main factors that can cause this compound degradation in an experimental setting?
A2: this compound is susceptible to degradation under several conditions. The primary factors to control in an experimental setting are:
-
pH: It degrades significantly in both acidic and basic conditions.
-
Oxidizing agents: Exposure to oxidizing agents leads to degradation through processes like demethylation and decarboxylation[1].
-
Light: Although stable under some photolytic conditions, prolonged exposure to high-intensity UV light should be avoided.
-
Presence of polyvalent cations: Eltrombopag can chelate polyvalent cations such as Ca²⁺, Mg²⁺, Fe²⁺, Al³⁺, and Zn²⁺, which can affect its solubility and bioavailability.
Q3: How should I store this compound powder and stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term storage of a few weeks, 4°C for the powder and -20°C for the stock solution are acceptable.
Q4: Is this compound soluble in aqueous solutions?
A4: this compound is practically insoluble in aqueous buffers across a pH range of 1 to 7.4 and is only sparingly soluble in water[2][3][4]. This poor aqueous solubility is a critical factor to consider when preparing working solutions for in vitro experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions (e.g., Cell Culture Media)
-
Observation: A precipitate forms immediately upon adding the this compound stock solution to your aqueous buffer or cell culture medium, or the solution appears cloudy.
-
Potential Causes & Solutions:
-
Exceeding Solubility Limit: The concentration of this compound in the final aqueous solution is too high.
-
Solution: Decrease the final concentration of this compound. If a higher concentration is necessary, consider using a solubilizing agent, but be sure to validate its compatibility with your experimental system.
-
-
Rapid Change in Solvent Polarity: Adding the DMSO stock solution too quickly to the aqueous medium can cause the compound to "crash out" of solution.
-
Solution: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion.
-
-
Presence of High Concentrations of Divalent Cations: Cell culture media and some buffers contain significant concentrations of Ca²⁺ and Mg²⁺, which can interact with Eltrombopag and reduce its solubility.
-
Solution: While it is often not feasible to remove these essential ions, be aware of this interaction and consider it as a potential contributor to precipitation, especially at higher concentrations of Eltrombopag.
-
-
Incorrect pH: The pH of your final solution may not be optimal for Eltrombopag solubility.
-
Solution: While its solubility is generally low across a wide pH range, ensure your final solution's pH is within the expected physiological range for your experiment.
-
-
Issue 2: Inconsistent or Lower-than-Expected Activity in In Vitro Assays
-
Observation: You observe variable or diminished biological effects of this compound in your experiments.
-
Potential Causes & Solutions:
-
Degradation of this compound: The compound may have degraded in your stock solution or working solution.
-
Solution: Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of your stock solutions. Protect solutions from light and store them at the recommended temperatures.
-
-
Adsorption to Lab Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates, tubes), reducing the effective concentration in your solution.
-
Solution: Consider using low-adhesion plastics or pre-treating your labware with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
-
-
Chelation by Components in the Medium: As mentioned, Eltrombopag can chelate polyvalent cations. This can potentially sequester the drug and reduce its availability to interact with its target receptor.
-
Solution: Be consistent with the source and lot of your cell culture medium and other reagents to minimize variability.
-
-
Quantitative Data on this compound Degradation
The following table summarizes the percentage of degradation of this compound under various forced degradation conditions. This data is crucial for understanding its stability profile.
| Stress Condition | Parameters | % Degradation | Reference |
| Acidic | 1 N HCl at 60°C for 2.5 hours | 6.0% | [5] |
| Basic | 0.05 N NaOH at room temperature for 24 hours | 4.8% | [5] |
| Oxidative | 0.3% H₂O₂ for 1 hour | 5.4% | [5] |
| Thermal | 60°C for 1 hour | Stable | [6] |
| Photolytic | UV light for 1 ICH cycle | 0.2% | [5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). This compound is soluble in DMSO at concentrations of ≥ 50 mg/mL[7].
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Preparing Working Solutions in Aqueous Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, place the required volume of the pre-warmed aqueous buffer or cell culture medium.
-
While vigorously vortexing the aqueous solution, add the required volume of the this compound stock solution dropwise.
-
Continue vortexing for an additional 30-60 seconds to ensure the compound is well-dispersed.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Use the working solution immediately.
-
Visualizations
This compound Degradation Workflow
Caption: Workflow for assessing this compound stability and degradation.
TPO-R Signaling Pathway Activated by Eltrombopag
Caption: Eltrombopag activates TPO-R, leading to platelet production.
References
- 1. QBD-driven HPLC method of this compound: Degradation pathway proposal, structure elucidation, and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eltrombopag - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Addressing hepatobiliary laboratory abnormalities in preclinical studies with Eltrombopag
Welcome to the Eltrombopag (B601689) Preclinical Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the hepatobiliary safety profile of eltrombopag in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the preclinical evaluation of eltrombopag-related hepatobiliary laboratory abnormalities.
FAQs
Q1: What is the primary mechanism of action of eltrombopag?
A1: Eltrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist.[1][2] It binds to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their precursors, activating the JAK/STAT signaling pathway.[3] This stimulation promotes the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[1][3]
Q2: What are the common hepatobiliary laboratory abnormalities observed with eltrombopag in preclinical and clinical studies?
A2: The most frequently reported hepatobiliary abnormalities are elevations in serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (B190676).[4][5][6][7] In clinical trials, ALT elevations were seen in 10-11% of patients receiving eltrombopag compared to 3-7% in the placebo group.[4] These elevations are typically mild and transient, often resolving even with continued treatment or upon discontinuation.[4]
Q3: What are the suspected mechanisms behind eltrombopag-induced hepatotoxicity?
A3: The exact mechanism is not fully elucidated, but several hypotheses are being investigated:
-
Inhibition of Hepatic Transporters: Eltrombopag is an inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1) and breast cancer resistance protein (BCRP).[8] These transporters are crucial for the hepatic uptake and biliary excretion of various substances, including bilirubin. Inhibition of these transporters can disrupt bilirubin homeostasis and potentially lead to hyperbilirubinemia.
-
Mitochondrial Dysfunction: Some studies suggest that eltrombopag may induce mitochondrial dysfunction under certain conditions, which is a known mechanism of drug-induced liver injury (DILI).[9]
-
Formation of Reactive Metabolites: Eltrombopag is extensively metabolized in the liver, and the formation of reactive metabolites could potentially lead to cellular damage and toxicity.[10][11][12][13]
-
Oxidative Stress: There is evidence to suggest that eltrombopag may modulate reactive oxygen species (ROS), which could disrupt the cellular redox balance and contribute to hepatotoxicity.
Troubleshooting Guides
Issue 1: Unexpectedly high total bilirubin levels in in vitro or in vivo samples.
-
Possible Cause: Analytical interference. Eltrombopag is a colored compound that can interfere with spectrophotometric assays for bilirubin, leading to falsely elevated readings.[14] This interference is concentration-dependent and can vary between different analytical platforms.[12][13]
-
Troubleshooting Steps:
-
Review Assay Methodology: Determine if your bilirubin assay is susceptible to interference from colored compounds. Diazo-based methods are particularly prone to this issue.[15]
-
Use an Alternative Method: If interference is suspected, use a different analytical method for bilirubin measurement, such as high-performance liquid chromatography (HPLC), which can separate eltrombopag from bilirubin before quantification.
-
Spike/Recovery Experiment: Perform a spike-in experiment by adding known concentrations of eltrombopag to control samples to quantify the extent of interference on your specific platform.
-
Sample Dilution: Diluting the sample may reduce the concentration of eltrombopag below the level of interference, but ensure the bilirubin concentration remains within the assay's detection range.
-
Issue 2: High variability or unexpected cytotoxicity in in vitro hepatocyte models.
-
Possible Cause 1: Inappropriate cell model or culture conditions. Primary hepatocytes can have high variability between donors, while immortalized cell lines like HepG2 may have different metabolic capabilities compared to primary cells.
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure your cell line is authenticated and free from contamination.
-
Optimize Seeding Density: Cell density can affect metabolism and sensitivity to toxicants. Perform a titration to find the optimal seeding density for your assay.
-
Culture Media: Consider the impact of media components. For example, high glucose media can mask mitochondrial toxicity by promoting glycolysis.[9][16]
-
-
Possible Cause 2: Compound precipitation. Eltrombopag has limited aqueous solubility and may precipitate at higher concentrations in culture media.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of eltrombopag in your specific culture medium.
-
Visual Inspection: Visually inspect the treatment wells for any signs of precipitation.
-
Use of Solvents: If using a solvent like DMSO, ensure the final concentration is low and consistent across all wells, including controls.
-
Issue 3: Inconsistent or lack of in vivo hepatotoxicity in animal models.
-
Possible Cause: Species-specific differences in metabolism and transporter function. Eltrombopag's pharmacological activity is known to be specific to humans and chimpanzees due to differences in the TPO receptor.[1][17] Similar species differences may exist in its toxicity profile.
-
Troubleshooting Steps:
-
Metabolite Profiling: Conduct in vitro metabolism studies using liver microsomes from different species (e.g., rat, dog, monkey, human) to compare metabolite profiles and identify potential differences in bioactivation.
-
Transporter Homology: Compare the homology and function of key hepatic transporters like OATP1B1 and BCRP across the species being used.
-
Dose Selection: Ensure that the doses administered in animal models result in plasma exposures (AUC) that are relevant to human therapeutic exposures.
-
Data Presentation: Summary of Hepatobiliary Findings
The following tables summarize quantitative data on hepatobiliary laboratory abnormalities associated with eltrombopag. Note that preclinical data in tabular format is limited in the public domain; therefore, clinical data is also presented for context.
Table 1: Incidence of ALT Elevations in Clinical Trials with Eltrombopag
| Study Population | Eltrombopag Group | Placebo Group | Reference |
| ITP Patients | 10-11% | 3-7% | [4] |
| Chronic Hepatitis C | Similar to placebo | Similar to placebo | [18] |
Table 2: Grades of Liver Dysfunction in a Study of ITP Patients Treated with Eltrombopag
| Grade of Liver Dysfunction | Percentage of Patients with Liver Dysfunction |
| Grade 1 | 73.7% |
| Grade 2 | 15.8% |
| Grade 3 | 10.5% |
| Data from a retrospective analysis of 85 patients. Liver dysfunction was observed in 22.4% of all patients.[6][7] |
Table 3: Preclinical Histopathological Findings in Repeat-Dose Toxicity Studies
| Species | Finding | Exposure Multiple (vs. Human Clinical AUC) | Reference |
| Mice | Hepatocellular hypertrophy | 7x | [19] |
| Rats | Hepatocellular hypertrophy | 5x | [19] |
| Rats | Hepatocellular vacuolation | 2x | [19] |
| Dogs | Hepatocellular hypertrophy | 4x | [19] |
| Rabbits | Hepatocellular hypertrophy | 1.4x | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate eltrombopag-induced hepatobiliary effects.
Protocol 1: OATP1B1 Inhibition Assay
Objective: To determine the inhibitory potential of eltrombopag on the OATP1B1 transporter.
Materials:
-
HEK293 or CHO cells stably transfected with OATP1B1.
-
Mock-transfected cells (as a negative control).
-
Probe substrate: [³H]-Estradiol-17β-glucuronide (E₂G) or a fluorescent substrate like 2',7'-dichlorofluorescein (B58168) (DCF).
-
Positive control inhibitor: Rifampicin or cyclosporin (B1163) A.
-
Eltrombopag.
-
Hanks' Balanced Salt Solution (HBSS).
-
Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed OATP1B1-expressing cells and mock-transfected cells in a 24- or 48-well plate and culture until a confluent monolayer is formed.
-
Preparation of Solutions: Prepare working solutions of the probe substrate, eltrombopag at various concentrations, and the positive control inhibitor in HBSS.
-
Pre-incubation: Wash the cell monolayers twice with pre-warmed HBSS. Pre-incubate the cells with HBSS containing the desired concentrations of eltrombopag or the positive control for 10-30 minutes at 37°C.
-
Initiation of Uptake: Remove the pre-incubation solution and add the probe substrate solution (with or without inhibitors). Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis and Measurement:
-
For radiolabeled substrates: Lyse the cells and measure the radioactivity using a scintillation counter.
-
For fluorescent substrates: Measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis: Subtract the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells to determine the transporter-specific uptake. Calculate the percent inhibition at each eltrombopag concentration and determine the IC₅₀ value.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Objective: To evaluate the effect of eltrombopag on mitochondrial membrane potential in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.
-
JC-1 dye.
-
Eltrombopag.
-
Positive control (mitochondrial uncoupler): FCCP or CCCP.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well plate for plate reader, chamber slides for microscopy, or 6-well plates for flow cytometry). Treat the cells with various concentrations of eltrombopag for the desired duration. Include untreated controls and a positive control group treated with FCCP or CCCP.
-
JC-1 Staining: Prepare a working solution of JC-1 in the cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C, protected from light.[1][4][16]
-
Washing: Gently wash the cells with an appropriate buffer (e.g., PBS or assay buffer) to remove the extracellular dye.[19]
-
Measurement:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).[19]
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The shift from red to green fluorescence indicates mitochondrial depolarization.[2][16]
-
Plate Reader: Measure the fluorescence intensity at two different wavelength pairs: Ex/Em ~535/590 nm for red aggregates and ~485/535 nm for green monomers.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Protocol 3: In Vitro Trapping of Reactive Metabolites
Objective: To detect the formation of electrophilic reactive metabolites of eltrombopag.
Materials:
-
Human liver microsomes (HLM) or S9 fraction.
-
NADPH regenerating system.
-
Trapping agents: Glutathione (GSH) for soft electrophiles, and potassium cyanide (KCN) or semicarbazide (B1199961) for hard electrophiles.[20]
-
Eltrombopag.
-
LC-MS/MS system.
Procedure:
-
Incubation: Prepare incubation mixtures containing liver microsomes (or S9), the trapping agent (e.g., GSH), and eltrombopag in a suitable buffer. Prepare control incubations without the trapping agent, without NADPH, or without eltrombopag.
-
Initiation of Reaction: Pre-warm the incubation mixtures at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation Period: Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system to detect the formation of eltrombopag-trapping agent conjugates. This is typically done by looking for specific mass shifts corresponding to the addition of the trapping agent to the parent drug or its metabolites.
-
Data Interpretation: The presence of conjugate peaks in the complete incubation mixture that are absent in the control incubations indicates the formation of reactive metabolites.
Visualizations
Signaling Pathways and Workflows
Caption: Eltrombopag's therapeutic mechanism of action via the JAK/STAT pathway.
Caption: Potential mechanisms of eltrombopag-induced hepatotoxicity.
Caption: A logical workflow for troubleshooting hepatobiliary abnormalities.
References
- 1. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag (Revolade) can cause severe hepatotoxicity and potentially fatal liver injury | Thasso [thasso.com]
- 3. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombopoietin Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Eltrombopag-induced liver dysfunction during the treatment of immune thrombocytopenia and its risk factors - Zhang - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Eltrombopag-induced liver dysfunction during the treatment of immune thrombocytopenia and its risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioivt.com [bioivt.com]
- 9. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [promega.sg]
- 10. Managing the challenge of chemically reactive metabolites in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sop.washington.edu [sop.washington.edu]
- 12. researchgate.net [researchgate.net]
- 13. Reactive Metabolites | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pmda.go.jp [pmda.go.jp]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing lot-to-lot variability of Eltrombopag olamine in research
Welcome to the Technical Support Center for Eltrombopag (B601689) olamine. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing lot-to-lot variability of Eltrombopag olamine in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is the ethanolamine (B43304) salt of Eltrombopag, a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2] It is used to stimulate the production of platelets.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid-2-aminoethanol (1:2) | |
| Molecular Formula | C₂₉H₃₆N₆O₆ | [4][5] |
| Molecular Weight | 564.63 g/mol | [4][5] |
| Appearance | Deep-red to brown-red solid powder | [6][7] |
| Solubility | Sparingly soluble in water, practically insoluble in aqueous buffers (pH 1-7.4), soluble in DMSO. | [5] |
| Polymorphism | Exhibits polymorphism, with Form I being the most common and stable form produced by manufacturers. | [7][8] |
Q2: My experimental results with this compound are inconsistent across different lots. What are the potential causes?
A2: Lot-to-lot variability in experimental outcomes can stem from several factors related to the physicochemical properties of the this compound active pharmaceutical ingredient (API). The most common causes include:
-
Purity and Impurity Profile: Even minor differences in the type and concentration of impurities between lots can affect biological activity. Some impurities may have agonistic or antagonistic effects on the TPO receptor.[9]
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates, thereby affecting its effective concentration in your experiments.[7][8]
-
Particle Size Distribution: Variations in particle size can influence the dissolution rate and, consequently, the bioavailability of the compound in your experimental system.[10]
-
Solubility and Sample Preparation: Due to its poor aqueous solubility, inconsistencies in how this compound is dissolved and diluted can lead to significant variations in the actual concentration of the active compound.
Q3: How does this compound stimulate platelet production?
A3: this compound is a thrombopoietin receptor (TPO-R) agonist. It binds to the transmembrane domain of the TPO receptor on megakaryocytes and their precursors, initiating intracellular signaling cascades that lead to increased proliferation and differentiation of these cells into mature, platelet-producing megakaryocytes.[3] The primary signaling pathway activated is the JAK-STAT pathway, although the PI3K/Akt and MAPK pathways also play important roles.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Lots
If you are observing significant differences in the biological effect of this compound between different lots (e.g., variable EC₅₀ values in cell-based assays), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent biological activity.
Step 1: Review the Certificate of Analysis (CoA)
Carefully compare the CoAs from the different lots. Pay close to attention to:
-
Purity: Is there a significant difference in the reported purity (e.g., >1%)?
-
Impurity Profile: Are the levels of specific known impurities different? Are there any unspecified impurities that differ between lots?
-
Physicochemical Data: Does the CoA provide information on the polymorphic form or particle size? If so, are they consistent?
Step 2: Standardize Sample Preparation
Due to its poor solubility, inconsistent sample preparation is a major source of variability. Use a standardized protocol for all lots.
Experimental Protocol: Standardized Solubilization of this compound
-
Solvent Selection: Use dimethyl sulfoxide (B87167) (DMSO) as the primary solvent.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently warm the solution (e.g., 37°C for 10-15 minutes) and vortex thoroughly to ensure complete dissolution. Visually inspect for any undissolved particles.
-
-
Working Solution Preparation:
-
Serially dilute the DMSO stock solution in your cell culture medium or experimental buffer to the final desired concentrations.
-
Ensure the final concentration of DMSO in your assay is consistent across all conditions and does not exceed a level that affects your experimental system (typically <0.5%).
-
Prepare fresh working solutions for each experiment.
-
Step 3: Perform Comparative HPLC Analysis
If you have access to an HPLC system, a comparative analysis of the different lots can provide valuable information on purity and potential degradation.
Experimental Protocol: RP-HPLC Analysis of this compound Lots
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 10mM potassium dihydrogen phosphate, pH 4.5).[13] A common mobile phase composition is a 50:50 mixture of the buffer and acetonitrile.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 226 nm.[13]
-
Sample Preparation: Prepare solutions of each lot at the same concentration (e.g., 50 µg/mL) in the mobile phase.
-
Analysis: Inject equal volumes of each sample and compare the chromatograms. Look for differences in the main peak area (purity) and the presence of any additional or larger impurity peaks.
Step 4: Assess Polymorphism
While techniques like X-ray powder diffraction (XRPD) are the gold standard for identifying polymorphs, a simpler method like differential scanning calorimetry (DSC) can provide clues if different crystalline forms are present. If you have access to a DSC instrument, you can look for differences in the melting points and thermal events between the lots.
Step 5: Re-run Bioassay
After standardizing your sample preparation and, if possible, confirming the purity and similarity of the lots, re-run your biological assay. If the results are now consistent, the initial variability was likely due to sample handling. If variability persists, it may be due to subtle differences in the API that require further investigation, and you should contact the supplier with your findings.
Signaling Pathway
This compound activates the TPO receptor, leading to the activation of several downstream signaling pathways that are crucial for megakaryocyte proliferation and differentiation. The diagram below illustrates the key components of this signaling network.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. asianpubs.org [asianpubs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 5. medkoo.com [medkoo.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. Extension of impurity profiling on this compound to in-silico predictions: An effort to exploit correlated forced degradation products and known drug-related substances in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
- 11. Thrombopoietin (TPO) induces c-myc expression through a PI3K- and MAPK-dependent pathway that is not mediated by Akt, PKCzeta or mTOR in TPO-dependent cell lines and primary megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wjpps.com [wjpps.com]
Technical Support Center: Eltrombopag Olamine and Polyvalent Cation Chelation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eltrombopag (B601689) olamine. The focus is on the challenges presented by its chelation of polyvalent cations in experimental media.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of eltrombopag in our cell culture experiments. Could the media composition be a factor?
A1: Yes, the composition of your cell culture media can significantly impact eltrombopag's activity. Eltrombopag is a known chelator of polyvalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and aluminum (Al³⁺)[1][2][3]. Many standard cell culture media are supplemented with these cations, which can bind to eltrombopag and reduce its effective concentration, thereby lowering its bioavailability to the cells.
Q2: How does eltrombopag's chelation of iron affect in vitro studies?
A2: Eltrombopag is a powerful iron chelator[1][4]. This property can have significant, dose-dependent effects on in vitro experiments. At lower concentrations (e.g., ≤6 µM), eltrombopag's primary effect is the stimulation of megakaryopoiesis. However, at higher concentrations (e.g., 30 µM), its iron-chelating properties can become dominant, leading to the suppression of megakaryocyte differentiation and proliferation[5]. This is because iron is essential for cellular processes, and its depletion can induce apoptosis and inhibit proliferation[5]. Researchers should be mindful of this dual effect and carefully select concentrations based on their experimental goals.
Q3: Can eltrombopag interfere with analytical measurements in our experiments?
A3: Yes, high concentrations of eltrombopag have been shown to interfere with certain spectrophotometric-based laboratory assays[6]. This interference can lead to inaccurate measurements of analytes such as total cholesterol, triglycerides, and inorganic phosphate[6]. If you are performing such assays on samples containing high concentrations of eltrombopag, it is crucial to validate your analytical methods for potential interference.
Q4: What is the mechanism of eltrombopag's interaction with polyvalent cations?
A4: Eltrombopag's chemical structure contains a biphenyl (B1667301) hydrazone component that is responsible for its ability to bind to metal ions[7]. This binding, or chelation, forms insoluble complexes with polyvalent cations, which reduces the amount of free eltrombopag available for absorption or interaction with its target receptors in an in vitro setting[8].
Troubleshooting Guides
Issue 1: Inconsistent or Reduced Eltrombopag Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Chelation by Media Components | 1. Review the composition of your cell culture medium and supplements for high levels of polyvalent cations (Ca²⁺, Mg²⁺, Fe³⁺, etc.). 2. Consider using a custom medium with lower concentrations of these cations. 3. If possible, prepare a stock solution of eltrombopag in a cation-free solvent before diluting it in the final culture medium. |
| Incorrect Dosing Schedule | 1. In clinical settings, eltrombopag is administered on an empty stomach, at least one hour before or two hours after meals, to avoid chelation with dietary cations[2]. 2. In your experiments, consider pre-incubating your cells with eltrombopag in a low-cation medium before introducing other components. |
| Iron-Chelating Effects at High Concentrations | 1. Be aware that at high concentrations, eltrombopag's iron-chelating effects can suppress cell proliferation and induce apoptosis[5]. 2. If you are studying its thrombopoietic effects, consider using lower concentrations (e.g., ≤6 µM)[5]. 3. If your goal is to study its iron-chelating properties, higher concentrations may be appropriate. |
Issue 2: Reduced Bioavailability of Eltrombopag in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Interaction with Diet | 1. Ensure that the animal's diet is low in polyvalent cations, particularly calcium. High-calcium meals have been shown to significantly reduce eltrombopag's absorption[9][10][11]. 2. Administer eltrombopag at least two hours before or after feeding to minimize interactions[9][11]. |
| Co-administration with Other Compounds | 1. Avoid co-administration of eltrombopag with antacids or mineral supplements containing aluminum, magnesium, or calcium, as these can decrease its absorption by approximately 70%[7][10]. |
Quantitative Data on Eltrombopag Chelation
Table 1: Impact of Polyvalent Cations on Eltrombopag Bioavailability
| Co-administered Substance | Reduction in Plasma Eltrombopag AUC(0-∞) | Reduction in Plasma Eltrombopag Cmax | Reference |
| High-Calcium Meal | ~75% | Not specified | [9][11] |
| High-Fat, High-Calcium Breakfast | 59% | 65% | [10] |
| Antacid (with Al³⁺ and Mg²⁺) | ~70% | ~70% | [3][10] |
AUC(0-∞): Area under the plasma concentration-time curve from zero to infinity. Cmax: Maximum plasma concentration.
Key Experimental Protocols
Protocol 1: In Vitro Iron Chelation and Mobilization Assay
This protocol is based on methodologies described in studies investigating eltrombopag's iron-chelating properties[1][4].
Objective: To assess the ability of eltrombopag to chelate and mobilize intracellular iron.
Materials:
-
Cell line (e.g., HuH7 human hepatoma cells, H9C2 rat cardiomyocytes)
-
Cell culture medium
-
Eltrombopag olamine
-
Ferric ammonium (B1175870) citrate (B86180) (FAC) to induce iron overload
-
Calcein-AM (a fluorescent probe that is quenched by iron)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Iron Loading:
-
Culture the chosen cell line to the desired confluency.
-
Induce iron overload by incubating the cells with FAC (e.g., 50µM) for a specified period (e.g., 24 hours).
-
-
Eltrombopag Treatment:
-
Prepare different concentrations of eltrombopag (e.g., 1 µM, 6 µM, 30 µM).
-
Treat the iron-loaded cells with the eltrombopag solutions for various time points.
-
-
Measurement of Intracellular Iron:
-
Load the cells with Calcein-AM.
-
Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates a decrease in intracellular labile iron.
-
-
Data Analysis:
-
Compare the fluorescence intensity of eltrombopag-treated cells to untreated controls to determine the extent of iron chelation.
-
Visualizations
Caption: Workflow for mitigating eltrombopag chelation in vitro.
Caption: Eltrombopag's dual action: TPO-R agonism and cation chelation.
References
- 1. Eltrombopag: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Eltrombopag - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iron chelating properties of Eltrombopag: Investigating its role in thalassemia-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eltrombopag interference in routine chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EA034294B1 - Pharmaceutical composition of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of food and antacids on the pharmacokinetics of eltrombopag in healthy adult subjects: two single-dose, open-label, randomized-sequence, crossover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized, open-label, 5-period, balanced crossover study to evaluate the relative bioavailability of eltrombopag powder for oral suspension (PfOS) and tablet formulations and the effect of a high-calcium meal on eltrombopag pharmacokinetics when administered with or 2 hours before or after PfOS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring for Cataract Development in Long-Term Animal Studies of Eltrombopag
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring for cataract development in long-term animal studies of Eltrombopag.
Frequently Asked Questions (FAQs)
Q1: Is there a known risk of cataract development with Eltrombopag in preclinical animal studies?
A1: Yes, preclinical studies have shown that Eltrombopag can be associated with a dose- and time-dependent increase in the incidence of cataracts in young rodents (mice and rats).[1][2] This effect was observed at doses approximately four to five times the human clinical exposure.[1][2] However, cataracts were not observed in dogs after 52 weeks of treatment at three times the human clinical exposure.[3]
Q2: What is the current understanding of the risk of cataracts in humans treated with Eltrombopag?
A2: Clinical trials in adult patients with chronic immune thrombocytopenia (ITP) have not demonstrated an increased risk of cataracts compared to placebo.[1] However, monitoring for cataracts in patients receiving Eltrombopag is still recommended as a precautionary measure.[3] Long-term observational studies are ongoing to continue to assess the ocular safety of Eltrombopag.[3][4][5]
Q3: What are the recommended baseline and in-life ophthalmologic examinations for animal studies?
A3: A comprehensive ophthalmologic examination should be conducted on all animals prior to the start of the study (baseline) and at regular intervals throughout the study. The minimum recommended examinations include biomicroscopy (slit-lamp examination) and indirect ophthalmoscopy.[1][4]
Q4: What tissues should be collected for histopathological evaluation at the end of the study?
A4: Both eyes should be collected from all animals at termination. A thorough microscopic examination of all ocular tissues, including the lens, cornea, retina, and optic nerve, is essential to identify any potential drug-related changes.
Q5: Are there established animal models for studying drug-induced cataracts?
A5: Yes, several well-established rodent models are used to study drug-induced cataracts. These include models using agents like sodium selenite, galactose, naphthalene (B1677914), and corticosteroids to induce cataract formation.[6][7][8][9] These models are valuable for investigating the mechanisms of cataractogenesis and for screening potential anti-cataract therapies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in cataract scoring between observers. | - Lack of a standardized grading system.- Inconsistent lighting or magnification during examination. | - Implement a clear, pre-defined cataract grading scale (e.g., a 0-4 or 0-5 scale).- Ensure all personnel are trained on the grading system.- Standardize examination conditions (e.g., use the same slit-lamp settings). |
| Difficulty distinguishing between spontaneous and drug-induced cataracts. | - Age-related changes in the lens.- Strain-specific background incidence of cataracts. | - Ensure the study includes age-matched control groups.- Be familiar with the known background ocular findings for the specific rodent strain being used. |
| Artifacts in ocular histopathology. | - Improper fixation or processing of eye tissues.- Mechanical damage during tissue collection. | - Follow a standardized protocol for eye fixation (e.g., using Davidson's or modified Davidson's fixative).- Handle ocular tissues with extreme care during necropsy to avoid pressure-induced artifacts. |
| Inconsistent pupil dilation for fundoscopic exams. | - Insufficient dose or application of mydriatic agent.- Animal stress. | - Ensure proper administration of a topical mydriatic agent (e.g., tropicamide/phenylephrine combination).- Allow sufficient time for pupils to dilate before examination.- Handle animals calmly to minimize stress. |
Quantitative Data Summary
The following table summarizes the key findings from preclinical studies on Eltrombopag and cataract development.
| Animal Model | Dose Relative to Human Exposure | Duration of Treatment | Incidence of Cataracts | Reference |
| Young Rodents (Mice and Rats) | ≥ 4-5 times | Long-term | Dose- and time-dependent increase | [1][2] |
| Dogs | 3 times | 52 weeks | No increase observed | [3] |
Experimental Protocols
While the specific protocols used in the Eltrombopag preclinical studies are not publicly available, the following represents a standard methodology for monitoring drug-induced cataracts in a long-term rodent study.
1. Animal Model and Husbandry
-
Species/Strain: Use a well-characterized rodent strain with a low background incidence of cataracts (e.g., Sprague-Dawley or Wistar rats).
-
Age: Young animals are often more susceptible to certain types of drug-induced cataracts.
-
Housing: House animals in standard conditions with a 12-hour light/12-hour dark cycle.
2. Ophthalmologic Examinations (In-Life)
-
Frequency: Conduct examinations at baseline (pre-dose) and at regular intervals (e.g., monthly for the first 6 months, then every 3 months) and at termination.
-
Procedure:
-
Administer a topical mydriatic agent to both eyes to dilate the pupils.
-
Perform a slit-lamp examination (biomicroscopy) of the anterior segment, including the cornea, iris, and lens.
-
Conduct an indirect ophthalmoscopy to examine the posterior segment, including the vitreous, retina, and optic nerve.
-
-
Cataract Grading: Use a standardized, semi-quantitative grading system to score lens opacities (e.g., 0 = no opacity, 1 = faint opacity, 2 = moderate opacity, 3 = dense opacity, 4 = mature cataract).
3. Terminal Procedures and Histopathology
-
Necropsy: At the end of the study, perform a gross examination of the eyes.
-
Tissue Collection and Fixation:
-
Carefully enucleate both eyes.
-
Fix the globes in an appropriate fixative (e.g., modified Davidson's fixative) for 24-48 hours.
-
-
Histologic Processing:
-
Trim and process the fixed eyes.
-
Embed in paraffin (B1166041) and section through the optic nerve and pupil.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
-
Microscopic Examination: A veterinary pathologist should examine all ocular structures, with particular attention to the lens epithelium and fibers for any signs of degeneration, vacuolation, or other changes.
Visualizations
Caption: Experimental workflow for monitoring cataract development in long-term animal studies.
References
- 1. The Ophthalmic Examination as It Pertains to General Ocular Toxicology: Basic and Advanced Techniques and Species-Associated Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimentally induced steroid cataract in the rat: a scanning electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Different experimental approaches in modelling cataractogenesis: An overview of selenite-induced nuclear cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and stable galactosemic cataract model for rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphthalene-induced cataract model in rats: A comparative study between slit and retroillumination images, biochemical changes and naphthalene dose and duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response characteristics of galactose-induced cataract in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Eltrombopag's In Vitro Phototoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential phototoxicity of Eltrombopag in in vitro experimental settings. While clinical studies have not demonstrated photosensitivity in patients, in vitro assays have indicated a phototoxic potential, necessitating careful consideration and mitigation strategies during preclinical research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is drug-induced phototoxicity?
A1: Drug-induced phototoxicity is a non-immunological reaction that occurs when a chemical or drug, upon exposure to light, absorbs photons and enters an excited state. This excited molecule can then generate reactive oxygen species (ROS) or directly damage cellular components like lipids, proteins, and DNA, leading to cell death. This reaction is concentration-dependent and can occur in any individual exposed to sufficient levels of the drug and light.
Q2: Is Eltrombopag considered phototoxic?
A2: In vitro studies have identified a phototoxic potential for Eltrombopag.[1][2] However, this finding was not confirmed in subsequent animal and human clinical trials, which concluded that Eltrombopag does not induce photosensitivity at therapeutic doses.[1] For in vitro research purposes, it is crucial to acknowledge and address this potential phototoxicity to ensure the validity of experimental results.
Q3: What is the standard in vitro assay to assess phototoxicity?
A3: The most widely accepted and regulatory-endorsed in vitro method is the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT), as described in the OECD Test Guideline 432.[3] This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated sunlight (UVA radiation).
Q4: How is phototoxicity quantified in the 3T3 NRU assay?
A4: Phototoxicity is typically quantified using two main metrics:
-
Photo-Irritation Factor (PIF): This is the ratio of the IC50 value (the concentration that reduces cell viability by 50%) in the absence of light to the IC50 value in the presence of light. A PIF value greater than 5 is generally considered indicative of phototoxic potential.
-
Mean Photo Effect (MPE): This is a more complex calculation that compares the entire dose-response curves in the presence and absence of light. An MPE value greater than 0.15 is considered a predictor of phototoxicity.[4]
Q5: What is the likely mechanism of Eltrombopag's in vitro phototoxicity?
A5: The precise mechanism of Eltrombopag's in vitro phototoxicity is not fully elucidated. Generally, phototoxic compounds absorb light energy and transfer it to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anion. These ROS then cause oxidative stress and cellular damage. Interestingly, some research on Eltrombopag in other contexts (acute myeloid leukemia cells) has shown it to decrease ROS levels.[5][6][7] This suggests that the phototoxic mechanism may be complex, cell-type specific, or involve pathways not solely dependent on ROS generation. Further investigation into the specific photochemical reactions of Eltrombopag upon light exposure is needed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability readings between replicate wells. | - Uneven cell seeding. - Edge effects in the 96-well plate. - Inconsistent UVA light exposure across the plate. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity. - Verify the calibration and uniformity of the solar simulator. |
| Eltrombopag precipitates in the culture medium. | Eltrombopag has poor aqueous solubility. | - Use a suitable, non-phototoxic solvent (e.g., DMSO) at the lowest possible concentration (typically ≤1%). - Prepare fresh dilutions of Eltrombopag for each experiment. - Consider pre-warming the medium and Eltrombopag solution. |
| Unexpected cytotoxicity in the dark control plates. | - The solvent concentration may be too high. - The highest concentrations of Eltrombopag may be inherently cytotoxic. | - Perform a preliminary solvent tolerance test to determine the maximum non-toxic solvent concentration. - Adjust the concentration range of Eltrombopag to ensure the highest concentration in the dark is not causing significant cytotoxicity. |
| Positive control (e.g., Chlorpromazine) does not show expected phototoxicity. | - Incorrect concentration of the positive control. - Insufficient UVA dose. - Issues with the Neutral Red Uptake measurement. | - Verify the preparation and storage of the positive control. - Check the calibration and output of the solar simulator. - Ensure the Neutral Red solution is fresh and the incubation times are correct. |
| Inconsistent Photo-Irritation Factor (PIF) or Mean Photo Effect (MPE) values across experiments. | - Biological variability of the 3T3 cells. - Minor variations in experimental conditions (e.g., incubation times, temperature). | - Use cells within a consistent and low passage number range. - Strictly adhere to the standardized protocol for all experimental steps. - Perform multiple independent experiments to ensure the reproducibility of the results. |
Data on In Vitro Phototoxicity and Mitigation
To illustrate a potential mitigation strategy, the following table presents representative data on how an antioxidant, such as N-acetylcysteine (NAC), could theoretically reduce the phototoxicity of a hypothetical phototoxic compound in the 3T3 NRU assay.
Table 1: Representative Data on Antioxidant Mitigation of In Vitro Phototoxicity
| Test Compound | Condition | IC50 (-UVA) µg/mL | IC50 (+UVA) µg/mL | Photo-Irritation Factor (PIF) | Phototoxicity Prediction |
| Compound X | No Antioxidant | 150 | 10 | 15.0 | Phototoxic |
| Compound X | + N-acetylcysteine (NAC) | 150 | 50 | 3.0 | Not Phototoxic |
| Chlorpromazine (Positive Control) | No Antioxidant | 45 | 1.5 | 30.0 | Phototoxic |
| Sodium Lauryl Sulfate (Negative Control) | No Antioxidant | >200 | >200 | <1 | Not Phototoxic |
Note: The data for "Compound X" is hypothetical and for illustrative purposes only.
Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Test (adapted from OECD TG 432)
This protocol outlines the key steps for assessing the phototoxic potential of Eltrombopag.
-
Cell Culture: Maintain Balb/c 3T3 fibroblasts in appropriate culture medium and conditions.
-
Seeding: Seed the 3T3 cells into two 96-well microplates at a density that prevents confluence by the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a range of Eltrombopag concentrations in a suitable solvent (e.g., DMSO) and dilute in culture medium. Replace the existing medium in the plates with the Eltrombopag solutions. Include solvent and negative controls.
-
Incubation: Incubate the plates for 60 minutes at 37°C.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²) from a solar simulator. Keep the second plate in the dark as a control.
-
Post-Incubation: Wash the cells and replace the treatment medium with fresh culture medium. Incubate for another 24 hours.
-
Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red dye for 3 hours. The dye is taken up by viable cells.
-
Dye Extraction and Measurement: Wash the cells, then extract the Neutral Red from the viable cells using a destaining solution. Measure the optical density at 540 nm using a plate reader.
-
Data Analysis: Calculate the IC50 values for both the irradiated and non-irradiated plates and determine the Photo-Irritation Factor (PIF) and/or Mean Photo Effect (MPE).
In Vitro Reactive Oxygen Species (ROS) Assay
This assay can be used to investigate if Eltrombopag's phototoxicity is mediated by ROS generation.
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., HaCaT keratinocytes) in a 96-well plate.
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'–dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation.
-
Treatment: Treat the cells with various concentrations of Eltrombopag.
-
Irradiation: Expose the plate to UVA light, with a corresponding dark control plate.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. An increase in fluorescence in the irradiated wells compared to the dark controls indicates ROS production.
-
Antioxidant Co-treatment (Optional): To confirm the role of ROS, co-incubate the cells with Eltrombopag and an antioxidant (e.g., N-acetylcysteine) to see if the fluorescence signal is diminished.
Visualizations
Caption: General signaling pathway for drug-induced phototoxicity.
Caption: Experimental workflow for the 3T3 NRU Phototoxicity Test.
References
- 1. Eltrombopag (75 mg) does not induce photosensitivity: results of a clinical pharmacology trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iivs.org [iivs.org]
- 4. aragen.com [aragen.com]
- 5. Eltrombopag Modulates Reactive Oxygen Species and Decreases Acute Myeloid Leukemia Cell Survival | PLOS One [journals.plos.org]
- 6. Eltrombopag Modulates Reactive Oxygen Species and Decreases Acute Myeloid Leukemia Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eltrombopag modulates reactive oxygen species and decreases acute myeloid leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Eltrombopag and Romiplostim on Megakaryocyte Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two key thrombopoietin receptor agonists (TPO-RAs), Eltrombopag and Romiplostim, on the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. This analysis is supported by experimental data to elucidate their distinct mechanisms of action and resultant cellular outcomes.
Introduction
Eltrombopag and Romiplostim are therapeutic agents approved for the treatment of thrombocytopenia. Both function by mimicking the effects of endogenous thrombopoietin (TPO) to stimulate platelet production.[1][2][3] However, they are distinct molecules with different modes of binding to the TPO receptor (c-Mpl), which leads to varied downstream signaling and effects on megakaryopoiesis.[4][5] Romiplostim is a subcutaneously administered peptide mimetic that binds to the extracellular domain of the TPO receptor, competing with endogenous TPO.[4][5][6] In contrast, Eltrombopag is an orally administered, non-peptide small molecule that binds to the transmembrane domain of the TPO receptor.[2][4][5]
Mechanism of Action and Signaling Pathways
Both Eltrombopag and Romiplostim activate the TPO receptor, leading to the initiation of intracellular signaling cascades that are crucial for megakaryocyte development. These pathways primarily include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K)/AKT, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[3][7][8][9]
While both drugs utilize these pathways, the key distinction lies in the balance of signal activation. Eltrombopag has been shown to promote a balanced and sustained phosphorylation of both AKT and ERK1/2.[10] This balanced signaling is believed to be crucial for driving the full differentiation and maturation of megakaryocytes, ultimately leading to efficient proplatelet formation.[10][11]
Conversely, Romiplostim, particularly at higher concentrations, has been reported to induce a stronger activation of the AKT pathway with a comparatively milder effect on the ERK pathway.[7] This unbalanced signaling appears to favor the proliferation of immature megakaryocytes rather than their terminal differentiation and platelet production.[10][11]
Comparative Effects on Megakaryocyte Proliferation and Differentiation
Experimental evidence suggests that the differences in signaling translate to distinct effects on megakaryopoiesis. Eltrombopag tends to support the complete differentiation and maturation of megakaryocytes, leading to a significant increase in proplatelet formation.[7][10] In contrast, Romiplostim has been shown to predominantly stimulate the proliferation of megakaryocytes, which may result in a larger population of less mature precursor cells.[7][10]
| Parameter | Eltrombopag Effect | Romiplostim Effect | Key Findings |
| Megakaryocyte Proliferation | Moderate increase. | Strong, dose-dependent increase in immature megakaryocytes.[10] | Romiplostim leads to greater proliferation of megakaryocytes.[10] |
| Megakaryocyte Differentiation & Maturation | Promotes full differentiation and maturation.[10][11] | May impair maturation at high doses.[7] | Eltrombopag is more effective at driving megakaryocyte maturation.[10] |
| Proplatelet Formation | Significant, dose-dependent increase (up to 4-fold compared to TPO).[7] | Reduced proplatelet formation, especially at high concentrations.[7] | Eltrombopag demonstrates superior enhancement of proplatelet formation.[7][10] |
| Key Signaling Pathway Activation | Balanced activation of AKT and ERK1/2.[10] | Predominant activation of AKT over ERK1/2.[7][10] | The balance of AKT/ERK signaling appears critical for the final cellular outcome.[10] |
Experimental Protocols
In Vitro Megakaryocyte Differentiation and Proliferation Assay
This protocol outlines a typical method for assessing the effects of Eltrombopag and Romiplostim on megakaryocyte differentiation and proliferation from human hematopoietic stem cells.
1. Isolation of CD34+ Hematopoietic Stem Cells:
-
Human umbilical cord blood is used as a source of hematopoietic stem cells.
-
Mononuclear cells are isolated by density gradient centrifugation.
-
CD34+ cells are then purified using immunomagnetic bead selection.
2. Cell Culture and Differentiation:
-
Purified CD34+ cells are cultured in a serum-free medium supplemented with cytokines to induce megakaryocytic differentiation. A common cocktail includes thrombopoietin (TPO) and interleukin-11 (IL-11).
-
Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
The culture is maintained for 10-14 days to allow for megakaryocyte maturation.
3. Treatment with TPO-RAs:
-
During the differentiation process, cultures are treated with varying concentrations of Eltrombopag (e.g., 50-2000 ng/mL) or Romiplostim.[10]
-
A control group with a standard concentration of TPO (e.g., 10 ng/mL) is also maintained.[7][10]
4. Analysis of Megakaryocyte Proliferation and Differentiation:
-
Flow Cytometry: At the end of the culture period, cells are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a/CD61 and the mature marker CD42b. The percentage and number of mature megakaryocytes are quantified.
-
Ploidy Analysis: The DNA content of the megakaryocytes is analyzed by flow cytometry after staining with a DNA-binding dye to determine the ploidy level, an indicator of maturation.
-
Cell Morphology: Cytospins of the cultured cells can be prepared and stained (e.g., with May-Grünwald-Giemsa) to visually assess megakaryocyte morphology.
5. Proplatelet Formation Assay:
-
Mature megakaryocytes are plated on a fibrinogen-coated surface.
-
The number of megakaryocytes extending proplatelets (long, branching cytoplasmic extensions) is counted under a microscope after a defined incubation period.
Conclusion
References
- 1. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Romiplostim and Eltrombopag in Immune Thrombocytopenia as a Second-Line Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eltrombopag versus romiplostim in treatment of adult patients with immune thrombocytopenia: A systematic review incorporating an indirect-comparison meta-analysis | PLOS One [journals.plos.org]
- 5. Eltrombopag versus romiplostim in treatment of adult patients with immune thrombocytopenia: A systematic review incorporating an indirect-comparison meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nplatehcp.com [nplatehcp.com]
- 7. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into Regulatory Factors in Megakaryocyte Development and Function: Basic Mechanisms and Potential Targets [imrpress.com]
- 10. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
Eltrombopag vs. Endogenous TPO: A Comparative Guide to Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the signaling pathways activated by the thrombopoietin receptor (TPO-R) agonist, eltrombopag (B601689), and its endogenous ligand, thrombopoietin (TPO). The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct and overlapping mechanisms of action.
Introduction
Thrombopoietin (TPO) is the primary physiological regulator of megakaryopoiesis and platelet production. It exerts its effects by binding to the TPO receptor, c-Mpl, a member of the cytokine receptor superfamily. Eltrombopag is a small-molecule, non-peptide TPO-R agonist that has been developed for the treatment of thrombocytopenia. While both molecules stimulate the TPO-R to increase platelet production, their distinct binding mechanisms lead to differences in downstream signaling cascades. Understanding these differences is crucial for optimizing therapeutic strategies and for the development of novel TPO-R agonists.
Mechanism of Action and Binding Characteristics
Endogenous TPO, a glycoprotein, binds to the extracellular domain of the c-Mpl receptor.[1] In contrast, eltrombopag, a small-molecule agonist, interacts with the transmembrane domain of the receptor.[2] This fundamental difference in binding sites allows for the potential for additive or synergistic effects when both ligands are present, as they do not compete for the same binding location.[3]
| Parameter | Endogenous TPO | Eltrombopag |
| Binding Site on c-Mpl | Extracellular Domain | Transmembrane Domain |
| Binding Affinity (Kd) | High affinity: ~190 pM[4] | Not directly comparable due to different binding site and mechanism. |
| EC50 for Cell Proliferation | Not specified in the provided results | 0.03 µM in BAF3/hTpoR cells[5] |
| EC50 for Megakaryocyte Differentiation | Not specified in the provided results | 0.1 µM for CD41+ megakaryocytes from human bone marrow CD34+ cells[5] |
Signaling Pathway Activation: A Comparative Analysis
Upon binding to the c-Mpl receptor, both TPO and eltrombopag initiate a cascade of intracellular signaling events. The primary pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK/ERK), and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways. However, the extent and nature of the activation of these pathways can differ between the two agonists.
JAK/STAT Pathway
Both endogenous TPO and eltrombopag activate the JAK/STAT pathway, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression related to cell proliferation and differentiation. Studies have shown that both ligands induce phosphorylation of STAT3 and STAT5.[3][6] However, some evidence suggests that eltrombopag may lead to a more pronounced and sustained phosphorylation of STAT3 and STAT5 compared to recombinant human TPO (rHuTPO).[6]
MAPK/ERK Pathway
The MAPK/ERK pathway is also activated by both TPO and eltrombopag, playing a role in megakaryocyte differentiation and maturation.[7] Western blot analyses have demonstrated the phosphorylation of ERK1/2 in response to both stimuli.[6][7] Quantitative data from some studies indicate that eltrombopag may induce a higher level of ERK1/2 phosphorylation than rHuTPO.[6]
PI3K/AKT Pathway
The role of the PI3K/AKT pathway in eltrombopag-mediated signaling is a subject of some debate in the literature. While endogenous TPO clearly activates the AKT pathway, some studies have reported that eltrombopag does not induce AKT phosphorylation.[3] Conversely, other research indicates that eltrombopag does indeed activate the AKT pathway, and potentially to a greater extent than rHuTPO.[6] This discrepancy may be due to differences in experimental systems, cell types, or the concentrations of the agonists used.
Summary of Signaling Pathway Activation
| Signaling Molecule | Endogenous TPO | Eltrombopag |
| p-STAT3 | Activated[6] | Activated, potentially to a greater extent than TPO[6] |
| p-STAT5 | Activated[3] | Activated, potentially to a greater extent than TPO[6] |
| p-ERK1/2 | Activated[7] | Activated, potentially to a greater extent than TPO[6] |
| p-AKT | Activated[3] | Conflicting reports: some studies show activation (potentially greater than TPO)[6], while others show no activation[3] |
Cellular Outcomes: Proliferation and Differentiation
Both eltrombopag and endogenous TPO stimulate the proliferation and differentiation of megakaryocyte progenitors, ultimately leading to increased platelet production. Comparative studies have provided quantitative data on these cellular responses.
| Cellular Outcome | Recombinant Human TPO (rHuTPO) | Eltrombopag |
| Megakaryocyte Output (Fold Increase) | 1 (Baseline) | 2-fold (at 500 ng/mL) to 3-fold (at 2000 ng/mL) increase compared to rHuTPO[6] |
| Proplatelet Formation (Fold Increase) | 1 (Baseline) | Up to 4-fold increase compared to rHuTPO[1] |
Signaling Pathway Diagrams
References
- 1. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analyses of the small molecule thrombopoietin receptor agonist eltrombopag and thrombopoietin on in vitro platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human platelets display high-affinity receptors for thrombopoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Eltrombopag Olamine in Non-Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Eltrombopag (B601689) olamine, a small molecule thrombopoietin (TPO) receptor agonist, in various non-human cell types. The information is supported by experimental data to aid researchers in selecting appropriate models for preclinical studies.
Eltrombopag is known for its high species specificity, primarily interacting with the thrombopoietin receptor (TPO-R, also known as c-Mpl) of humans and chimpanzees.[1][2] This specificity is attributed to a single amino acid difference in the transmembrane domain of the TPO-R.[2][3][4] This guide summarizes the available data on Eltrombopag's activity in different species and provides detailed experimental protocols for assessing its effects.
Data Presentation: In Vitro Activity of Eltrombopag Olamine
The following tables summarize the quantitative data on the in vitro activity of this compound in various cell lines.
Table 1: Eltrombopag Activity in Human and Murine Cells Expressing Human TPO-R
| Cell Line | Species | TPO-R Origin | Assay | Endpoint | EC50 | Citation |
| BAF3/hTpoR | Murine | Human | Proliferation | Cell Growth | 0.03 µM | [4] |
| 32D-MPL | Murine | Human | Proliferation | Cell Growth | 13.4 nmol/L | [3] |
| Human CD34+ | Human | Human | Differentiation | CD41+ Megakaryocytes | 0.1 µM | [4] |
| Human CB-CD34+ | Human | Human | Proliferation | Cell Growth | 86.2 nmol/L | [3] |
| Human CB-CD34+ | Human | Human | Differentiation | CD41+ Megakaryocytes | 80.8 nmol/L | [3] |
Table 2: Lack of Eltrombopag Activity in Wild-Type Non-Primate Cells
| Cell Type | Species | Assay | Observation | Citation |
| Murine BAF3 (parental) | Murine | Proliferation | No activation observed. | [4] |
| Murine Bone Marrow Cells | Murine | In vivo expansion | No effect on mouse hematopoietic cells. | [5][6] |
| Platelets | Mouse, Rat, Rabbit, Dog | STAT Activation | No activation detected. | [2][4] |
| Canine pITP | Canine | In vivo treatment | Well-tolerated, but no significant improvement in platelet recovery compared to standard therapy. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: In Vitro Megakaryocyte Differentiation from CD34+ Cells
This protocol is adapted from methodologies used to assess the effects of TPO receptor agonists on megakaryopoiesis.[3][8][9]
Objective: To assess the potential of this compound to induce the differentiation of hematopoietic stem and progenitor cells into megakaryocytes.
Materials:
-
Cryopreserved human or non-human primate bone marrow or cord blood CD34+ cells.
-
StemSpan™ SFEM II medium.
-
Recombinant human/species-specific cytokines (e.g., TPO, SCF, IL-3, IL-6).
-
This compound.
-
Cell culture plates (24-well or 48-well).
-
Flow cytometer.
-
Fluorescently conjugated antibodies against CD41a and CD42b.
Procedure:
-
Thaw cryopreserved CD34+ cells according to the supplier's instructions.
-
Resuspend the cells in StemSpan™ SFEM II medium supplemented with a cytokine cocktail (e.g., 50 ng/mL TPO, 50 ng/mL SCF, 10 ng/mL IL-3, and 10 ng/mL IL-6). The specific cytokine cocktail may need to be optimized based on the cell source and species.
-
Seed the cells at a density of 1 x 10^5 cells/mL in a 24-well plate.
-
Add this compound at various concentrations (e.g., 0.01 µM to 10 µM) to the experimental wells. Include a vehicle control and a positive control (recombinant TPO).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
On day 10 or 14, harvest the cells and wash with PBS.
-
Stain the cells with fluorescently conjugated anti-CD41a and anti-CD42b antibodies for 30 minutes at 4°C.
-
Analyze the cells by flow cytometry to determine the percentage of CD41a+/CD42b+ megakaryocytes.
Protocol 2: Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay
This assay is used to quantify megakaryocyte progenitors.[10][11][12]
Objective: To determine the effect of this compound on the proliferation and differentiation of megakaryocyte progenitor cells.
Materials:
-
Human or non-human primate bone marrow or cord blood mononuclear cells (MNCs) or isolated CD34+ cells.
-
MegaCult™-C medium with and without cytokines.
-
Recombinant human/species-specific cytokines (TPO, IL-3, IL-6).
-
This compound.
-
Double chamber slides.
-
Collagen solution.
-
Fixation and staining reagents for megakaryocytes (e.g., anti-CD41 antibody and an alkaline phosphatase detection system).
Procedure:
-
Prepare a cell suspension of MNCs or CD34+ cells in Iscove's MDM.
-
Prepare the MegaCult™-C medium according to the manufacturer's instructions. Add the desired cytokine cocktail (e.g., 50 ng/mL TPO, 10 ng/mL IL-3, 10 ng/mL IL-6) and different concentrations of this compound.
-
Add the cell suspension to the MegaCult™-C medium.
-
Add cold collagen solution to the cell/medium mixture and mix gently.
-
Plate the mixture into the double chamber slides.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 10-12 days.
-
After incubation, fix and stain the colonies according to the manufacturer's protocol to identify megakaryocyte colonies (positive for CD41).
-
Count the number of CFU-Mk colonies under a microscope.
Mandatory Visualization
Signaling Pathway of Eltrombopag
Eltrombopag binds to the transmembrane domain of the TPO receptor (c-Mpl), leading to the activation of downstream signaling pathways, primarily the JAK-STAT and MAPK/ERK pathways, which promote megakaryocyte proliferation and differentiation.[4][13]
Caption: Eltrombopag activates the TPO receptor, initiating JAK-STAT and MAPK/ERK signaling.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of Eltrombopag in non-human cells.
Caption: Workflow for assessing Eltrombopag's cross-reactivity in non-human cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. scienceopen.com [scienceopen.com]
- 5. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CFU-MK assay for acute thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. Thrombopoietin-independent Megakaryocyte Differentiation of Hematopoietic Progenitor Cells from Patients with Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analyses of the small molecule thrombopoietin receptor agonist eltrombopag and thrombopoietin on in vitro platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Eltrombopag and Avatrombopag: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent thrombopoietin receptor agonists, Eltrombopag and Avatrombopag. This analysis is supported by experimental data on their efficacy in promoting megakaryopoiesis and their underlying mechanisms of action.
Eltrombopag and Avatrombopag are small-molecule, orally bioavailable thrombopoietin receptor (TPO-R) agonists crucial in the management of thrombocytopenia. Both drugs stimulate the proliferation and differentiation of megakaryocytes, the precursors to platelets, by activating the TPO receptor. However, their distinct molecular interactions and subsequent signaling cascades may lead to different biological outcomes. This guide delves into the in vitro evidence to delineate these differences.
Mechanism of Action: Shared Target, Nuanced Signaling
Both Eltrombopag and Avatrombopag are non-peptide mimetics that bind to the transmembrane domain of the TPO receptor (c-Mpl). This interaction is distinct from that of endogenous thrombopoietin (TPO), which binds to the extracellular domain. By binding to the transmembrane region, these agonists induce a conformational change in the receptor, initiating downstream signaling pathways that drive megakaryopoiesis.[1][2][3]
The primary signaling cascade activated by both drugs is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][3] Upon receptor activation, JAK2 is phosphorylated, which in turn phosphorylates STAT proteins (STAT3 and STAT5). These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation and differentiation. Additionally, both agonists have been shown to activate other important signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K/AKT) pathways, which are crucial for cell survival and growth.[1][3]
Comparative Efficacy in In Vitro Models
The in vitro potency of Eltrombopag and Avatrombopag has been evaluated in various cell-based assays. While direct head-to-head studies under identical conditions are limited, the available data provide valuable insights into their relative activities.
| Parameter | Eltrombopag | Avatrombopag | Cell System |
| EC50 (Cell Proliferation) | Not explicitly defined in reviewed literature; stimulates megakaryopoiesis at concentrations of 200-2000 ng/mL.[4] | 3.3 nmol/L[1][5] | Murine Ba/F3 cells expressing human TPO-R |
| EC50 (Megakaryocyte Differentiation) | Stimulates differentiation of CD34+ cells at 30-300 nM.[2] | 25.0 nmol/L[1][5] | Human cord blood CD34+ cells |
| Proplatelet Formation | Dose-dependently increases proplatelet formation.[4] | Promotes megakaryocyte maturation with features similar to rhTPO.[6] | Human cord blood CD34+ cells |
Head-to-Head and Mechanistic Insights
While both drugs stimulate megakaryopoiesis, some studies suggest subtle differences in their effects. For instance, some research indicates that Eltrombopag may favor megakaryocyte maturation and proplatelet formation, whereas other TPO-R agonists might have a stronger effect on the proliferation of immature megakaryocytes.[4] Avatrombopag has been shown to have an additive effect with recombinant human TPO (rhTPO) on megakaryocyte proliferation, suggesting it binds to a different site on the TPO receptor and does not compete with the endogenous ligand.[5]
Off-Target Effects
In vitro studies have explored potential off-target effects of these drugs. Eltrombopag has been shown to inhibit the proliferation of some leukemia and lymphoma cell lines, an effect that may be independent of TPO-R expression and potentially related to iron chelation.[7][8] Further research is needed to fully understand the off-target profiles of both Avatrombopag and Eltrombopag.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key in vitro assays used to evaluate TPO-R agonists.
Megakaryocyte Differentiation from CD34+ Cells
-
Cell Isolation : Isolate CD34+ hematopoietic stem and progenitor cells from human cord blood or bone marrow using immunomagnetic bead separation.[9]
-
Cell Culture : Culture the isolated CD34+ cells in a serum-free medium supplemented with cytokines such as TPO to promote differentiation towards the megakaryocytic lineage.[9][10]
-
Treatment : Introduce Eltrombopag or Avatrombopag at a range of concentrations to the cell cultures.
-
Analysis : After a defined culture period (typically 10-14 days), assess megakaryocyte differentiation by flow cytometry using antibodies against megakaryocyte-specific surface markers like CD41 and CD42b.[9]
Western Blot for Signaling Pathway Analysis
-
Cell Lysis : After treatment with Eltrombopag or Avatrombopag for a specified time, lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., pSTAT3, pSTAT5, pAKT, pERK) and their total protein counterparts.
-
Detection : Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection and imaging.
Flow Cytometry for Ploidy Analysis
-
Cell Preparation : Harvest the cultured megakaryocytes and wash them.
-
Staining : Stain the cells with a fluorescent antibody against a megakaryocyte surface marker (e.g., CD41) to identify the megakaryocyte population.[9]
-
Permeabilization and DNA Staining : Permeabilize the cells and stain the DNA with a fluorescent dye such as propidium iodide.[9]
-
Analysis : Acquire the data on a flow cytometer. Gate on the CD41-positive population and analyze the DNA content based on the propidium iodide fluorescence intensity to determine the ploidy levels (2N, 4N, 8N, etc.).[11]
Logical Comparison Framework
Conclusion
In vitro studies demonstrate that both Eltrombopag and Avatrombopag are potent TPO-R agonists that effectively stimulate megakaryopoiesis through the activation of common signaling pathways. Avatrombopag has well-defined EC50 values for cell proliferation and megakaryocyte differentiation in specific in vitro systems. While direct comparative quantitative data for Eltrombopag under identical conditions is less clear in the reviewed literature, it shows dose-dependent efficacy in promoting megakaryocyte maturation and proplatelet formation. The subtle differences in their molecular interactions and potential off-target effects warrant further investigation to fully elucidate their distinct pharmacological profiles and to guide the development of future thrombopoietic agents. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further comparative studies.
References
- 1. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avatrombopag: A Review in Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Eltrombopag inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
Eltrombopag's Role in AKT and ERK1/2 Phosphorylation: A Comparative Analysis
For researchers and professionals in drug development, understanding the precise molecular mechanisms of a drug is paramount. Eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist, is a key therapeutic agent for immune thrombocytopenia (ITP) and other conditions characterized by low platelet counts.[1][2] Its primary mechanism involves stimulating the proliferation and differentiation of megakaryocytes to increase platelet production.[2][3] A critical aspect of its action is the activation of intracellular signaling pathways, including the phosphorylation of AKT and ERK1/2. This guide provides a comparative analysis of Eltrombopag's effects on these pathways, supported by experimental data and protocols.
Comparative Efficacy in Pathway Activation
Eltrombopag distinguishes itself from other thrombopoietic agents, such as its predecessor recombinant human thrombopoietin (rHuTPO) and the alternative TPO receptor agonist Romiplostim, by its unique mode of action and downstream signaling effects. Unlike the native TPO, Eltrombopag binds to the transmembrane domain of the TPO receptor (c-Mpl), initiating a cascade of intracellular signals.[1][4][5]
Experimental evidence robustly demonstrates that Eltrombopag promotes a balanced and dose-dependent phosphorylation of both AKT and ERK1/2, which is crucial for the maturation of megakaryocytes and subsequent platelet formation.[6][7] This contrasts with agents like Romiplostim, which has been shown to predominantly stimulate AKT phosphorylation, leading more to the proliferation of immature megakaryocytes rather than their final differentiation into platelet-producing cells.[6][8]
Quantitative Data Summary
The following table summarizes the comparative effects of Eltrombopag and rHuTPO on the phosphorylation of key signaling proteins as determined by Western blot analysis in in-vitro differentiated human megakaryocytes. The data reflects the increased activation of these pathways by Eltrombopag.
| Treatment Group | pAKT (Phosphorylated) | pERK1/2 (Phosphorylated) | pSTAT3 (Phosphorylated) | pSTAT5 (Phosphorylated) |
| rHuTPO (10 ng/mL) | Baseline Activation | Baseline Activation | Baseline Activation | Baseline Activation |
| Eltrombopag (200 ng/mL) | Increased vs. rHuTPO | Increased vs. rHuTPO | Increased vs. rHuTPO | Increased vs. rHuTPO |
| Eltrombopag (500 ng/mL) | Dose-dependent Increase | Dose-dependent Increase | Dose-dependent Increase | Dose-dependent Increase |
| Eltrombopag (2000 ng/mL) | Marked Increase | Marked Increase | Marked Increase | Marked Increase |
Data is a qualitative summary based on Western blot results from Di Buduo et al., which show a clear increase in phosphorylation with Eltrombopag compared to the control.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by Eltrombopag and the typical workflow for validating protein phosphorylation.
Caption: Eltrombopag signaling cascade via the TPO receptor.
Caption: Workflow for validating protein phosphorylation.
Experimental Protocols
The validation of AKT and ERK1/2 phosphorylation by Eltrombopag typically involves standard cell biology and biochemical techniques. The following is a generalized protocol based on methodologies described in the literature.[6]
Cell Culture and Differentiation
-
Cell Source: Human cord blood-derived CD34+ hematopoietic stem cells (HSCs).
-
Differentiation Medium: HSCs are cultured in a suitable medium supplemented with cytokines to induce differentiation into megakaryocytes. For example, 10 ng/mL of rHuTPO can be used to establish a baseline for normal differentiation.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2 for approximately 13 days to achieve mature megakaryocytes.
Eltrombopag Treatment
-
Preparation: Eltrombopag is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Treatment: Differentiated megakaryocytes or HSCs are treated with varying concentrations of Eltrombopag (e.g., 200, 500, and 2000 ng/mL) for a specified period (e.g., 1 hour for short-term signaling studies). A control group treated with a standard concentration of rHuTPO (e.g., 10 ng/mL) is included for comparison.
Western Blotting for Phosphorylation Analysis
-
Protein Extraction: Following treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-AKT, anti-phospho-ERK1/2).
-
To ensure equal protein loading, the membrane is also probed with antibodies against the total forms of these proteins (total AKT, total ERK1/2) and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and/or loading control.
Conclusion
The available evidence strongly supports the role of Eltrombopag in activating both AKT and ERK1/2 signaling pathways. This balanced activation appears to be a key differentiator from other TPO mimetics and is fundamental to its clinical efficacy in promoting the maturation of megakaryocytes and increasing platelet counts.[6][8] The provided protocols offer a foundational approach for researchers seeking to validate these findings and further explore the nuanced signaling mechanisms of Eltrombopag. While some conflicting information exists in databases, the peer-reviewed experimental data consistently points towards the phosphorylation of both AKT and ERK1/2 as a significant downstream effect of Eltrombopag treatment.[6][9][10]
References
- 1. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag: a new treatment option for chronic refractory adult immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eltrombopag – a novel approach for the treatment of chronic immune thrombocytopenic purpura: review and safety considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Eltrombopag binds SDC4 directly and enhances MAPK signaling and macropinocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Bioequivalence of Eltrombopag Olamine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo bioequivalence of different Eltrombopag (B601689) olamine formulations, supported by experimental data from publicly available studies. Eltrombopag olamine, a thrombopoietin receptor agonist, is a critical treatment for certain types of thrombocytopenia. Ensuring the bioequivalence of generic formulations to the reference product is paramount for therapeutic efficacy and safety.
Mechanism of Action: Eltrombopag Signaling
Eltrombopag stimulates platelet production by acting as a thrombopoietin receptor (TPO-R) agonist.[1][2][3] Unlike endogenous thrombopoietin, which binds to the extracellular domain of the TPO-R (also known as c-Mpl), Eltrombopag binds to the transmembrane domain of the receptor on hematopoietic stem cells and megakaryocytes.[1][3] This binding initiates a downstream signaling cascade, primarily through the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway, leading to the proliferation and differentiation of megakaryocytes and ultimately increasing platelet counts.[1][2][3] Other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways, are also engaged, further promoting megakaryocyte survival and growth.[1]
Caption: Eltrombopag signaling pathway in megakaryocytes.
Comparative Pharmacokinetic Data
Bioequivalence between a test formulation (e.g., a generic drug) and a reference formulation is established when the 90% confidence intervals (CI) for the geometric mean ratios of key pharmacokinetic parameters, primarily the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), fall within the predetermined range of 80-125%.[4][5][6][7]
The following table summarizes pharmacokinetic data from bioequivalence studies comparing test formulations of this compound to the reference product (Revolade®).
| Study Reference | Test Product | Reference Product | Dose | N (subjects) | Pharmacokinetic Parameter | Geometric Mean Ratio (90% CI) | Conclusion |
| Glenmark[4] | Eltrombopag Glenmark 75 mg | Revolade® 75 mg | 75 mg | 60 | AUC(0-72) | Within 80-125% | Bioequivalent |
| Cmax | Within 80-125% | Bioequivalent | |||||
| Genthon[8] | Eltrombopag Genthon 75 mg | Revolade® 75 mg | 75 mg | 60 | AUC(0-72) | Within 80-125% | Bioequivalent |
| Cmax | Within 80-125% | Bioequivalent | |||||
| Healthy Chinese Subjects[5] | Test Formulation 25 mg | Reference Formulation 25 mg | 25 mg | 48 (fasting) | AUC(0-t) | Within 80-125% | Bioequivalent |
| AUC(0-∞) | Within 80-125% | Bioequivalent | |||||
| Cmax | Within 80-125% | Bioequivalent | |||||
| Caucasian Male Subjects[7] | Test Formulation 75 mg | Reference Formulation 75 mg | 75 mg | 16 | AUC(0-72) | 99.26% (90.31-109.10%) | Bioequivalent |
| AUC(0-t) | 111.03% (100.31-122.84%) | Bioequivalent | |||||
| Cmax | 111.79% (99.31-125.86%) | Bioequivalent |
Experimental Protocols
The design of in vivo bioequivalence studies for this compound formulations typically follows a standardized protocol to ensure the reliability of the results.
Study Design
A common study design is a single-dose, randomized, open-label, two-period, two-sequence, crossover study conducted in healthy adult volunteers under fasting conditions.[4][5][8][9][10] A crossover design allows each subject to serve as their own control, which reduces variability. A washout period of sufficient duration, typically 14 days, is implemented between the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the next formulation.[4][8]
Subject Population
The studies are generally conducted in healthy male and non-pregnant, non-lactating female subjects, typically between the ages of 18 and 55.[4] Subjects with any clinically significant illness or history of conditions that could interfere with the drug's absorption, distribution, metabolism, or excretion are excluded.
Dosing and Administration
Participants receive a single oral dose of either the test or reference this compound formulation with a standardized volume of water after an overnight fast of at least 10 hours.[4][8] The dose strength used in the study is often the highest strength available (e.g., 75 mg), with a biowaiver being requested for lower strengths based on the demonstration of bioequivalence at the highest strength and proportional formulation characteristics.[4][11]
Blood Sampling
Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of Eltrombopag. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples for up to 72 hours or longer.[4][8]
Analytical Method
The concentration of Eltrombopag in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[5][7] This technique offers high sensitivity and specificity for the quantification of the drug.
Pharmacokinetic and Statistical Analysis
The primary pharmacokinetic parameters, including AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), and Cmax, are calculated from the plasma concentration-time data.[5][6] To assess bioequivalence, the 90% confidence intervals for the geometric mean ratios (Test/Reference) of these parameters are calculated and must fall within the 80-125% acceptance range.[4][6][8]
References
- 1. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Bioequivalence and Food Effect Assessment of this compound Tablets in Healthy Chinese Subjects: An Open, Randomized, Single-Dose, and Two-Period Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioequivalence study of eltrombopag 75 mg film-coated tablets under fasting conditions during the Covid-19 pandemic in healthy Caucasian male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
A Preclinical Head-to-Head: Eltrombopag Olamine vs. First-Generation TPO-RAs
A deep dive into the preclinical data reveals distinct mechanisms and performance profiles between the second-generation thrombopoietin receptor agonist (TPO-RA), eltrombopag (B601689) olamine, and its first-generation counterparts, primarily romiplostim. While both classes of agents aim to stimulate platelet production by activating the TPO receptor (c-Mpl), their interactions with the receptor and subsequent signaling cascades differ significantly, leading to distinct effects on megakaryopoiesis.
Eltrombopag, an orally available small-molecule, non-peptide TPO-RA, distinguishes itself by binding to the transmembrane domain of the TPO receptor. In contrast, first-generation TPO-RAs, such as the peptibody romiplostim, are administered subcutaneously and interact with the extracellular domain of the receptor, mimicking the binding of endogenous thrombopoietin (TPO). This fundamental difference in binding sites dictates their downstream effects.
Molecular Interaction and Signaling Pathways
Preclinical studies have elucidated that eltrombopag and romiplostim trigger different intracellular signaling cascades. Eltrombopag has been shown to activate the JAK/STAT, AKT, and ERK pathways.[1] This balanced activation is suggested to promote not only the proliferation of megakaryocyte precursors but also their maturation, leading to efficient platelet production.[2]
Conversely, romiplostim has been observed to induce a strong activation of the AKT pathway with a more modest effect on the ERK pathway.[1] This unbalanced signaling has been linked to a pronounced proliferation of immature megakaryocytes, which may not translate as efficiently into terminal differentiation and platelet release.[2]
dot
In Vitro Performance
Direct head-to-head preclinical studies comparing the in vitro potency of eltrombopag and first-generation TPO-RAs are limited. However, available data for eltrombopag demonstrates its effectiveness in stimulating megakaryopoiesis.
| Parameter | Eltrombopag Olamine | First-Generation TPO-RAs (Romiplostim) | Reference |
| Binding Site | Transmembrane domain of TPO-R | Extracellular domain of TPO-R | [1][2] |
| Cell Proliferation (UT7-Tpo cells) | EC50: 30 nM | Data not directly comparable | [3] |
| Megakaryocyte Differentiation (CD34+ cells) | EC50: 100 nM | Data not directly comparable | [3] |
| Key Signaling Pathways Activated | STAT, AKT, ERK | Primarily AKT, with weaker ERK activation | [1][2] |
In Vivo Models
The evaluation of eltrombopag in animal models is constrained by its species specificity, with activity primarily observed in humans and chimpanzees. Preclinical in vivo studies of eltrombopag have demonstrated its ability to increase platelet counts in chimpanzees. Direct comparative in vivo preclinical studies against first-generation TPO-RAs in the same animal model are therefore not feasible.
Experimental Protocols
In Vitro Cell Proliferation Assay
A common method to assess the proliferative potential of TPO-RAs involves the use of TPO-dependent cell lines, such as UT7-Tpo cells.
dot
Protocol:
-
Cell Culture: UT7-Tpo cells are cultured in a suitable medium supplemented with growth factors.
-
Assay Setup: Cells are washed to remove growth factors and seeded into 96-well plates.
-
Compound Addition: Serial dilutions of eltrombopag or the first-generation TPO-RA are added to the wells.
-
Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 72 hours).
-
Quantification of Proliferation: Proliferation is typically measured by assessing metabolic activity (e.g., using MTS or WST-1 reagents) or by quantifying DNA synthesis through the incorporation of labeled nucleotides like [3H]-thymidine.[3]
Megakaryocyte Differentiation Assay
This assay evaluates the ability of the compounds to induce the differentiation of hematopoietic stem and progenitor cells (HSPCs) into mature megakaryocytes.
Protocol:
-
Isolation of HSPCs: CD34+ cells are isolated from human bone marrow or cord blood.
-
Cell Culture: The isolated cells are cultured in a serum-free medium supplemented with cytokines to support megakaryocyte differentiation.
-
Compound Treatment: Eltrombopag or the first-generation TPO-RA is added to the culture medium at various concentrations.
-
Differentiation Assessment: After a defined culture period (e.g., 10-14 days), the degree of megakaryocyte differentiation is assessed. This can be done by:
-
Flow Cytometry: Analyzing the expression of megakaryocyte-specific surface markers such as CD41 and CD61.
-
Morphological Analysis: Examining the size and ploidy of the cells.
-
Colony-Forming Unit Assays (CFU-Mk): Quantifying the number of megakaryocyte colonies formed in a semi-solid medium.
-
Conclusion
The available preclinical data suggests that this compound, a second-generation TPO-RA, operates through a distinct mechanism of action compared to first-generation agents like romiplostim. Its unique binding site on the transmembrane domain of the TPO receptor leads to a balanced activation of downstream signaling pathways, which appears to favor the complete maturation of megakaryocytes and subsequent platelet production. While direct head-to-head quantitative comparisons in preclinical models are challenging due to species specificity, the existing evidence points to a potentially more efficient thrombopoietic process for eltrombopag. Further research focusing on comparative signaling dynamics and proteomics in human-derived cell systems will be crucial to fully delineate the preclinical advantages of this second-generation TPO-RA.
References
Eltrombopag's Neutral Stance on Platelet Aggregation In Vitro: A Comparative Analysis
A comprehensive review of in vitro studies indicates that Eltrombopag (B601689), a second-generation thrombopoietin receptor agonist (TPO-RA), does not induce platelet aggregation. This finding positions it as a therapy that raises platelet counts without predisposing patients to a prothrombotic state at the cellular level. This guide provides a comparative analysis of Eltrombopag's in vitro effects on platelet aggregation alongside other TPO-RAs, supported by experimental data and detailed methodologies.
Eltrombopag, along with other TPO-RAs like Romiplostim and Avatrombopag, is designed to stimulate megakaryopoiesis and increase platelet production by activating the TPO receptor (c-Mpl).[1][2] However, concerns have been raised about the potential for these agents to activate platelets and increase the risk of thrombosis. In vitro studies have been crucial in assessing this risk by examining the direct effects of these drugs on platelet function.
Comparative In Vitro Effects on Platelet Aggregation
Experimental evidence consistently demonstrates that Eltrombopag does not prime platelets for aggregation. In studies using platelets from healthy volunteers and patients with immune thrombocytopenia (ITP), Eltrombopag did not affect agonist-induced platelet aggregation.[1] This is in contrast to recombinant human TPO (rhTPO), which has been shown to enhance platelet reactivity to agonists like ADP and collagen.[3]
Data from separate in vitro studies on other commercially available TPO-RAs, Romiplostim and Avatrombopag, show a similar lack of platelet activation. Platelets from ITP patients treated with Romiplostim did not exhibit spontaneous aggregation and, in fact, showed a reduced aggregation response to ADP and epinephrine.[4] Similarly, Avatrombopag has been shown to not increase platelet activation in vivo or reactivity in vitro.[5][6]
| Drug | Agonist(s) | Platelet Source | Key In Vitro Finding on Aggregation | Reference |
| Eltrombopag | ADP, Collagen | Healthy Volunteers, ITP Patients | No effect on agonist-induced platelet aggregation.[1][3] | [1][3] |
| Romiplostim | ADP, Epinephrine, Arachidonic Acid, Collagen, Ristocetin | ITP Patients | No spontaneous aggregation; modestly reduced aggregation response to ADP and epinephrine.[4] | [4] |
| Avatrombopag | ADP, TRAP | Patients with Chronic Liver Disease | Did not increase platelet reactivity in vitro.[5][6] | [5][6] |
| rhTPO (control) | ADP, Collagen | Healthy Volunteers | Potentiated platelet reactivity and induced maximal aggregation with submaximal agonist concentrations.[3] | [3] |
Experimental Protocols
The primary methods used to assess platelet aggregation in the cited studies are light transmission aggregometry (LTA) and flow cytometry.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function in vitro. The basic protocol involves the following steps:
-
Sample Preparation: Whole blood is collected in sodium citrate (B86180) tubes. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed, and platelet-poor plasma (PPP) is obtained by a subsequent high-speed centrifugation. The platelet count in the PRP is adjusted as necessary.
-
Assay Performance: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmission is established.
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen, epinephrine, ristocetin) is added to the PRP.
-
Data Acquisition: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time, generating an aggregation curve. The maximum percentage of aggregation is then calculated relative to the light transmission through PPP (representing 100% aggregation).
Flow Cytometry
Flow cytometry is used to measure platelet activation markers on the surface of individual platelets. This method is particularly useful for assessing platelet function in thrombocytopenic samples. The general workflow is as follows:
-
Sample Preparation: Whole blood is collected in anticoagulant.
-
Incubation: Aliquots of whole blood are incubated with the TPO-RA being tested (or a control) and then with a fluorescently labeled monoclonal antibody specific for a platelet activation marker (e.g., P-selectin or activated GPIIb/IIIa). A platelet agonist can also be added to assess reactivity.
-
Staining and Fixation: The sample is stained and then fixed to stop the reaction.
-
Data Acquisition: The sample is run through a flow cytometer, which detects the fluorescence intensity on individual platelets, providing a quantitative measure of the expression of activation markers.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling pathway of TPO-RAs and the experimental workflow for in vitro platelet aggregation studies.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Platelet aggregation response in immune thrombocytopenia patients treated with romiplostim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analyses of the small molecule thrombopoietin receptor agonist eltrombopag and thrombopoietin on in vitro platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Study of Eltrombopag and Other Thrombopoietic Agents
This guide provides a comparative analysis of the in vitro performance of Eltrombopag and other thrombopoietic agents, including Romiplostim, Avatrombopag, Lusutrombopag, and Hetrombopag. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Mechanism of Action and Signaling Pathways
Thrombopoietin receptor agonists (TPO-RAs) stimulate the proliferation and differentiation of megakaryocytes, the precursors to platelets, by activating the thrombopoietin receptor (TPO-R), also known as c-Mpl. This activation triggers downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.[1]
Eltrombopag, a small molecule non-peptide agonist, binds to the transmembrane domain of the TPO-R.[2] This is distinct from endogenous TPO and Romiplostim, a peptide mimetic, which both bind to the extracellular domain of the receptor. This difference in binding site can lead to variations in the downstream signaling and cellular responses.
In vitro studies have shown that while both Eltrombopag and Romiplostim activate the JAK/STAT pathway, they can have differential effects on the PI3K/AKT and MAPK/ERK signaling pathways. Eltrombopag has been shown to promote a balanced activation of both AKT and ERK1/2 signaling, which is associated with full megakaryocyte differentiation and proplatelet formation.[2][3] In contrast, Romiplostim may lead to a more pronounced activation of AKT relative to ERK1/2, which has been linked to the proliferation of immature megakaryocytes.[3]
References
- 1. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 2. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Statistical Methods for Validating Platelet Count Increase in Eltrombopag Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the statistical methodologies employed to validate the efficacy of Eltrombopag in increasing platelet counts, particularly in the context of Immune Thrombocytopenia (ITP). We will delve into the experimental designs of pivotal Eltrombopag trials and compare them with those of key alternatives, offering a clear perspective on the statistical rigor underpinning these therapies. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for cited studies are provided.
Eltrombopag: Mechanism of Action
Eltrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist. It works by binding to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their precursors. This binding initiates a signaling cascade that mimics the effects of endogenous TPO, leading to the proliferation and differentiation of megakaryocytes and, consequently, an increase in platelet production.[1][2][3] The primary signaling pathway activated by Eltrombopag is the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[1][2][3]
Comparison of Statistical Methods in Pivotal Clinical Trials
The validation of Eltrombopag's efficacy has been established through several key clinical trials. Below is a comparison of the statistical methods used in these trials versus those for alternative treatments for ITP.
| Parameter | Eltrombopag (PETIT & PETIT2 Studies) | Romiplostim (Phase 3 Trials) | Intravenous Immunoglobulin (IVIg) (Typical Trial Design) |
| Primary Endpoint | - PETIT: Proportion of patients with platelet count ≥50 x 10⁹/L at least once between weeks 1 and 6.[4] - PETIT2: Proportion of patients achieving a sustained platelet response (platelet count ≥50 x 10⁹/L for ≥6 of the 8 weeks between weeks 5 and 12).[4] | Proportion of patients achieving a durable platelet response (platelet count ≥50 x 10⁹/L for at least 6 of the last 8 weeks of treatment). | Proportion of patients achieving a platelet count response (e.g., ≥30 x 10⁹/L or ≥50 x 10⁹/L) within a specified timeframe (e.g., 7 days). |
| Key Secondary Endpoints | Reduction in bleeding events, use of rescue medication, duration of response.[4] | Overall platelet response, reduction in bleeding, use of rescue medication. | Duration of response, time to response, incidence of bleeding. |
| Primary Statistical Test | Cochran-Mantel-Haenszel (CMH) test, stratified by age cohorts and baseline platelet count.[5] | Cochran-Mantel-Haenszel (CMH) test, often stratified by splenectomy status. | Fisher's exact test or Chi-squared test for proportions. |
| Handling of Missing Data | Patients with missing data for the primary endpoint were typically considered non-responders. Multiple imputation was used in sensitivity analyses.[6] | Similar to Eltrombopag trials, with non-responder imputation for missing primary endpoint data. | Due to the short-term nature of many IVIg trials, missing data for the primary endpoint is less common but would be handled by methods like last observation carried forward (LOCF) or non-responder imputation. |
| Sample Size Calculation | Powered to detect a clinically meaningful difference in response rates between Eltrombopag and placebo with at least 80-90% power at a two-sided alpha of 0.05.[4] | Generally powered to detect a significant difference in durable response rates compared to placebo. | Sample sizes are often smaller and powered to show a rapid and significant increase in platelet count. |
Detailed Experimental Protocols
Eltrombopag (PETIT2 Study)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]
-
Patient Population: Children and adolescents (aged 1 to 17 years) with chronic ITP and a platelet count of less than 30 x 10⁹/L.[6]
-
Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either oral Eltrombopag or placebo once daily for 13 weeks. The starting dose was adjusted based on age and platelet response.[4]
-
Key Assessments: Platelet counts were measured weekly. Bleeding events were assessed using a standardized scale. Rescue medications were documented.
Romiplostim (Phase 3 Study in Adults)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Adult patients with chronic ITP who had an insufficient response to previous therapies.
-
Treatment Regimen: Patients received weekly subcutaneous injections of either Romiplostim or placebo for 24 weeks. The dose was adjusted to maintain platelet counts between 50 x 10⁹/L and 200 x 10⁹/L.
-
Key Assessments: Platelet counts were monitored weekly. Bleeding events and the use of rescue therapies were recorded.
Intravenous Immunoglobulin (IVIg) (Typical Acute ITP Trial)
-
Study Design: A randomized, open-label or blinded, controlled trial.
-
Patient Population: Patients with newly diagnosed or persistent ITP requiring a rapid increase in platelet count.
-
Treatment Regimen: Patients typically receive an infusion of IVIg (e.g., 1 g/kg) over one to two days. The comparator could be another standard-of-care treatment or a different dosing regimen of IVIg.
-
Key Assessments: Platelet counts are measured daily for the first few days and then at regular intervals for a short period (e.g., up to 30 days).
Visualizing the Clinical Trial Workflow and Statistical Validation
The following diagrams illustrate a typical workflow for an Eltrombopag clinical trial and the logical flow of statistical validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hematology.org [hematology.org]
- 5. process.st [process.st]
- 6. Clinical Trials Workflow | Offices of Sponsored Programs and Grants Management [stonybrook.edu]
Eltrombopag in Immune Thrombocytopenia: A Comparative Analysis of Efficacy in Splenectomized vs. Non-Splenectomized Patients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Eltrombopag (B601689), a thrombopoietin receptor agonist, in patients with chronic immune thrombocytopenia (ITP) who have undergone splenectomy versus those who have not. The data presented is compiled from key clinical studies to offer an objective overview for research and drug development professionals.
Eltrombopag is an oral, non-peptide thrombopoietin receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2] It is a treatment option for adult patients with chronic ITP who are refractory to other treatments, such as corticosteroids and immunoglobulins.[3][4] This guide focuses on its performance in two distinct patient populations: those who have had their spleen removed (splenectomized) and those who have not (non-splenectomized).
Comparative Efficacy Data
The efficacy of Eltrombopag in these two patient cohorts has been evaluated in several key clinical trials, most notably the RAISE and EXTEND studies. The following tables summarize the quantitative data from these trials, focusing on platelet response, bleeding events, and the need for rescue medications.
Platelet Response
A primary endpoint in ITP trials is the achievement of a platelet count that reduces the risk of bleeding, typically defined as ≥50,0.0/µL.
| Study | Patient Group | N | Platelet Response Rate (Platelet Count ≥50,0.0/µL) | Odds Ratio (99% CI) vs. Placebo | p-value for Interaction |
| RAISE [5] | Splenectomized | 50 | Responders across all on-therapy assessments | 6.02 (1.31, 27.57) | 0.562 |
| Non-splenectomized | 85 | Responders across all on-therapy assessments | 9.41 (3.58, 24.72) | ||
| RAISE [6] | Splenectomized | 49 | 37% achieving platelet count of 50-400 x 10⁹/L | 8.2 (3.6, 18.7) for overall population | N/A |
| Non-splenectomized | 83 | 60% achieving platelet count of 50-400 x 10⁹/L | |||
| EXTEND [7] | Splenectomized | 115 | 80% achieving platelet count ≥50 x 10⁹/L at least once | N/A | N/A |
| Non-splenectomized | 187 | 89.3% achieving platelet count ≥50 x 10⁹/L at least once | |||
| Splenectomized | 115 | 51% achieving platelet count ≥50 x 10⁹/L for ≥50% of assessments | N/A | N/A | |
| Non-splenectomized | 187 | 67% achieving platelet count ≥50 x 10⁹/L for ≥50% of assessments | |||
| Splenectomized | 115 | 31% achieving platelet count ≥50 x 10⁹/L for ≥75% of assessments | N/A | N/A | |
| Non-splenectomized | 187 | 48% achieving platelet count ≥50 x 10⁹/L for ≥75% of assessments |
Reduction in Bleeding Events
A crucial outcome for ITP treatments is the reduction of clinically significant bleeding.
| Study | Patient Group | N | Percentage of Patients with Clinically Significant Bleeding (WHO Grades 2-4) |
| RAISE [5] | Splenectomized (Eltrombopag) | 50 | 38% |
| Splenectomized (Placebo) | 20 | 70% | |
| Non-splenectomized (Eltrombopag) | 85 | 29% | |
| Non-splenectomized (Placebo) | 40 | 45% | |
| EXTEND [7] | Overall Population (Baseline) | 302 | 57% (WHO Grades 1-4) |
| Overall Population (at 1 year) | 80 | 16% (WHO Grades 1-4) |
Concomitant and Rescue Medication Use
The ability to reduce or discontinue other ITP medications is another important measure of efficacy.
| Study | Patient Group | Outcome | Result |
| RAISE [5] | Splenectomized vs. Non-splenectomized | Reduction in concomitant ITP medications | No significant difference in the effect of Eltrombopag vs. placebo between groups (p-value for interaction = 0.113) |
| Splenectomized vs. Non-splenectomized | Requirement for rescue treatments | No significant difference in the effect of Eltrombopag vs. placebo between groups (p-value for interaction = 0.988) | |
| EXTEND [7] | Overall Population | Discontinuation of ≥1 concomitant ITP medication | 34% of patients receiving concomitant medication at baseline discontinued (B1498344) one or more. |
Experimental Protocols
The data presented is primarily derived from the following key clinical trials.
RAISE (Randomized Placebo-Controlled Idiopathic Thrombocytopenic Purpura Study with Eltrombopag)
The RAISE study was a pivotal Phase 3, randomized, double-blind, placebo-controlled trial.[5][8]
-
Objective: To evaluate the efficacy and safety of Eltrombopag in adults with previously treated chronic ITP.
-
Patient Population: 197 adults with chronic ITP and platelet counts <30,0.0/µL. Randomization was stratified by splenectomy status, baseline use of concomitant ITP medication, and a platelet count of ≤15,0.0/µL.[5]
-
Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either Eltrombopag or a placebo. The initial dose of Eltrombopag was 50 mg once daily, with dose adjustments based on platelet counts. After six weeks, tapering of baseline concomitant ITP treatments was permitted if clinically indicated.[5]
-
Primary Endpoint: The primary outcome was the odds of achieving a platelet count between 50 and 400 x 10⁹/L during the 6-month treatment period.[6]
EXTEND (Eltrombopag Extended Dosing Study)
The EXTEND study was an open-label extension study to evaluate the long-term safety and efficacy of Eltrombopag.[7][9]
-
Objective: To assess the long-term safety and efficacy of Eltrombopag in adults with ITP who had completed a prior Eltrombopag study.
-
Patient Population: 302 adult patients with ITP who had previously been enrolled in an Eltrombopag trial.[7]
-
Treatment Regimen: This was an open-label study where the dose of Eltrombopag was adjusted to maintain a platelet count that would prevent bleeding. The median duration of treatment was 2.37 years.[7]
-
Key Efficacy Endpoints: Maintenance of platelet counts ≥50,0.0/µL, reduction in bleeding symptoms, and the ability to reduce or discontinue concomitant ITP medications.[7]
Mechanism of Action and Experimental Workflow
Eltrombopag Signaling Pathway
Eltrombopag acts as a thrombopoietin receptor agonist. It binds to the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl, on the surface of hematopoietic stem cells and megakaryocyte progenitors.[3][10] This binding initiates a signaling cascade that mimics the effects of endogenous thrombopoietin, leading to the proliferation and differentiation of megakaryocytes and a subsequent increase in platelet production.[10] The primary signaling pathway activated is the JAK-STAT pathway.[3][10]
Caption: Eltrombopag binds to the TPO receptor, activating the JAK-STAT pathway to increase platelet production.
Clinical Trial Workflow for Eltrombopag in ITP
The typical workflow for a clinical trial investigating Eltrombopag in ITP, such as the RAISE study, involves several key stages from patient recruitment to data analysis, with specific considerations for splenectomy status.
Caption: Workflow of a randomized controlled trial for Eltrombopag in ITP, stratified by splenectomy status.
Summary and Conclusion
The evidence from major clinical trials indicates that Eltrombopag is an effective treatment for increasing platelet counts and reducing bleeding in patients with chronic ITP, regardless of their splenectomy status.[5] However, some differences in the magnitude of response have been observed.
-
Platelet Response: Non-splenectomized patients tend to show a higher response rate in achieving and maintaining target platelet counts compared to splenectomized patients.[6][7]
-
Bleeding Reduction: Eltrombopag significantly reduces bleeding events compared to placebo in both splenectomized and non-splenectomized patients.[5]
-
Dosing: The median daily dose of Eltrombopag was slightly higher in splenectomized patients in the RAISE study.[5]
-
Adverse Events: In the RAISE study, adverse events were more common in splenectomized patients in both the Eltrombopag and placebo groups.[5]
References
- 1. youtube.com [youtube.com]
- 2. emergencydrug.com [emergencydrug.com]
- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eltrombopag in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Eltrombopag for the treatment of chronic idiopathic (immune) thrombocytopenic purpura (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of eltrombopag for treatment of chronic immune thrombocytopenia: results of the long-term, open-label EXTEND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]
Safety Operating Guide
Personal protective equipment for handling Eltrombopag olamine
Eltrombopag olamine, a potent thrombopoietin receptor agonist, requires meticulous handling to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, procedural information for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
While some safety data sheets (SDS) classify this compound as not hazardous, others indicate it poses risks of acute oral toxicity and is very toxic to aquatic life with long-lasting effects[1][2][3]. Given this conflicting information, a cautious approach is imperative. It is to be handled as a potent pharmaceutical compound. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[4]
-
Hand Protection: Handle with compatible chemical-resistant gloves that have been inspected prior to use.[4][5] Nitrile gloves are a common recommendation for handling pharmaceutical compounds.
-
Body Protection: An impervious lab coat or a disposable gown is required to prevent skin contact.[2] For operations with a higher risk of dust generation, coveralls may be necessary.[6]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form or when adequate ventilation is not available.[2][7] For potent compounds, a powered air-purifying respirator (PAPR) may be required.[8][9]
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following step-by-step operational plan should be followed:
-
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood or a glove box.[2]
-
Assemble all necessary equipment and materials before handling the compound.
-
Don the required PPE as outlined above.
-
-
Handling:
-
In Case of Exposure:
-
Inhalation: Immediately move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[4]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.
-
Waste Compound: Dispose of the substance in accordance with all applicable federal, state, and local regulations.[2][10]
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.), and any materials used for cleaning spills (e.g., absorbent pads) should be collected in a sealed, labeled container for hazardous waste disposal.[11]
-
Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.[11]
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | Store at -20°C | [2] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. abmole.com [abmole.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. medkoo.com [medkoo.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. biosynth.com [biosynth.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. biocrick.com [biocrick.com]
- 8. aiha.org [aiha.org]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. msdsdigital.com [msdsdigital.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
